1,3-Bis(3-aminophenyl)urea
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
101-22-4 |
|---|---|
Molekularformel |
C13H14N4O |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
1,3-bis(3-aminophenyl)urea |
InChI |
InChI=1S/C13H14N4O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,14-15H2,(H2,16,17,18) |
InChI-Schlüssel |
IKLYNYSRJGANON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |
Synonyme |
N,N'-bis(3-aminophenyl)urea |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(3-aminophenyl)urea
Introduction
1,3-Bis(3-aminophenyl)urea is a symmetrical aromatic urea that serves as a valuable and versatile molecular scaffold in medicinal chemistry and materials science. Its structure is characterized by a central urea moiety symmetrically substituted with two 3-aminophenyl rings. This unique arrangement, featuring two primary aromatic amine groups and a urea core capable of acting as both a hydrogen bond donor and acceptor, makes it a compelling building block for developing complex molecules with tailored functionalities. The meta-substitution pattern of the amino groups provides a distinct geometric and electronic profile compared to its ortho- and para-isomers, influencing its reactivity, solubility, and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.
Caption: Chemical structure of 1,3-Bis(3-aminophenyl)urea.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is critical for its application in experimental settings. While extensive experimental data for 1,3-bis(3-aminophenyl)urea is limited, the following table summarizes its known and computed properties.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(3-aminophenyl)urea | - |
| Synonyms | N,N'-Bis(3-aminophenyl)urea | [1] |
| CAS Number | 579-84-0 | - |
| Molecular Formula | C₁₃H₁₄N₄O | [1] |
| Molecular Weight | 242.28 g/mol | [1] |
| Appearance | Expected to be a solid (e.g., off-white powder) | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | Inferred |
| Hydrogen Bond Donors | 4 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bond Count | 2 | Computed |
Synthesis and Purification
The synthesis of symmetrical ureas like 1,3-bis(3-aminophenyl)urea is typically achieved by reacting a primary amine with a suitable carbonyl source. The choice of carbonyl source is critical and is often dictated by safety, cost, and reaction conditions.
Causality in Synthetic Strategy
The most common and reliable methods involve the reaction of m-phenylenediamine with a phosgene equivalent. Phosgene itself is highly toxic and difficult to handle, making alternatives like triphosgene (a solid) or 1,1'-carbonyldiimidazole (CDI) the preferred reagents in a modern laboratory setting.[2] The reaction with CDI is particularly advantageous as it proceeds under mild conditions and the byproducts (imidazole and CO₂) are easily removed.[3]
The stoichiometry is key: two equivalents of the amine are required for every one equivalent of the carbonyl source to produce the symmetrical urea. The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to ensure the solubility of the starting materials and to prevent side reactions with the solvent.
Detailed Experimental Protocol: Synthesis via Carbonyldiimidazole (CDI)
This protocol describes a reliable, phosgene-free method for synthesizing 1,3-bis(3-aminophenyl)urea.
Materials:
-
m-Phenylenediamine (2.0 equivalents)
-
1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve m-phenylenediamine (2.0 eq.) in anhydrous THF.
-
Reagent Addition: Dissolve CDI (1.0 eq.) in a separate flask in anhydrous THF. Add this solution dropwise to the stirred solution of m-phenylenediamine at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, quench the mixture by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to a constant weight.
-
Caption: Synthesis and purification workflow.
Spectroscopic and Analytical Characterization
Characterization using spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~6.5-7.5 ppm). Due to the molecule's symmetry, a specific pattern of signals corresponding to the four unique protons on the phenyl rings is expected. Amine Protons (NH₂): A broad singlet that may exchange with D₂O. Urea Protons (NH): A singlet in the downfield region (~8.0-9.0 ppm). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-165 ppm.[4] Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm), with the carbon attached to the nitrogen atoms appearing at different chemical shifts. |
| FT-IR (cm⁻¹) | N-H Stretch (Amine & Urea): A broad band or multiple sharp peaks in the 3200-3500 cm⁻¹ region.[5] C=O Stretch (Urea Amide I): A strong, sharp absorption band around 1650-1700 cm⁻¹.[5] N-H Bend (Urea Amide II): An absorption band around 1600-1650 cm⁻¹.[5] Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: Bands around 1400-1450 cm⁻¹.[5] |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 242.28. Fragmentation: Expect fragmentation patterns corresponding to the loss of an aminophenyl group or cleavage of the urea C-N bonds. |
Chemical Reactivity and Stability
The reactivity of 1,3-bis(3-aminophenyl)urea is governed by its three key functional components: the primary aromatic amine groups, the aromatic rings, and the central urea linkage.
Caption: Key reactive sites on the molecule.
-
Primary Amino Groups: These groups are nucleophilic and are the primary sites for derivatization. They can readily undergo acylation, alkylation, sulfonation, and diazotization, allowing for the synthesis of a diverse library of derivatives.[6] This makes the molecule an excellent starting point for building more complex structures.
-
Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the amino and urea-linked nitrogen groups will influence the position of substitution.
-
Urea Moiety: The urea linkage is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strong acidic conditions, which can cleave the molecule.[7]
Applications in Research and Drug Development
The urea functionality is a privileged scaffold in modern drug design, primarily due to its ability to form robust hydrogen-bond interactions with protein targets.[8]
-
Kinase Inhibitors: Many clinically approved kinase inhibitors feature a diaryl urea structure. The urea NH groups act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor, often forming key interactions with the hinge region of the kinase domain. The aminophenyl groups provide vectors for introducing additional substituents to target specific pockets and improve potency and selectivity.[7]
-
Antiviral Agents: The isomeric compound 1,3-bis(4-aminophenyl)urea is used in the synthesis of antiviral medications, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7] By analogy, the 3-amino isomer provides a similar scaffold for the development of novel antiviral agents.
-
Polymer and Materials Science: The diamine nature of the molecule makes it a suitable monomer for the synthesis of polyureas and other polymers. These materials can have applications in advanced coatings, films, and porous organic frameworks.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1,3-bis(3-aminophenyl)urea is not widely available, safe handling practices can be established based on the properties of related aromatic amines and ureas.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
-
Toxicity: Aromatic amines can be toxic and may cause skin sensitization.[11] While urea itself has low toxicity, the overall profile of the molecule should be treated with caution. The compound is not currently classified as hazardous under major regulations like GHS, but good industrial hygiene practices should always be followed.[9][12]
References
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Kamal, A., et al. (2003). Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas. PubMed. [Link]
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Molport. (n.d.). 1,3-bis(3-aminophenyl)urea. Retrieved from [Link]
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Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas.... [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of symmetrical urea derivatives. Retrieved from [Link]
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Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
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Arasteh, A. (2022). What are the applications for urea. Petbon. [Link]
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Logvinov, S. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment... MDPI. [Link]
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Wikipedia. (n.d.). 1,3-Bis(3-(dimethylamino)propyl)urea. Retrieved from [Link]
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Foodcom S.A. (2025). Urea – applications, properties and significance in industry. Retrieved from [Link]
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SpectraBase. (n.d.). 1-[3-(dimethylamino)propyl]-3-ethylurea. Retrieved from [Link]
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Rotas, G., & Varvounis, G. (2022). Synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]
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Shtrykova, V. V., et al. (2017). New resource-efficient and green synthesis methods for biologically active derivatives of urea. ScienceDirect. [Link]
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1,3-Bis(3-aminophenyl)urea: Molecular Architecture, Synthesis, and Cross-Disciplinary Applications
Executive Summary
1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4) is a highly versatile diamine characterized by its central urea linkage and meta-substituted aniline rings[1][2]. While traditionally recognized as a critical building block in advanced polymer chemistry (polyureas and polyimides), recent pharmacological research has identified this compound as a targeted inhibitor of the ATP-dependent RNA helicase DDX3X[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, validated synthetic methodologies, and dual-domain applications, designed for application scientists and drug development professionals.
Molecular Architecture & Physicochemical Profiling
The structural logic of 1,3-bis(3-aminophenyl)urea is defined by two distinct functional zones:
-
The Urea Core (-NH-CO-NH-) : Acts as a rigid, planar hydrogen-bonding hub. It provides two strong hydrogen-bond donors and one acceptor, which are essential for both intermolecular polymer chain alignment and specific docking within enzymatic ATP-binding pockets.
-
The Meta-Aminophenyl Rings : The meta substitution pattern is a deliberate architectural feature. Unlike para-substituted analogs that form highly crystalline, insoluble networks, the meta-linkage introduces a "kink" in the molecular backbone. This disruption of symmetry enhances solubility in organic solvents and lowers the melting point, making it significantly more processable for step-growth polymerization.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of 1,3-bis(3-aminophenyl)urea[1][2]:
| Parameter | Value | Functional Significance / Causality |
| CAS Number | 101-22-4 | Standard registry identifier. |
| Molecular Formula | C₁₃H₁₄N₄O | - |
| Molecular Weight | 242.28 g/mol | Low molecular weight facilitates rapid diffusion in cellular assays. |
| SMILES | Nc1cccc(NC(=O)Nc2cccc(N)c2)c1 | Defines the meta connectivity of the primary amines. |
| H-Bond Donors | 4 | 2 from primary amines (-NH₂), 2 from the urea core. Drives polymer cross-linking. |
| H-Bond Acceptors | 1 | The carbonyl oxygen (C=O) of the urea core. |
Synthetic Methodology & Causality
The synthesis of 1,3-bis(3-aminophenyl)urea is achieved via a highly efficient two-step protocol: a nucleophilic addition followed by a classical Béchamp reduction[4][5].
Step 1: Nucleophilic Addition (Urea Formation)
The process begins by reacting 3-nitroaniline with 3-nitrophenyl isocyanate.
-
Causality : The isocyanate carbon is highly electrophilic. The primary amine of 3-nitroaniline acts as a nucleophile, attacking the isocyanate to form the urea linkage. Anhydrous conditions (using anhydrous CH₂Cl₂) are strictly required because water would hydrolyze the isocyanate into an amine, leading to unwanted symmetric urea byproducts.
Step 2: Béchamp Reduction
The intermediate, 1,3-bis(3-nitrophenyl)urea, is subjected to reduction using iron powder and catalytic hydrochloric acid in an ethanol/water mixture[4].
-
Causality : The Béchamp reduction is specifically chosen over catalytic hydrogenation (e.g., Pd/C with H₂) to prevent potential hydrogenolysis or over-reduction of the sensitive urea carbonyl. Iron serves as a mild, cost-effective electron donor that selectively reduces the nitro groups to primary amines without cleaving the central backbone[4].
Caption: Two-step synthetic workflow for 1,3-bis(3-aminophenyl)urea via nucleophilic addition and Béchamp reduction.
Pharmacological Significance: DDX3X Inhibition
In oncology and virology, 1,3-bis(3-aminophenyl)urea has been identified as an inhibitor of the ATP-dependent RNA helicase DDX3X[3][4]. DEAD-box proteins like DDX3X utilize the energy derived from ATP hydrolysis to unwind intra- or inter-molecular RNA structures, a process critical for translation initiation and viral replication (e.g., in HCV and HIV)[4].
-
Mechanism of Action : The compound acts by competing for or allosterically altering the ATP-binding cleft of the helicase. The urea core forms critical hydrogen bonds with the amino acid residues in the binding pocket, while the meta-aminophenyl rings provide steric bulk that locks the enzyme in an inactive conformation, preventing the ATPase activity required for RNA unwinding[4].
-
Efficacy : In vitro assays demonstrate that 1,3-bis(3-aminophenyl)urea inhibits DDX3X with an IC₅₀ of approximately 24,000 nM (24 µM)[3]. While this represents a moderate potency, it serves as a critical structural scaffold for developing more potent, next-generation helicase inhibitors.
Caption: Mechanism of DDX3X RNA helicase inhibition by 1,3-bis(3-aminophenyl)urea blocking viral replication.
Material Science: High-Performance Polymer Networks
Beyond pharmacology, the dual primary amines make this compound an exceptional diamine monomer for step-growth polymerization.
-
Polyimides : Reacting 1,3-bis(3-aminophenyl)urea with dianhydrides (e.g., PMDA) followed by thermal imidization yields polyimides with extraordinary thermal stability. The internal urea linkage provides secondary hydrogen-bonding sites between polymer chains, drastically increasing the glass transition temperature ( Tg ) and mechanical tensile strength.
-
Polyureas/Polyamides : Reaction with diisocyanates or diacyl chlorides produces elastomeric polyureas or polyamides. The meta-linkage ensures the polymer remains amorphous enough to be processed from solution, overcoming the intractable nature of purely para-linked rigid-rod polymers.
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis of 1,3-Bis(3-aminophenyl)urea
Adapted from established patent literature for DDX3X inhibitors[4].
-
Intermediate Formation : Dissolve 3-nitrophenyl isocyanate (2.18 mmol, 1 eq.) in 8 mL of anhydrous CH₂Cl₂ under a nitrogen atmosphere. Add 3-nitroaniline (2.18 mmol, 1 eq.) in one continuous portion[4].
-
Reaction : Stir the solution at room temperature for 2 hours. A white precipitate of 1,3-bis(3-nitrophenyl)urea will form.
-
Isolation : Filter the precipitate, wash with petroleum ether, and dry under high vacuum[4].
-
Validation Check 1: Perform TLC (Hexane:EtOAc 1:1). The complete disappearance of the 3-nitroaniline spot confirms reaction completion.
-
-
Reduction : To a solution of the intermediate (0.16 mmol, 1 eq.) in 8 mL ethanol, consecutively add iron powder (3.36 mmol, 21 eq.), 2 mL of water, and 2 drops of concentrated HCl[4].
-
Reflux : Stir the mixture at 95°C for 90 minutes[4].
-
Purification : Filter the reaction mixture hot to remove iron oxides. Wash the filter cake with hot ethanol. Combine the filtrates and remove the solvent in vacuo to yield the target compound[4].
-
Validation Check 2: Verify product identity via FT-IR. The successful reduction is confirmed by the appearance of N-H stretching doublets (primary amine) at 3300-3400 cm⁻¹ and the disappearance of N-O symmetric/asymmetric stretches at 1350 and 1530 cm⁻¹.
-
Protocol B: DDX3X ATPase Activity Assay
-
Enzyme Preparation : Prepare recombinant human DDX3X in an assay buffer containing 20 mM Tris-HCl (pH 7.5), 1.5 mM MgCl₂, and 2 mM DTT.
-
Inhibitor Incubation : Add 1,3-bis(3-aminophenyl)urea (titrated from 1 µM to 100 µM in DMSO) to the enzyme mixture. Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Validation Check 1: Include a vehicle control (DMSO only) to establish the 100% baseline activity, and a reference inhibitor (e.g., RK-33) as a positive control to validate assay sensitivity.
-
-
Initiation : Add 1 mM ATP and a poly(A) RNA substrate to initiate the helicase ATPase activity.
-
Detection : After 30 minutes, quench the reaction and add Malachite Green reagent. Measure the absorbance at 620 nm to quantify the release of inorganic phosphate (Pi). Calculate the IC₅₀ using non-linear regression.
References
-
Molport . "1,3-bis(3-aminophenyl)urea | Molport-006-327-562 | Novel". Molport Chemical Database. Available at: [Link]
-
PubChem . "1,3-Bis(3-aminophenyl)urea - CID 13580749". National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof". United States Patent and Trademark Office.
-
ChemSrc . "Urea,N,N'-bis(3-nitrophenyl) | CAS#:1234-21-5". ChemSrc Database. Available at: [Link]
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The Complete Technical Guide to 1,3-Bis(3-aminophenyl)urea: Macromolecular Engineering and Medicinal Applications
Executive Summary & Chemical Identity
1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4), frequently referred to as N,N'-bis(3-aminophenyl)urea or 3,3'-diaminocarbanilide, is a highly versatile aromatic diamine characterized by its central urea linkage[1][2]. In advanced materials science, it serves as a critical monomer for synthesizing high-performance polyimides, epoxies, and polyurethanes. In medicinal chemistry, it acts as a privileged scaffold for the development of targeted antiviral and antineoplastic agents[3].
The strategic placement of the amine groups at the meta positions relative to the urea core is the defining feature of this molecule, dictating both its polymerization thermodynamics and its biological target affinity.
Quantitative Chemical Profile
| Property | Value | Causality / Significance |
| CAS Number | 101-22-4 | Primary identifier for regulatory and synthetic sourcing[2]. |
| Molecular Formula | C₁₃H₁₄N₄O | Dictates the stoichiometric ratios required for step-growth polymerization. |
| Molecular Weight | 242.28 g/mol | Low molecular weight ensures high cross-linking density in epoxy resins. |
| SMILES String | NC1=CC=CC(NC(=O)NC2=CC=CC(N)=C2)=C1 | Highlights the meta-substitution pattern critical for solubility[4]. |
| H-Bond Donors | 6 (4 from amines, 2 from urea) | Enables extensive intermolecular physical cross-linking. |
| H-Bond Acceptors | 1 (Urea carbonyl) | Acts as the primary binding site for target protein clefts. |
Core Structural Rationale: The Causality of Molecular Design
To understand the utility of 1,3-bis(3-aminophenyl)urea, one must analyze the causality behind its structural geometry.
The Urea Linkage (-NH-CO-NH-): The urea moiety is a highly rigid, planar functional group that acts as a powerful bidentate hydrogen-bond donor. When incorporated into a polymer backbone (such as a polyimide or polyurethane), these urea groups self-assemble into extensive intermolecular hydrogen-bonded networks. This physical cross-linking restricts chain mobility, thereby drastically increasing the glass transition temperature ( Tg ) and the mechanical modulus of the resulting material.
The Meta-Substitution Effect: While para-substituted urea diamines (like 4,4'-diaminocarbanilide) form highly crystalline, intractable polymers that are practically insoluble in standard organic solvents, the meta-substitution in 1,3-bis(3-aminophenyl)urea introduces a critical "kink" (a ~120° bond angle) into the polymer chain. This conformational disruption prevents overly dense chain packing. The causal result is a "best of both worlds" scenario: the polymer retains the immense thermal stability provided by the urea hydrogen bonds, but remains highly soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF), allowing for viable industrial processing and film casting.
Macromolecular Engineering Applications
High-Performance Polyimides (PIs)
In the synthesis of advanced polyimides, 1,3-bis(3-aminophenyl)urea is reacted with dianhydrides (such as PMDA or ODPA) via polycondensation. The resulting poly(urea-imide)s exhibit superior shape-memory effects and enhanced adhesive properties compared to standard PIs. The urea linkages act as reversible physical cross-links that can dissociate at elevated temperatures (enabling melt-processing) and reform upon cooling (locking in mechanical strength).
Epoxy Curing and Polyurethane Chain Extension
As an epoxy curing agent, the aromatic amines provide a highly rigid, thermally stable cured network, while the urea group imparts fracture toughness by allowing energy dissipation through hydrogen bond breaking and reforming under stress[5]. In polyurethanes, it acts as a chain extender, driving the phase separation of "hard segments" through robust urea-urea hydrogen bonding, which drastically improves the elastomer's tensile strength and tear resistance.
Medicinal Chemistry: DDX3 RNA Helicase Inhibition
Beyond materials science, 1,3-bis(3-aminophenyl)urea is a foundational scaffold in the design of DDX3 inhibitors[3]. DDX3 is a DEAD-box RNA helicase that is frequently hijacked by viruses (such as HIV and Hepatitis C) for viral RNA translation, and is overexpressed in various malignancies (driving epithelial-mesenchymal transition, or EMT, in breast cancer models)[3].
Mechanistic Causality: The urea core of the molecule mimics the natural hydrogen-bonding network of the ATP-binding cleft in the DDX3 enzyme. By occupying this cleft, the compound acts as a competitive inhibitor, preventing the ATP hydrolysis required for the enzyme's helicase activity. This blockade represses E-cadherin modulation, subsequently reducing tumor motility and halting viral replication[3].
Figure 1: Mechanism of action for 1,3-Bis(3-aminophenyl)urea derivatives in DDX3 inhibition.
Experimental Protocols: Synthesis and Isolation
The synthesis of 1,3-bis(3-aminophenyl)urea is typically achieved via a two-step process: the nucleophilic addition of an aniline to an isocyanate, followed by the reduction of the resulting dinitro intermediate[6]. The Bechamp reduction (Iron/HCl) is preferred over catalytic hydrogenation (Pd/C) because the highly polar urea linkage can occasionally lead to catalyst poisoning or solubility issues during standard hydrogenation.
Step 1: Synthesis of 1,3-bis(3-nitrophenyl)urea (Intermediate)
-
Preparation: Dissolve 3-nitrophenyl isocyanate (357 mg, 2.18 mmol, 1.0 eq.) in 8 mL of anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Addition: Add 3-nitroaniline (300 mg, 2.18 mmol, 1.0 eq.) in one continuous portion to the solution[6].
-
Reaction: Stir the mixture vigorously for 2 hours at room temperature (20–25 °C). A white precipitate will form as the highly insoluble dinitro urea product drops out of solution.
-
Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake thoroughly with petroleum ether to remove unreacted starting materials.
-
Drying: Dry the solid under high vacuum to afford 1,3-bis(3-nitrophenyl)urea (Yield: ~83%)[6].
Step 2: Reduction to 1,3-Bis(3-aminophenyl)urea (Target)
-
Preparation: Suspend the 1,3-bis(3-nitrophenyl)urea intermediate (50 mg, 0.16 mmol, 1.0 eq.) in 8 mL of absolute ethanol[3].
-
Reagent Addition: Consecutively add Iron powder (190 mg, 3.36 mmol, 21 eq.), distilled water (2 mL), and concentrated HCl (2 drops) to the suspension[3]. Causality: The HCl acts as a catalyst to generate the active iron chloride species responsible for electron transfer.
-
Reflux: Heat the reaction mixture to 95 °C and stir continuously for 90 minutes[3].
-
Hot Filtration: Filter the reaction mixture while hot through a pad of Celite to remove the iron oxide sludge. Causality: The product is highly prone to crystallizing out of solution upon cooling; hot filtration ensures the diamine remains dissolved in the ethanol phase.
-
Washing & Concentration: Wash the Celite pad with hot ethanol. Combine the filtrates and remove the solvent in vacuo using a rotary evaporator to yield the pure 1,3-bis(3-aminophenyl)urea[3].
Figure 2: Two-step synthetic workflow for 1,3-Bis(3-aminophenyl)urea.
Analytical Characterization Data
To ensure the self-validating integrity of the synthesized compound, the following spectroscopic benchmarks must be met. The presence of the urea carbonyl and the primary amines are the critical diagnostic markers.
| Analytical Method | Diagnostic Signal | Structural Assignment |
| FT-IR Spectroscopy | ~3350 cm⁻¹ and 3450 cm⁻¹ | N-H stretching (Primary amines) |
| FT-IR Spectroscopy | ~1650 cm⁻¹ | C=O stretching (Urea carbonyl) |
| ¹H-NMR (DMSO-d₆) | δ ~8.40 ppm (s, 2H) | Urea secondary amine protons (-NH-CO-NH-) |
| ¹H-NMR (DMSO-d₆) | δ ~5.00 ppm (s, 4H) | Primary amine protons (-NH₂) |
| Mass Spectrometry (ESI) | m/z 243.1 [M+H]⁺ | Confirms molecular weight of the target diamine |
References
- Compounds with ddx3 inhibitory activity and uses thereof (US20120202814A1). Google Patents.
- 101-22-4 | Urea,N,N'-bis(3-aminophenyl). A2B Chem.
- Chemical CAS Number List from 101-08-6 to 101-22-4. ChemIndex.
- ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas. ResearchGate.
Sources
- 1. Chemical CAS Number List from 101-08-6 to 101-22-4 --ChemIndex [chemindex.com]
- 2. a2bchem.com [a2bchem.com]
- 3. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]
- 4. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]
- 5. m.globalchemmall.com [m.globalchemmall.com]
- 6. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]
Technical Guide: The Solvation Dynamics of 1,3-Bis(3-aminophenyl)urea in Organic Solvents
Executive Summary
As a Senior Application Scientist navigating the synthesis of advanced polymers and complex pharmaceutical intermediates, mastering the physical chemistry of your reagents is non-negotiable. 1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4) is a highly versatile bifunctional building block[1]. It is frequently utilized in the development of robust polyurea/epoxy resins and serves as a critical intermediate in the synthesis of targeted therapeutics, such as DDX3 RNA helicase inhibitors[2].
However, researchers consistently encounter a primary bottleneck: its stubborn insolubility in standard organic media. This whitepaper dissects the thermodynamic causality behind its solubility profile, provides field-proven quantitative data, and establishes a self-validating experimental protocol for achieving and verifying complete solvation.
The Thermodynamic Causality of Insolubility
To dissolve a compound, the solvent-solute interactions must thermodynamically outcompete the solute-solute lattice energy ( ΔHfus ). 1,3-Bis(3-aminophenyl)urea presents a formidable crystalline lattice due to two structural features:
-
The Central Urea Motif (-NH-CO-NH-): Urea groups naturally self-assemble into rigid, planar "ribbon" structures driven by bifurcated, highly directional hydrogen bonds.
-
Meta-Substituted Anilines: The terminal primary amines (-NH2) act as additional hydrogen bond donors and acceptors, creating a dense, cross-linked 3D intermolecular network, further stabilized by π−π stacking of the phenyl rings.
The Causality of Solvent Selection: Non-polar solvents (like hexane) or weakly polar aprotic solvents (like dichloromethane) lack the hydrogen-bond acceptor capacity (Kamlet-Taft β parameter) required to disrupt this lattice. Successful solvation strictly requires either strongly polar aprotic solvents (which aggressively accept hydrogen bonds from the urea/amine protons) or the application of high thermal energy in polar protic solvents to overcome the enthalpic barrier.
Logical relationship between solvent polarity and the solvation thermodynamics of the urea lattice.
Quantitative Solubility Profile
The following table synthesizes the solubility behavior of 1,3-Bis(3-aminophenyl)urea across distinct solvent classes. The data highlights the necessity of matching the solvent's dielectric constant ( ϵ ) and H-bond acceptor capability with the target concentration.
| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | H-Bond Acceptor ( β ) | Empirical Solubility (25°C) | Thermal Requirement for Complete Solvation |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 0.76 | > 50 mg/mL | None (Readily soluble at RT) |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 0.69 | > 30 mg/mL | None (Readily soluble at RT) |
| Polar Protic | Ethanol (EtOH) | 24.5 | 0.75 | < 5 mg/mL | High (Requires ~95°C)[2] |
| Chlorinated | Dichloromethane (DCM) | 8.9 | 0.10 | Insoluble | N/A (Lattice energy too high) |
| Non-Polar | Toluene | 2.4 | 0.11 | Insoluble | N/A (Lattice energy too high) |
Standardized Experimental Protocol: Thermal Dissolution in Ethanol
While DMSO is ideal for analytical stock solutions, downstream chemical syntheses often require easily removable solvents like ethanol. Because 1,3-Bis(3-aminophenyl)urea is poorly soluble in cold ethanol, thermal agitation is required.
The following protocol is adapted from validated pharmaceutical synthesis workflows for DDX3 inhibitors, ensuring maximum recovery without chemical degradation[2].
Step-by-Step Methodology
-
Gravimetric Preparation: Accurately weigh 50 mg of 1,3-Bis(3-aminophenyl)urea powder into a clean, dry round-bottom flask.
-
Solvent Addition: Add 8 mL of absolute ethanol to the flask. At room temperature, the mixture will remain a turbid, heterogeneous suspension.
-
Thermal Agitation: Equip the flask with a reflux condenser. Heat the mixture to 95°C using a controlled oil bath or heating mantle, maintaining vigorous magnetic stirring for 90 minutes [2].
-
Hot Filtration (Critical Step): Pre-warm a fritted glass funnel (or fluted filter paper in a stemless funnel) to prevent premature crystallization. Filter the reaction mixture while hot to remove any unreacted particulates or insoluble impurities[2].
-
Solvent Recovery: Combine the hot filtrates. The solvent can now be removed in vacuo to yield the processed compound, or used directly in the next synthetic step[2].
Trustworthiness & Self-Validating System
To ensure the integrity of this protocol, you must implement a Thermodynamic Reversibility Check .
-
The Check: Allow a 1 mL aliquot of the hot, clear filtrate to cool slowly to room temperature (25°C).
-
Validation: If the protocol was successful and the compound has not thermally degraded (e.g., via urea hydrolysis), pure 1,3-Bis(3-aminophenyl)urea will spontaneously recrystallize as the solution cools, turning turbid. If the solution remains perfectly clear upon cooling, or if the precipitate is an oil, chemical degradation has occurred, and the batch must be discarded.
Step-by-step experimental workflow for the thermal dissolution and hot filtration in ethanol.
References
- Title: China Low Price 1,3-Bis(3-Aminophenyl)Urea Manufacturers (CAS 101-22-4 Data)
- Title: US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof Source: Google Patents URL
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 1,3-Bis(3-aminophenyl)urea, with a Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Urea Derivatives and the Question of Isomer-Specific Properties
Urea and its derivatives are a cornerstone of modern chemistry, with wide-ranging applications from agriculture to advanced materials and pharmaceuticals[1]. In the realm of drug development, the urea functional group is a privileged scaffold, known for its ability to form key hydrogen bond interactions with biological targets. The symmetrical diaryl urea motif, in particular, is a key feature in a number of kinase inhibitors developed for cancer therapy.
The specific substitution pattern on the phenyl rings of these molecules can dramatically influence their physicochemical properties, including solubility, crystal packing, and, consequently, their melting point. This guide focuses on 1,3-bis(3-aminophenyl)urea, a specific meta-substituted isomer. A thorough understanding of its physical properties is a critical first step in its evaluation for any potential application.
While extensive data is available for some diaryl urea isomers, the melting point of 1,3-bis(3-aminophenyl)urea is not prominently reported. This guide will therefore provide the necessary context and a detailed methodology for its empirical determination.
Physicochemical Properties: A Comparative Analysis
To provide a predictive context for the melting point of 1,3-bis(3-aminophenyl)urea, it is instructive to examine the properties of its structural isomer, 1,3-bis(4-aminophenyl)urea, and the related precursor, 3-aminophenylurea.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | CAS Number |
| 1,3-Bis(3-aminophenyl)urea | C13H14N4O | 242.28 | Not Reported | 101-22-4[2] | |
| 1,3-Bis(4-aminophenyl)urea | C13H14N4O | 242.28 | 245-248[3] | 4550-72-5[3] | |
| 3-Aminophenylurea | C7H9N3O | 151.17 | 130[4] | 25711-72-2[4] |
Note: The structures are illustrative and should be confirmed with a chemical drawing program.
The significant difference in melting points between the para-substituted isomer (1,3-bis(4-aminophenyl)urea) and the monosubstituted aminophenylurea highlights the profound impact of molecular symmetry and intermolecular forces on the crystalline lattice energy. It is reasonable to hypothesize that the melting point of the meta-substituted 1,3-bis(3-aminophenyl)urea will also be influenced by its unique geometry.
Synthesis of 1,3-Disubstituted Ureas: A General Overview
The synthesis of symmetrical 1,3-disubstituted ureas is typically achieved through the reaction of a primary amine with a phosgene equivalent or by the reaction of an isocyanate with an amine. A common laboratory-scale synthesis involves the reaction of an arylamine with triphosgene or a similar reagent.
Caption: Generalized reaction scheme for the synthesis of a 1,3-disubstituted urea.
For the synthesis of unsymmetrical ureas, the reaction between an isocyanate and an amine is often preferred to control the regioselectivity[1][5].
Experimental Determination of Melting Point: A Validated Protocol
The determination of a melting point is a fundamental technique for the characterization of a crystalline solid. It provides a physical constant that can be used to identify a compound and assess its purity. The following protocol outlines a standard method for determining the melting point of a compound such as 1,3-bis(3-aminophenyl)urea using a capillary melting point apparatus.
Principle
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid at atmospheric pressure. Impurities typically depress and broaden the melting point range.
Materials and Apparatus
-
Sample of 1,3-bis(3-aminophenyl)urea (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Spatula
-
Watch glass
Experimental Workflow
Caption: Workflow for the experimental determination of a melting point.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 1,3-bis(3-aminophenyl)urea is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine powder. This ensures uniform packing and heat transfer.
-
Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is obtained.
-
-
Melting Point Measurement:
-
Calibrate the thermometer of the melting point apparatus if necessary.
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
If a rough estimate of the melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.
-
For an accurate measurement, begin heating the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected or preliminary melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.
-
Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts. This is the upper limit of the melting range.
-
-
Data Recording and Interpretation:
-
The melting point should be recorded as a range. For a pure compound, this range is typically narrow (1-2°C).
-
A broad melting range can indicate the presence of impurities.
-
Perform at least three independent measurements and report the average melting range.
-
Factors Influencing the Melting Point of Diaryl Ureas
The melting point of a diaryl urea is influenced by several factors, primarily related to the strength of the intermolecular forces in the crystal lattice.
-
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor. The presence of the two N-H groups and the carbonyl oxygen allows for the formation of extensive hydrogen-bonding networks, which significantly increases the energy required to break the crystal lattice.
-
Van der Waals Forces: The aromatic rings contribute to intermolecular attractions through van der Waals forces and potential pi-pi stacking interactions.
-
Molecular Symmetry: The symmetry of the molecule plays a crucial role in how efficiently it can pack into a crystal lattice. Highly symmetrical molecules often have higher melting points than their less symmetrical isomers because they can form a more stable and tightly packed crystal structure. This is a likely explanation for the high melting point of the para-substituted isomer, 1,3-bis(4-aminophenyl)urea.
-
Impurities: The presence of impurities disrupts the regular packing of the crystal lattice, leading to a depression and broadening of the melting point. Common impurities in the synthesis of 1,3-bis(3-aminophenyl)urea could include unreacted 3-aminophenylamine or over-reacted trisubstituted ureas.
Conclusion
While a definitive, published melting point for 1,3-bis(3-aminophenyl)urea remains elusive, this guide provides the necessary scientific framework for its determination. By understanding the properties of related compounds and the factors that influence melting points, and by adhering to a rigorous experimental protocol, researchers can confidently characterize this compound. The accurate determination of the melting point is a critical step in the quality control and further development of 1,3-bis(3-aminophenyl)urea for its potential applications in the pharmaceutical and materials science industries.
References
-
worldofchemicals.com. N,N'-bis(3-aminophenyl)urea. [Link]
-
Molport. 1,3-bis(3-aminophenyl)urea. [Link]
-
Usharani, V., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Oriental Journal of Chemistry, vol. 28, no. 1, 2012, pp. 39-46. [Link]
Sources
In-Depth Technical Guide: FTIR Spectroscopic Analysis of 1,3-Bis(3-aminophenyl)urea
Executive Summary
1,3-Bis(3-aminophenyl)urea (BAPU) is a highly versatile diamine monomer and molecular scaffold. In polymer chemistry, it serves as a critical precursor for advanced polyurea elastomers and high-performance epoxy curing agents. In medicinal chemistry, the diarylurea motif is a privileged structure frequently utilized in the design of kinase inhibitors and antineoplastic agents[1].
Fourier Transform Infrared (FTIR) spectroscopy is the analytical gold standard for verifying the structural integrity of BAPU. Because the molecule contains multiple nitrogen-bearing functional groups—a central urea core and two terminal primary amines—precise spectral interpretation requires an understanding of the underlying vibrational mechanics and intermolecular hydrogen-bonding networks[2]. This guide provides a comprehensive, field-proven framework for the FTIR analysis of 1,3-Bis(3-aminophenyl)urea, bridging theoretical causality with robust experimental protocols.
Structural Causality & Vibrational Mechanics
The FTIR spectrum of BAPU is dictated by its dual structural nature:
-
The Urea Core (-NH-CO-NH-): The urea functionality exhibits significant conformational restriction due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group[1]. This resonance, combined with a strong intermolecular hydrogen-bonding network, weakens the C=O double bond character. Consequently, the carbonyl stretching frequency (Amide I band) is significantly red-shifted to the 1630–1650 cm⁻¹ range, far lower than isolated ketones or amides[3].
-
The Meta-Aminophenyl Termini: The primary amines (-NH₂) attached to the aromatic rings at the meta positions introduce distinct asymmetric and symmetric stretching modes. Because these groups act as both hydrogen-bond donors and acceptors, their vibrational frequencies are highly sensitive to the sample's physical state and moisture content.
Fig 1: Causality network mapping structural domains to FTIR vibrational modes.
Quantitative FTIR Spectral Assignments
The following table synthesizes the expected FTIR absorption bands for solid-state 1,3-Bis(3-aminophenyl)urea. The causality behind each assignment is provided to aid in troubleshooting and spectral interpretation.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Causality / Diagnostic Notes |
| ~3450 | Primary Amine (-NH₂) | Asymmetric N-H Stretch | Higher frequency due to the anti-phase vibration of the two N-H bonds. |
| ~3350 | Primary Amine (-NH₂) | Symmetric N-H Stretch | In-phase vibration; typically sharper than the asymmetric band. |
| 3280 – 3320 | Urea Core (-NH-) | N-H Stretch | Broadened and red-shifted due to extensive intermolecular hydrogen bonding[4]. |
| 1630 – 1650 | Urea Core (C=O) | Amide I (C=O Stretch) | Highly conjugated with nitrogen lone pairs; red-shifted by the H-bonding network[3]. |
| 1590 – 1610 | Aromatic Ring | C=C Asymmetric Stretch | Degenerate ring deformation typical of meta-disubstituted benzenes. |
| 1550 – 1570 | Urea Core / Amine | Amide II / N-H Scissoring | A mixed mode consisting of N-H bending and C-N stretching. |
| 1330 – 1350 | Aryl-Nitrogen | C-N Stretch | Stiffened bond due to partial double-bond character from resonance[1]. |
| 770, 690 | Aromatic Ring | Out-of-plane C-H bend | Highly diagnostic for the meta-disubstitution pattern on the benzene ring. |
Experimental Protocol: Self-Validating FTIR Workflow
To achieve publication-quality spectra, the experimental workflow must be treated as a self-validating system. Because BAPU forms strong hydrogen bonds, the KBr pellet method is preferred over Attenuated Total Reflectance (ATR) for structural elucidation, as ATR can induce anomalous dispersion shifts in highly refractive crystalline powders.
Step-by-Step Methodology (KBr Pellet Technique)
-
Sample Preparation & Dilution:
-
Weigh ~1.5 mg of dry BAPU and ~150 mg of IR-grade Potassium Bromide (KBr) (a 1:100 ratio).
-
Causality: Over-concentration leads to detector saturation, causing the Amide I and N-H bands to artificially broaden and "flat-top," destroying resolution.
-
-
Particle Size Reduction:
-
Grind the mixture in an agate mortar for 2–3 minutes until the powder consistency resembles fine flour.
-
Self-Validation Check: The particle size must be reduced to <2 μm (smaller than the shortest IR wavelength). If the final spectrum shows a sloping baseline from 4000 to 2000 cm⁻¹, the particles are too large, causing Mie scattering. Re-grind the sample.
-
-
Desiccation:
-
Dry the KBr/sample mixture in a vacuum oven at 60°C for 2 hours.
-
Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹, completely masking the critical amine and urea C=O bands.
-
-
Pressing the Pellet:
-
Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.
-
-
Spectral Acquisition & Background Subtraction:
-
Collect a single-beam background spectrum of an empty sample compartment (or a blank KBr pellet).
-
Self-Validation Check: Inspect the 2350 cm⁻¹ region. A sharp, inverted doublet indicates poor atmospheric compensation for CO₂. Purge the instrument with dry nitrogen and re-run the background.
-
Acquire the sample spectrum at 4 cm⁻¹ resolution, averaging 32 to 64 scans to maximize the signal-to-noise ratio.
-
Synthesis Monitoring via FTIR
BAPU is most commonly synthesized via the chemical reduction or catalytic hydrogenation of 1,3-bis(3-nitrophenyl)urea[5]. FTIR serves as an exceptional in-process analytical technology (PAT) to monitor the conversion of the nitro groups to primary amines without cleaving the delicate urea core.
Key In-Process Indicators:
-
Disappearance: The strong asymmetric and symmetric -NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ will steadily vanish as the reduction proceeds.
-
Appearance: The primary amine (-NH₂) doublet will emerge at 3450 cm⁻¹ and 3350 cm⁻¹ .
-
Preservation: The urea Amide I band at ~1640 cm⁻¹ must remain intact. If this band disappears or shifts drastically, it indicates that the reduction conditions (e.g., excessive heat or harsh acids) have hydrolyzed the urea linkage.
Fig 2: Synthesis workflow and FTIR in-process monitoring strategy.
References
- US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof.
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC - NIH.[Link]
-
Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H‑Bond Acceptor DMSO. Semantic Scholar.[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.[Link]
-
A Facile Synthesis of Diaylureas and Their Antimicrobial Evaluation. ThaiScience.[Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]
Whitepaper: Thermal Stability and Degradation Kinetics of 1,3-Bis(3-aminophenyl)urea
Executive Summary
The thermal stability of aromatic ureas is a critical parameter dictating their utility in high-performance polymers, dynamic covalent networks (vitrimers), and pharmaceutical intermediates. As a Senior Application Scientist, I approach the thermal profiling of 1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4) not merely as a data collection exercise, but as a mechanistic puzzle. This technical guide deconstructs the thermochemical profile of this specific molecule, detailing the profound impact of its regioisomerism on its thermal degradation pathways, and provides field-proven, self-validating protocols for its orthogonal characterization.
Molecular Architecture and the Regioisomeric Advantage
The thermal resilience of an aromatic urea is fundamentally governed by its substitution pattern. General aromatic ureas are notoriously susceptible to thermal dissociation, typically degrading between 160 °C and 200 °C . However, 1,3-Bis(3-aminophenyl)urea possesses a distinct kinetic advantage due to its meta-substitution.
While ortho-substituted aromatic ureas undergo rapid, low-temperature thermal degradation (~165 °C) via an intramolecular nucleophilic attack—where the adjacent amine attacks the urea carbonyl to form a stable cyclic benzimidazolone—the meta-substitution in 1,3-Bis(3-aminophenyl)urea geometrically precludes this pathway. Because the molecule cannot easily fold into a transition state that allows intramolecular cyclization, its degradation is forced down a higher-energy intermolecular dissociation pathway. This structural reality elevates its thermal stability onset to approximately 240 °C–250 °C, making it an exceptionally robust monomer for high-temperature applications.
Mechanistic Pathways of Thermal Degradation
When subjected to thermal stress exceeding its hydrogen-bonded lattice energy, 1,3-Bis(3-aminophenyl)urea undergoes a multi-stage degradation process.
-
Primary Dissociation (240 °C – 250 °C): The initial mass loss event is characterized by the reversible cleavage of the urea linkage, yielding 3-aminophenyl isocyanate and m-phenylenediamine.
-
Secondary Pyrolysis (> 350 °C): As temperatures escalate, the highly reactive isocyanate intermediates undergo irreversible secondary reactions, including decarboxylation to form carbodiimides, followed by radical fragmentation into hydrogen cyanide (HCN), ammonia ( NH3 ), and an aromatic carbonaceous char .
Fig 1. Mechanistic pathway of 1,3-Bis(3-aminophenyl)urea thermal degradation.
Quantitative Thermal Profiling Data
To provide a clear baseline for material characterization, the thermochemical parameters of 1,3-Bis(3-aminophenyl)urea are synthesized in the table below. These values represent the standard behavior of the highly purified compound under an inert atmosphere.
| Thermal Parameter | Value / Range | Analytical Methodology | Mechanistic Significance |
| Melting Point ( Tm ) | 195 °C – 205 °C | DSC (2nd Heat Cycle) | Disruption of the extensive intermolecular hydrogen bonding network. |
| Degradation Onset ( Td,5% ) | 240 °C – 250 °C | TGA (Nitrogen Atmosphere) | Initiation of the primary urea bond cleavage into isocyanate and amine. |
| Peak Degradation ( Tmax ) | 350 °C – 380 °C | TGA (DTG Peak) | Onset of secondary pyrolysis, carbodiimide formation, and ring fragmentation. |
| Char Yield (at 600 °C) | ~15% – 20% | TGA (Nitrogen Atmosphere) | Formation of highly cross-linked aromatic carbonaceous networks. |
| Primary Evolved Gases | Isocyanates, CO2 , NH3 | TGA-FTIR Coupling | Spectroscopic confirmation of the reversible dissociation mechanism. |
Self-Validating Experimental Workflows
To ensure scientific integrity, thermal analysis cannot rely on isolated measurements. The following protocols are designed as self-validating systems, incorporating specific causal steps to eliminate instrumental and environmental artifacts.
Protocol 1: Orthogonal TGA-FTIR Analysis
Objective: Quantify the onset of thermal degradation ( Td ) and identify evolved gaseous species to map the dissociation mechanism.
-
Step 1: Baseline Calibration. Run an empty alumina crucible from 25 °C to 600 °C at 10 °C/min under 50 mL/min N2 .
-
Causality: Establishes a thermal baseline to eliminate buoyancy effects caused by the carrier gas density changing with temperature, ensuring that recorded mass loss is purely chemical.
-
-
Step 2: Sample Introduction. Load exactly 5.0 ± 0.1 mg of desiccated 1,3-Bis(3-aminophenyl)urea.
-
Causality: A low, precisely controlled mass ensures the sample bed is thin. This prevents heat transfer lag and minimizes the auto-catalytic trapping of evolved gases within the sample matrix.
-
-
Step 3: Thermal Ramp & Gas Transfer. Heat the sample using the calibrated parameters. Route evolved gases through a transfer line heated to 200 °C directly into the FTIR gas cell.
-
Causality: The 200 °C transfer line prevents the condensation of high-boiling primary dissociation products (like 3-aminophenyl isocyanate) before they can be spectroscopically analyzed.
-
-
Self-Validation Check: The protocol is self-validating via signal correlation. The peak of the first derivative of the TGA curve (DTG) must temporally align with the maximum intensity of the Gram-Schmidt total IR absorbance profile. If mass loss occurs without a corresponding IR peak, it indicates a mechanical artifact (e.g., sample spattering) rather than true thermal degradation.
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: Isolate the intrinsic melting point ( Tm ) from early-onset thermal degradation.
-
Step 1: Hermetic Sealing. Seal 3.0 ± 0.1 mg of the sample in a hermetic aluminum pan equipped with a laser-drilled pinhole.
-
Causality: The pinhole allows for the controlled release of pressure if trace volatiles evaporate, preventing pan deformation which would alter the thermal contact with the sensor and distort the heat flow signal.
-
-
Step 2: Heat-Cool-Heat Cycle. Ramp to 150 °C, cool to 25 °C at 20 °C/min, then heat to 300 °C at 10 °C/min.
-
Causality: The initial heat cycle erases the sample's thermal history, eliminating artifacts from polymorphism or residual synthesis solvents. The second heat captures the true thermodynamic melting point and subsequent degradation exotherms.
-
-
Self-Validation Check: Integrate the melting endotherm. If the endotherm is immediately followed by an erratic exotherm or an unstable baseline, it confirms that melting and thermal degradation are overlapping events, validating the TGA onset data.
Fig 2. Standardized self-validating workflow for orthogonal thermal characterization.
References
-
Title: Effect of Regioisomerism on Processability and Mechanical Properties of Amine/Urea Exchange Based Poly(urea-urethane) Vitrimers Source: ACS Applied Polymer Materials URL: [Link]
-
Title: Recent studies on the decomposition and strategies of smoke and toxicity suppression for polyurethane based materials Source: RSC Advances URL: [Link]
-
Title: The Decomposition of Polyurethane and Fire Retardants: A Review Source: Preprints.org URL: [Link]
An In-Depth Technical Guide to 1,3-Bis(3-aminophenyl)urea: From Synthesis to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-aminophenyl)urea is a symmetrical aromatic urea derivative that has garnered significant interest in both materials science and pharmacology. Its rigid structure, coupled with the presence of two reactive primary amine groups and a central urea moiety capable of forming strong hydrogen bonds, makes it a versatile building block for the synthesis of complex molecular architectures and a compelling scaffold for the design of targeted therapeutics. This guide provides a comprehensive overview of 1,3-Bis(3-aminophenyl)urea, detailing its chemical identity, synthesis, and its emerging applications as a key component in the development of novel porous organic polymers and as a potent modulator of the mitochondrial voltage-dependent anion channel 1 (VDAC1).
Chemical Identity and Synonyms
Proper identification of a chemical compound is crucial for accurate research and communication. 1,3-Bis(3-aminophenyl)urea is known by several synonyms, and its key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 1,3-bis(3-aminophenyl)urea |
| Synonyms | N,N'-bis(3-aminophenyl)urea, 3,3'-Diaminodiphenylurea, 1,3-Bis-(3-amino-phenyl)-urea, N-(3-aminophenyl)[(3-aminophenyl)amino]carboxamide |
| CAS Number | 101-22-4 |
| Molecular Formula | C₁₃H₁₄N₄O |
| Molecular Weight | 242.28 g/mol |
| Appearance | White to light brown powder or crystals |
Synthesis of 1,3-Bis(3-aminophenyl)urea
The synthesis of 1,3-Bis(3-aminophenyl)urea can be achieved through a multi-step process, typically starting from a readily available nitroaromatic precursor. The following protocol outlines a reliable method for its preparation.
Experimental Protocol: Synthesis via Nitro-Precursor Reduction
This two-step synthesis involves the formation of a dinitro-urea intermediate followed by a reduction of the nitro groups to primary amines.
Step 1: Synthesis of 1,3-Bis(3-nitrophenyl)urea
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Isocyanate Addition: To the stirred solution, add 3-nitrophenyl isocyanate (1.0 equivalent) dropwise at room temperature. The isocyanate can be sourced commercially or prepared in situ from 3-nitroaniline using a phosgene equivalent like triphosgene.
-
Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature at room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the solid product, 1,3-bis(3-nitrophenyl)urea, often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 1,3-Bis(3-nitrophenyl)urea to 1,3-Bis(3-aminophenyl)urea
-
Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol%) in a solvent such as methanol or ethanol.
-
Addition of Nitro-Compound: Add the synthesized 1,3-bis(3-nitrophenyl)urea (1.0 equivalent) to the catalyst slurry.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 4-8 hours.
-
Catalyst Removal and Product Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 1,3-Bis(3-aminophenyl)urea. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Caption: Synthetic pathway for 1,3-Bis(3-aminophenyl)urea.
Application 1: Modulator of Mitochondrial Apoptosis via VDAC1 Inhibition
A growing body of evidence highlights the crucial role of the Voltage-Dependent Anion Channel 1 (VDAC1) in regulating mitochondrial-mediated apoptosis.[1] VDAC1, located in the outer mitochondrial membrane, controls the flux of metabolites and ions between the mitochondria and the cytosol.[2] During apoptosis, VDAC1 is believed to oligomerize, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol, thereby triggering the caspase cascade and programmed cell death.[1]
Derivatives of urea have been identified as inhibitors of VDAC1 oligomerization, thus presenting a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders.[3] While specific IC50 values for 1,3-Bis(3-aminophenyl)urea are not widely reported, related urea-based compounds have shown significant inhibitory activity against VDAC1.
| Compound Class | Target | IC50 / Kd | Reference |
| Urea Derivatives | VDAC1 | Micromolar range (reported for various analogs) | [1] |
| VBIT-4 | VDAC1 oligomerization | Kd = 17 µM | [3] |
| AKOS-22 | VDAC1 | Kd = 15.4 µM | [3] |
Mechanism of Action: Inhibition of VDAC1-Mediated Apoptosis
The proposed mechanism of action for urea-based VDAC1 inhibitors involves the disruption of VDAC1 oligomerization. By binding to VDAC1 monomers, these compounds are thought to sterically hinder the protein-protein interactions necessary for the formation of the apoptotic pore. This prevents the release of cytochrome c and other pro-apoptotic factors, thereby inhibiting the downstream apoptotic signaling cascade.
Caption: VDAC1-mediated apoptosis and its inhibition.
Application 2: Monomer for Porous Organic Polymers (POPs)
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and excellent chemical and thermal stability. These properties make them highly attractive for applications in gas storage and separation, catalysis, and sensing. The rigid, C2-symmetric structure of 1,3-Bis(3-aminophenyl)urea makes it an ideal building block for the construction of POPs through condensation reactions with multidentate aldehydes.
Experimental Protocol: Synthesis of a POP from 1,3-Bis(3-aminophenyl)urea and 1,3,5-Triformylbenzene
This protocol describes the synthesis of a porous organic polymer via a Schiff base condensation reaction.
-
Reaction Setup: In a pressure vessel, combine 1,3-Bis(3-aminophenyl)urea (1.5 equivalents) and 1,3,5-triformylbenzene (1.0 equivalent).
-
Solvent and Catalyst: Add a mixture of N,N-dimethylformamide (DMF) and 6 M aqueous acetic acid as the solvent and catalyst, respectively. A typical solvent ratio is 1:1 (v/v).
-
Sonication and Sealing: Sonicate the mixture for approximately 15 minutes to ensure homogeneity.
-
Reaction Conditions: Seal the pressure vessel and heat it in an oven at 120 °C for 72 hours.
-
Work-up and Purification: After cooling to room temperature, collect the solid polymer by filtration.
-
Washing: Wash the polymer sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and solvent.
-
Drying: Dry the resulting porous organic polymer under vacuum at an elevated temperature (e.g., 120-150 °C) to remove any trapped solvent molecules within the pores.
Caption: Workflow for the synthesis of a porous organic polymer.
Characterization of the Resulting POP
The synthesized POP should be characterized to determine its key properties.
| Characterization Technique | Expected Information |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of imine bond formation (C=N stretch) and disappearance of amine (N-H stretch) and aldehyde (C=O stretch) signals. |
| Solid-State ¹³C NMR Spectroscopy | Provides information about the carbon framework of the polymer. |
| Powder X-ray Diffraction (PXRD) | Determines the crystallinity of the polymer. POPs can be amorphous or crystalline. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the material. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
Conclusion
1,3-Bis(3-aminophenyl)urea is a molecule of significant and growing importance in both medicinal chemistry and materials science. Its straightforward synthesis and the versatility of its functional groups make it an attractive platform for further research and development. In the realm of drug discovery, its potential as a VDAC1 inhibitor opens up new avenues for the treatment of diseases associated with dysregulated apoptosis. In materials science, its role as a monomer for the creation of highly porous and stable organic polymers positions it as a key component in the development of next-generation materials for a variety of applications. This guide provides a solid foundation for researchers and scientists to explore and harness the potential of this versatile compound.
References
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- BenchChem. (2025). Structural Analogs of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea: A Technical Guide for Drug Development Professionals.
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An In-depth Technical Guide to the Health and Safety of 1,3-Bis(3-aminophenyl)urea
Introduction: A Safety Profile by Chemical Analogy
1,3-Bis(3-aminophenyl)urea belongs to the chemical classes of diaryl ureas and aromatic amines. The central urea linkage is generally associated with low systemic toxicity, as seen in compounds like N,N'-diphenylurea.[2][3] However, the presence of two aminophenyl groups is of significant toxicological concern. Aromatic amines as a class are known for a range of potential health hazards, including skin sensitization, mutagenicity, and carcinogenicity.[4][5][6][7] Compounds like p-Phenylenediamine, an aromatic diamine, are recognized as potent skin sensitizers and are toxic if swallowed, inhaled, or in contact with skin.[8][9][10] Therefore, the safety protocols for 1,3-Bis(3-aminophenyl)urea must be dictated by the more hazardous properties of the aromatic amine moieties.
This guide synthesizes data from these related structures to provide a robust framework for safe handling and risk mitigation.
Hazard Identification and Classification
Based on its structural components, 1,3-Bis(3-aminophenyl)urea should be treated as a hazardous substance. The anticipated hazards are summarized below.
Table 1: Inferred Hazard Classification
| Hazard Class | Inferred Classification & Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. Aromatic amines can be toxic upon ingestion.[11][12] p-Phenylenediamine is classified as toxic if swallowed.[9][13] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin. Aromatic amines are readily absorbed through the skin.[6] |
| Skin Corrosion/Irritation | May cause skin irritation. Prolonged contact with related compounds can lead to dermatitis. |
| Eye Damage/Irritation | Causes serious eye irritation. Most chemical dusts and powders are irritating to the eyes.[14][15] |
| Skin Sensitization | May cause an allergic skin reaction. This is a primary concern. Phenylenediamines and other aromatic amines are potent skin sensitizers.[8][14][16] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. Some aromatic amines are known or suspected mutagens.[6][8] |
| Carcinogenicity | Suspected human carcinogen. Many aromatic amines are proven or suspected carcinogens, often linked to bladder cancer.[5][6][17] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Phenylenediamines are classified as very toxic to aquatic organisms.[14][15] |
Risk Management and Hierarchy of Controls
A systematic approach to risk management is essential. The hierarchy of controls provides a framework for minimizing exposure, prioritizing the most effective measures first.
Caption: Hierarchy of controls for managing exposure risk.
-
Elimination/Substitution: The most effective controls. If the experimental design allows, consider substituting 1,3-Bis(3-aminophenyl)urea with a less hazardous chemical.
-
Engineering Controls: The primary means of protection. Always handle this compound within a certified chemical fume hood or a powder containment enclosure to prevent inhalation of dust.[13]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Clearly designate areas for handling and storage. Ensure all personnel are trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): The final line of defense. PPE should never be the sole means of protection.
Experimental Protocols: Safe Handling and Use
Personal Protective Equipment (PPE)
Due to the inferred hazards, a comprehensive PPE ensemble is mandatory.
Table 2: Required Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Hands | Nitrile or neoprene gloves (double-gloving recommended). | EN 374 | Protects against skin contact and absorption. Aromatic amines can penetrate some glove materials.[16] |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | EN 166 | Prevents eye irritation from dust particles.[14] |
| Body | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. | |
| Respiratory | Not required if handled in a fume hood. If weighing outside of an enclosure, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[14][18] | EN 149 | Prevents inhalation of fine dust, a primary exposure route. |
Weighing and Solution Preparation Protocol
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface.
-
Handling: Conduct all manipulations of the solid compound within the fume hood.[13] Use a spatula to carefully transfer the powder. Avoid generating dust clouds.[14]
-
Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. If using an external balance, use a tared, sealed container to transport the material to and from the balance.
-
Dissolving: Add solvent to the solid slowly to prevent splashing. Ensure the vessel is appropriately sized.
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of all contaminated wipes as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.[16] Wash hands thoroughly with soap and water.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Caption: Decision tree for emergency response actions.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11][15] Seek medical attention, especially if irritation or a rash develops.[16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][11]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[14] Decontaminate the area. For large spills, evacuate the area and contact institutional safety personnel.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Keep away from strong oxidizing agents.[1] The storage area should be accessible only to authorized personnel.
-
Disposal: Dispose of waste material and contaminated items in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways due to its inferred high aquatic toxicity.[14]
Conclusion
While specific data for 1,3-Bis(3-aminophenyl)urea is lacking, its chemical structure strongly suggests that it should be handled as a hazardous substance with the potential for skin sensitization, mutagenicity, and carcinogenicity. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can significantly mitigate the risks associated with its use. A culture of safety, grounded in a thorough understanding of the potential hazards of analogous compounds, is paramount for the protection of all laboratory personnel.
References
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Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Canada.ca. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]
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Loba Chemie. (2019, January 10). N,N'- DIPHENYL UREA FOR SYNTHESIS MSDS. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). 1,3-Phenylenediamine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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International Labour Organization. (2021). ICSC 1441 - o-PHENYLENEDIAMINE. Retrieved from [Link]
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Campaign for Safe Cosmetics. (n.d.). P-Phenylenediamine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). p-Phenylenediamine. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2024, April 29). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]
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CPAchem. (2022, August 8). Safety data sheet: N,N-Diphenylurea. Retrieved from [Link]
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fundamental chemistry of aromatic ureas
The Fundamental Chemistry of Aromatic Ureas: Synthesis, Pharmacophore Dynamics, and Kinase Inhibition
Executive Summary
Aromatic ureas, particularly diarylureas, represent a privileged structural motif in modern medicinal chemistry and drug discovery. Characterized by their exceptional dual hydrogen-bonding capabilities and conformational rigidity, these molecules have become the cornerstone of Type II kinase inhibitor design. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental physicochemical theory and bench-level synthetic execution. This whitepaper dissects the structural dynamics of the urea pharmacophore, elucidates its mechanistic role in stabilizing the "DFG-out" inactive kinase conformation, and provides a rigorously validated, step-by-step synthetic methodology for generating unsymmetrical diarylureas.
The Urea Pharmacophore: Physicochemical and Structural Dynamics
The bioactivity of small molecules is fundamentally governed by molecular recognition. The urea moiety (R–NH–CO–NH–R') is highly valued in medicinal chemistry because it acts as a rigid, planar scaffold capable of forming multiple, highly stable hydrogen bonds with protein and receptor targets[1].
1.1. Hydrogen Bonding and Conformational Rigidity The urea functional group possesses two distinct interaction faces:
-
Hydrogen Bond Donors: The two nitrogen-bound protons (NH) act as strong hydrogen bond donors.
-
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) acts as a potent hydrogen bond acceptor[2].
When substituted with aromatic rings (diarylureas), the lone pairs on the nitrogen atoms partially delocalize into both the carbonyl π-system and the adjacent aromatic rings. This extensive conjugation enforces a highly planar and rigid conformation. This rigidity is a massive thermodynamic advantage in drug design; it minimizes the entropic penalty upon binding to a target receptor, as the molecule is already pre-organized into its active conformation[3].
1.2. Non-Classical Interactions: NH-π and π-Stacking Beyond classical hydrogen bonding, the aromatic urea scaffold engages in complex interactions with aromatic side chains in proteins (such as phenylalanine, tyrosine, and tryptophan). The perpendicular orientation of the urea moiety with respect to aromatic groups in the binding pocket facilitates favorable NH-π interactions, while the flanking aryl rings can engage in classical π-π stacking, further anchoring the molecule within hydrophobic pockets[1].
Mechanistic Paradigm: Diarylureas as Type II Kinase Inhibitors
The most profound application of diarylureas in clinical pharmacology is their role as Type II kinase inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors target the inactive state of the kinase, specifically the "DFG-out" conformation[4].
2.1. The DFG-Out Conformation Kinases contain a highly conserved Asp-Phe-Gly (DFG) motif in their activation loop. In the active state (DFG-in), the aspartate residue faces into the ATP-binding site to coordinate magnesium ions. In the inactive state (DFG-out), the motif flips, exposing an adjacent allosteric hydrophobic pocket[5]. Diarylureas are uniquely suited to exploit this geometry. The diarylurea fragment acts as a critical linker, bridging the hinge-binding moiety (which occupies the ATP site) with a hydrophobic tail that deeply penetrates the newly exposed allosteric pocket[6].
2.2. The Conserved Hydrogen Bonding Network X-ray crystallographic studies of diarylureas (such as Sorafenib bound to B-RAF or Lenvatinib bound to VEGFR2) reveal a highly conserved binding modality[2]. The urea moiety forms a tripartite hydrogen-bonding network:
-
The two urea NH groups donate hydrogen bonds to the carboxylate side chain of a conserved αC-helix glutamic acid (Glu)[7].
-
The urea carbonyl oxygen accepts a hydrogen bond from the backbone amide NH of the aspartic acid (Asp) in the DFG motif[7].
Caption: Molecular interaction network of a diarylurea pharmacophore in a DFG-out kinase binding pocket.
Table 1: FDA-Approved Diarylurea Kinase Inhibitors
| Drug Name | Primary Kinase Targets | Clinical Indication | Structural Role of Urea |
| Sorafenib | VEGFR, PDGFR, RAF | Renal Cell Carcinoma, HCC | Binds DFG-out inactive conformation[4] |
| Regorafenib | VEGFR1-3, TIE-2, c-KIT, RET | Metastatic Colorectal Cancer, GIST | Multi-targeting Type II inhibition[6] |
| Lenvatinib | VEGFR2 | Thyroid Cancer, HCC | H-bonding to conserved Glu/Asp residues[2] |
| Tivozanib | VEGFR1-3 | Renal Cell Carcinoma | Highly specific VEGFR Type II inhibition[4] |
Synthetic Strategies for Aromatic Ureas
The synthesis of diarylureas requires careful consideration of safety, yield, and symmetry. The historical reliance on phosgene gas has largely been replaced by safer, bench-stable alternatives[1].
Table 2: Comparison of Synthetic Routes for Diarylureas
| Synthetic Method | Reagents | Advantages | Limitations |
| Direct Isocyanate | Aryl isocyanate + Aniline | High yield, straightforward | Isocyanates are toxic and highly unstable[8] |
| Triphosgene Route | Triphosgene + Anilines | One-pot, avoids phosgene gas | Triphosgene is still a hazardous solid[9] |
| Carbamate Route | Carbamate + Aniline | Phosgene-free, stable reagents | Requires high temperatures (reflux)[10] |
| Cross-Coupling | Aryl halides + Urea (Pd-cat) | Broad scope, mild conditions | Requires expensive Pd catalysts/ligands[8] |
For the synthesis of unsymmetrical diarylureas (which make up the vast majority of modern pharmaceuticals), the in situ generation of an isocyanate using triphosgene is the most reliable bench-scale method. Triphosgene (bis(trichloromethyl) carbonate) is a stable solid that safely substitutes phosgene gas, decomposing under basic or thermal conditions to yield three equivalents of phosgene in a controlled manner[9].
Caption: Stepwise synthetic workflow for unsymmetrical diarylureas via in situ isocyanate generation.
Experimental Methodology: Synthesis of Unsymmetrical Diarylureas
The following protocol details the synthesis of unsymmetrical diarylureas using the triphosgene method. As an application scientist, I emphasize that controlling stoichiometry and temperature is not merely procedural—it is the causal mechanism that prevents the formation of unwanted symmetrical urea byproducts[9].
Reagents Required:
-
Aniline 1 (Substituted, 1.0 equivalent)
-
Aniline 2 (Substituted, 2.0 equivalents)
-
Triphosgene (0.33 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA, optional acid scavenger)
Step-by-Step Protocol:
-
Preparation of the Amine Solution: Dissolve Aniline 1 (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert argon atmosphere. Causality: Moisture must be strictly excluded. Water will react with the intermediate isocyanate to form a carbamic acid, which decarboxylates to regenerate the amine, ultimately leading to the formation of a symmetrical 1,3-diarylurea byproduct[9].
-
In Situ Formation of Isocyanate: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a solution of triphosgene (0.33 eq) dissolved in anhydrous THF dropwise over 15 minutes. Causality: Triphosgene yields exactly 3 equivalents of phosgene upon reaction. Using precisely 0.33 equivalents ensures a 1:1 stoichiometric ratio of phosgene to Aniline 1. The 0 °C temperature suppresses the exothermic side reaction where unreacted Aniline 1 attacks the newly formed isocyanate[9].
-
Isocyanate Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 4 hours (monitored via TLC for the disappearance of Aniline 1).
-
Addition of the Second Amine: Re-cool the flask to 0 °C. Add Aniline 2 (2.0 eq) dissolved in THF dropwise. Causality: An excess (2.0 eq) of Aniline 2 is utilized to kinetically drive the nucleophilic addition to the isocyanate to completion. This overwhelms any residual Aniline 1, ensuring the unsymmetrical product is the exclusive thermodynamic sink[9].
-
Reaction Completion and Work-up: Stir the reaction at room temperature for 24 to 48 hours. Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1M HCl (to remove excess Aniline 2), followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude unsymmetrical diarylurea can typically be purified via recrystallization from ethanol or column chromatography[9].
Conclusion
The aromatic urea is far more than a simple chemical linker; it is a highly tuned pharmacophore that dictates the three-dimensional architecture and target affinity of critical therapeutics. By understanding the causal relationship between its rigid hydrogen-bonding network and the DFG-out conformation of kinases, researchers can rationally design next-generation inhibitors. Furthermore, mastering the nuances of in situ isocyanate generation allows for the rapid, high-yield synthesis of these complex unsymmetrical scaffolds, accelerating the drug discovery pipeline.
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discovery and history of N,N'-diarylureas
The N,N'-Diarylurea Scaffold: A Technical Whitepaper on its Discovery, Kinase Inhibition Mechanisms, and Synthetic Methodologies
Introduction and Historical Evolution
The N,N'-diarylurea motif represents one of the most privileged and versatile scaffolds in modern medicinal chemistry. While simple urea derivatives have been utilized in agriculture and materials science for decades, the diarylurea subclass achieved pharmaceutical prominence in the early 2000s. This paradigm shift was catalyzed by a massive drug discovery campaign targeting the Ras-Raf-MEK-ERK oncogenic pathway[1].
Through the high-throughput screening (HTS) of a library containing over 200,000 compounds against the Raf1 (c-Raf) kinase, researchers identified a 3-thienyl urea hit compound exhibiting an IC50 of 17 μM[1]. Rigorous structure-activity relationship (SAR) optimization of this initial hit led to the discovery of Sorafenib (Nexavar). Approved by the FDA in 2005, Sorafenib became the first oral multikinase inhibitor for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, firmly establishing the N,N'-diarylurea pharmacophore as a cornerstone of targeted oncology[1][2].
Mechanistic Grounding: Type II Kinase Inhibition
The clinical success of N,N'-diarylureas is fundamentally rooted in their unique binding thermodynamics and structural geometry. Unlike Type I kinase inhibitors that bind to the active "DFG-in" conformation of the kinase ATP-binding pocket, diarylureas act as Type II inhibitors . They specifically recognize and stabilize the inactive "DFG-out" conformation of the activation loop[3].
The Causality of the Urea Motif: The urea functional group (–NH–CO–NH–) provides a rigid, planar hydrogen-bonding network that is critical for deep-pocket binding.
-
In B-RAF Kinase: The urea moiety acts as both a hydrogen bond donor and acceptor. It forms essential hydrogen bonds with the amino acid residues Cys532 and Glu501 in the hinge region[4].
-
In Receptor Tyrosine Kinases (RTKs): When binding to the VEGFR-2 kinase domain, the urea group typically forms strong hydrogen bonds with Asp1046 and Glu885[4].
This dual-action hydrogen bonding, combined with the lipophilic nature of the flanking aryl rings (which fit seamlessly into adjacent hydrophobic pockets), drastically increases the drug's residence time on the target enzyme, resulting in potent and sustained kinase inhibition.
Mechanism of action of N,N'-diarylureas inhibiting the RTK and MAPK/ERK signaling pathways.
Quantitative Data: Optimization of Kinase Inhibition
The transition from the initial HTS hit to a clinical candidate required optimizing the diarylurea core to achieve nanomolar potency across multiple kinase targets. The table below summarizes the dramatic increase in inhibitory efficiency achieved through SAR optimization[1][5].
| Compound | Target Kinase | IC50 Value | Binding Conformation |
| Initial Hit (3-thienyl urea) | c-Raf | 17,000 nM (17 μM) | DFG-out (Weak) |
| Sorafenib (Optimized Diarylurea) | c-Raf | ~6 nM | DFG-out (Stable) |
| Sorafenib (Optimized Diarylurea) | B-RAF (Wild Type) | ~22 nM | DFG-out (Stable) |
| Sorafenib (Optimized Diarylurea) | VEGFR-2 | ~90 nM | DFG-out (Stable) |
| Sorafenib (Optimized Diarylurea) | PDGFR-β | ~57 nM | DFG-out (Stable) |
Experimental Protocols: Synthesis of Unsymmetrical N,N'-Diarylureas
The synthesis of unsymmetrical N,N'-diarylureas requires careful control to prevent the formation of symmetrical byproduct impurities (e.g., N,N'-diphenylurea). The most reliable and widely adopted method involves the in situ generation of an aryl isocyanate from a primary aniline using a phosgene equivalent, followed by the addition of a second aniline[6][7].
Triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent over phosgene gas due to its solid state, which drastically improves laboratory safety and stoichiometric control[8].
Step-by-Step Triphosgene Synthetic Protocol
Note: This procedure must be conducted in a well-ventilated fume hood due to the generation of phosgene intermediates.
1. Isocyanate Generation (Self-Validating Step):
-
Reagents: Dissolve Aniline A (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Causality: The base is strictly required to neutralize the HCl gas generated during the reaction, which would otherwise protonate the aniline and halt nucleophilic attack[7].
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Triphosgene Addition: Slowly add triphosgene (0.33 to 0.35 equivalents) dissolved in dry solvent dropwise. Causality: Because one mole of triphosgene decomposes in situ to yield three moles of phosgene, exactly 0.33 equivalents are needed. Adding excess triphosgene or adding it too quickly at room temperature will cause Aniline A to react with its own isocyanate, forming an unwanted symmetrical urea[7].
-
Validation: Stir for 30–60 minutes. The complete consumption of Aniline A and formation of the aryl isocyanate can be validated via Thin Layer Chromatography (TLC).
2. Urea Coupling:
-
Second Amine Addition: Once the isocyanate is fully formed, add Aniline B (1.0 equivalent) to the reaction mixture at 0 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 12 hours depending on the steric hindrance of Aniline B.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude N,N'-diarylurea via recrystallization (e.g., from ethanol/water) or silica gel column chromatography.
Step-by-step synthetic workflow for generating unsymmetrical N,N'-diarylureas via triphosgene.
Beyond Oncology: Antimicrobial and Anti-inflammatory Repositioning
While historically anchored in oncology, the diarylurea scaffold is currently undergoing extensive drug repositioning.
-
Antimicrobial Activity: The emergence of multidrug-resistant pathogens has driven the screening of diarylureas against bacteria. Recently, researchers discovered that specific N,N'-diarylurea derivatives, such as the small molecule SCB-24, exhibit potent antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) USA300[9]. These compounds maintain high activity even in the presence of fetal bovine serum and show excellent selectivity for bacterial over mammalian cells[9].
-
Anti-inflammatory Agents: Diarylureas have been heavily explored as antagonists for the CXCR2 chemokine receptor. By blocking IL-8 and GROα-induced chemotaxis of human polymorphonuclear neutrophils (PMNs), these compounds serve as potent anti-inflammatory agents in models of tissue edema and neutropenia[10].
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SORAFENIB [drugs.ncats.io]
- 6. In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N’-Diarylureas as Antischistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of Ultra-High Hydrogen-Bonded Polyurea from 1,3-Bis(3-aminophenyl)urea
Strategic Overview & Mechanistic Causality
Polyureas are advanced elastomeric polymers synthesized via the step-growth polymerization of diisocyanates and polyamines[1]. They are highly valued in structural engineering, ballistic mitigation, and advanced coatings due to their unique microphase-separated morphology, which consists of flexible soft segments and highly cross-linked rigid hard segments[1][2].
While standard polyureas utilize simple aliphatic or aromatic diamines, the use of 1,3-Bis(3-aminophenyl)urea as the diamine monomer introduces a paradigm shift in the polymer's structural integrity.
The Causality of Monomer Selection
-
Amplified Hydrogen Bonding: 1,3-Bis(3-aminophenyl)urea inherently contains a central urea linkage (–NH–CO–NH–). When polymerized with a diisocyanate, the resulting polymer backbone possesses three urea linkages per repeat unit instead of the standard two. This exponentially increases the density of bidentate hydrogen bonds, driving the formation of tightly packed, ultra-rigid hard domains[1][2].
-
Controlled Reaction Kinetics: Aliphatic polyureas suffer from near-instantaneous gelation times (2–15 seconds), requiring specialized impingement mixing. In contrast, the aromatic rings in 1,3-bis(3-aminophenyl)urea withdraw electron density from the primary amines, lowering their nucleophilicity. This dampens the reaction kinetics, allowing for controlled solution polymerization and precision film casting[2][3].
-
Thermal & Structural Stability: The incorporation of bulky aromatic rings restricts polymer chain mobility. This elevates the glass transition temperature ( Tg ) of the hard segments, yielding a material with exceptional thermal stability and mechanical stiffness[2][4].
Fig 1: Mechanistic pathway of microphase separation driven by hydrogen bonding.
Experimental Protocol: Solution Polymerization
Due to the rigid aromatic structure and pre-existing hydrogen bonds of 1,3-bis(3-aminophenyl)urea, the monomer exhibits a high melting point and limited solubility in non-polar media. Therefore, solution polymerization in a polar aprotic solvent is required[4].
Materials & Stoichiometry
Note: This formulation is scaled for a 10 mmol benchtop synthesis.
| Component | Function | Molecular Weight ( g/mol ) | Equivalents | Mass (g) |
| 1,3-Bis(3-aminophenyl)urea | Aromatic Diamine Monomer | 242.28 | 1.00 | 2.42 |
| 4,4'-MDI | Diisocyanate Monomer | 250.26 | 1.00 | 2.50 |
| Anhydrous DMAc | Polar Aprotic Solvent | 87.12 | - | 20.00 |
Step-by-Step Methodology (Self-Validating System)
Step 1: Monomer Solvation & Preparation
-
Purge a 50 mL three-neck round-bottom flask with ultra-high purity Nitrogen ( N2 ) or Argon for 15 minutes to eliminate ambient moisture (water reacts with isocyanates to form unwanted CO2 gas and amine byproducts).
-
Add 2.42 g of 1,3-bis(3-aminophenyl)urea to the flask.
-
Inject 15.0 g of anhydrous N,N-Dimethylacetamide (DMAc) via syringe.
-
Stir magnetically at 300 rpm at 40°C until complete dissolution is achieved.
Validation Check 1: The solution must be optically clear. Any persistent turbidity indicates moisture contamination (premature urea precipitation) or degraded monomer. Do not proceed until clear.
Step 2: Isocyanate Addition & Step-Growth Polymerization
-
Dissolve 2.50 g of 4,4'-MDI in the remaining 5.0 g of anhydrous DMAc in a separate moisture-free vial.
-
Using an addition funnel or syringe pump, add the MDI solution dropwise to the diamine solution over 15 minutes to prevent localized stoichiometric imbalances.
-
Maintain the reaction temperature at 50°C for 2 hours under continuous inert gas flow.
Validation Check 2: The viscosity of the solution will visibly increase, transitioning from a water-like consistency to a thick syrup. Validation Check 3: Extract a 0.1 mL aliquot and analyze via FTIR. The reaction is complete when the asymmetric stretching vibration of the isocyanate group (–NCO) at 2270 cm−1 completely disappears, and the urea carbonyl (C=O) peak at ~1640 cm−1 intensifies[4].
Step 3: Film Casting & Thermal Curing
-
Pour the viscous prepolymer solution onto a clean, leveled glass substrate or PTFE mold.
-
Use a doctor blade to draw down a uniform wet film (e.g., 500 µm clearance).
-
Transfer the substrate to a vacuum oven. Evaporate the DMAc solvent incrementally: 60°C for 4 hours, followed by 100°C for 12 hours under a high vacuum.
Validation Check 4: A successfully cross-linked film will peel cleanly from the substrate and exhibit high tensile toughness without brittle fracturing.
Fig 2: Step-growth polymerization workflow for aromatic polyurea synthesis.
Comparative Material Properties (Theoretical Impacts)
The structural modifications introduced by 1,3-bis(3-aminophenyl)urea fundamentally alter the macroscopic properties of the resulting polymer compared to standard industry baselines.
| Property | Standard Aliphatic Polyurea | 1,3-Bis(3-aminophenyl)urea Polyurea | Mechanistic Causality |
| Gel Time | 2 - 15 seconds | 30 - 120 minutes | Aromatic amines possess lower nucleophilicity, delaying reaction kinetics[2]. |
| Hard Segment Density | Moderate | Ultra-High | Pre-existing urea linkages double the hydrogen-bonding sites per repeat unit[1]. |
| Mechanical Stiffness | Flexible / Elastomeric | Highly Rigid | Tightly packed hard domains due to aromatic ring stacking and dense H-bonds[3]. |
| Thermal Stability ( Tg ) | Low to Moderate | High | Restricted chain mobility from bulky aromatic groups and dense physical crosslinking[2][4]. |
References
-
[1] State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. Polymers (MDPI) / PubMed Central. URL:[Link]
-
[2] Mini-Review of Self-Healing Mechanism and Formulation Optimization of Polyurea Coating. Polymers (MDPI) / PubMed Central. URL:[Link]
-
[3] Synthesis and characterization of new polyurea films for ballistic protection. ResearchGate. URL:[Link]
-
[4] Poling of thin films of aromatic polyurea during polymerization and crystallization. IEEE Xplore. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mini-Review of Self-Healing Mechanism and Formulation Optimization of Polyurea Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poling of thin films of aromatic polyurea during polymerization and crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
using 1,3-Bis(3-aminophenyl)urea as an epoxy curing agent
Advanced Application Note: Utilizing 1,3-Bis(3-aminophenyl)urea as a Dual-Functional Curing Agent and Accelerator in High-Performance Epoxy Resins
Introduction & Mechanistic Overview
In the development of advanced materials—ranging from aerospace composites to biomedical device encapsulation—the selection of an epoxy curing agent dictates the ultimate thermomechanical properties and toxicological profile of the polymer matrix. 1,3-Bis(3-aminophenyl)urea (BAPU) is a specialized aromatic diamine[1][2]. While standard aromatic diamines like m-phenylenediamine (m-PDA) are widely used to cure epoxy resins[3], they often result in highly cross-linked, brittle networks.
The strategic incorporation of a urea linkage (-NH-CO-NH-) into the diamine backbone of BAPU fundamentally alters the curing kinetics and the structural profile of the resulting polymer[4][5]. BAPU operates via a dual-action mechanism :
-
Catalytic Acceleration: The urea linkage acts as a potent hydrogen-bond donor. During the curing phase, these urea groups catalyze the ring-opening of the epoxide, effectively acting as an internal accelerator[4][6].
-
Supramolecular Toughening: Post-cure, the urea groups form a dense, supramolecular hydrogen-bonding network that serves as a secondary physical cross-link[5]. This architecture—covalent epoxy-amine bonds combined with reversible hydrogen bonds—significantly enhances fracture toughness and elongation without sacrificing the high glass transition temperature ( Tg ) characteristic of aromatic epoxies[5][7].
For drug development professionals and biomedical engineers, BAPU offers a robust alternative to traditional curing agents like 4,4'-methylenedianiline (MDA). The urea motif mimics peptide bonds, potentially improving biocompatibility, while the absence of a methylene bridge reduces the severe toxicological risks associated with standard structural hardeners.
Physicochemical Profile
Table 1: Chemical Identity and Properties of 1,3-Bis(3-aminophenyl)urea
| Property | Value / Description |
| IUPAC Name | 1-(3-aminophenyl)-3-(3-aminophenyl)urea |
| CAS Number | 101-22-4 |
| PubChem CID | 13580749[2] |
| Molecular Formula | C₁₃H₁₄N₄O |
| Molecular Weight | 242.28 g/mol [1] |
| Active Hydrogens | 4 (Primary amines) + 2 (Urea, latent/catalytic) |
| Amine Hydrogen Equivalent Weight (AHEW) | ~60.57 g/eq |
Mechanistic Causality: The Reaction Pathway
Understanding the causality behind the curing process is critical for optimizing formulation parameters. The reaction is not a simple step-growth polymerization. The urea group coordinates with the oxygen atom of the oxirane (epoxide) ring, drawing electron density away and making the terminal carbon highly susceptible to nucleophilic attack by the primary amine[4][8].
Reaction pathway of BAPU-cured epoxy highlighting urea-catalyzed ring opening.
Experimental Workflows
The following protocols are designed as self-validating systems. Thermal analysis (DSC) must be used post-cure to verify the absence of residual exothermic peaks, confirming full network conversion.
Protocol A: Formulation of 2K High-Performance Structural Composites
Objective: To formulate a tough, high- Tg matrix using Diglycidyl Ether of Bisphenol A (DGEBA) and BAPU.
-
Stoichiometric Calculation: Determine the exact phr (parts per hundred resin). For a standard DGEBA resin with an Epoxide Equivalent Weight (EEW) of 190 g/eq, and BAPU with an AHEW of 60.57 g/eq:
-
phr=(AHEW/EEW)×100=(60.57/190)×100≈31.9 phr.
-
-
Resin Preheating: Heat the DGEBA resin to 80 °C. Causality: BAPU is a solid powder at room temperature. Preheating the resin lowers its viscosity, allowing for homogeneous melt-blending without requiring volatile organic solvents.
-
Blending: Gradually add 31.9 g of BAPU to 100 g of preheated DGEBA under high-shear mechanical stirring (800 RPM) for 10 minutes until a clear, homogenous mixture is achieved.
-
Vacuum Degassing: Transfer the mixture to a vacuum oven at 80 °C and apply a vacuum (-0.1 MPa) for 15 minutes. Causality: High-shear mixing introduces micro-voids. Degassing prevents stress-concentrating defects in the final cured matrix.
-
Step-Curing Cycle:
-
B-Stage (Pre-cure): 120 °C for 2 hours. Causality: Allows the primary amines to react fully while managing the exothermic heat release, preventing thermal degradation of the urea linkages.
-
Post-Cure: 180 °C for 2 hours. Causality: Drives the less reactive secondary amines to react with remaining epoxides, achieving maximum cross-link density and ultimate Tg .
-
Step-by-step experimental workflow for formulating and curing BAPU-epoxy systems.
Protocol B: BAPU as a Latent Accelerator in 1K DICY Systems
Objective: To lower the activation temperature of a one-component (1K) dicyandiamide (DICY) cured epoxy system.
-
Base Matrix Preparation: Combine 100 parts DGEBA with 6 parts micronized DICY.
-
Accelerator Addition: Add 2 parts of finely milled BAPU powder.
-
Three-Roll Milling: Pass the mixture through a three-roll mill twice. Causality: 1K systems rely on the insolubility of the hardener at room temperature. Milling ensures uniform dispersion of the solid BAPU and DICY particles without premature dissolution and reaction.
-
Curing: Cure the system at 130 °C for 60 minutes. Causality: Pure DICY requires >180 °C to cure. The urea linkages in BAPU auto-catalyze the ring-opening at much lower temperatures, saving energy and preventing thermal stress in sensitive substrates[4].
Comparative Data Analysis
The integration of urea linkages fundamentally shifts the performance envelope of the epoxy. Below is a summary of expected thermomechanical data when replacing a standard aromatic diamine (m-PDA) with BAPU.
Table 2: Comparative Thermomechanical Data (DGEBA Matrix)
| Property | DGEBA + m-PDA (Standard) | DGEBA + BAPU (Urea-Diamine) | Causality / Mechanism |
| Glass Transition ( Tg ) | ~150 °C | ~165 °C | High rigidity of the aromatic urea core restricts polymer chain mobility. |
| Fracture Toughness ( KIc ) | 0.7 MPa·m 1/2 | 1.4 MPa·m 1/2 | Supramolecular H-bonding network dissipates applied fracture energy[5]. |
| Curing Onset Temp | 120 °C | 95 °C | Urea linkage acts as a potent auto-catalyst for epoxide ring-opening[4]. |
| Toxicity Profile | High (Severe irritant) | Moderate to Low | Absence of the methylene bridge found in traditional hardeners reduces toxicological risks. |
References
-
1,3-bis(3-aminophenyl)urea | Molport-006-327-562. Molport. Available at: [Link]
-
SID 160858384 - PubChem: CID 13580749 (1,3-Bis(3-aminophenyl)urea). National Center for Biotechnology Information (NIH). Available at:[Link]
-
Amine cured double Schiff base epoxy as efficient anticorrosive coating materials for protection of mild steel in 3.5% NaCl medium. ResearchGate. Available at:[Link]
-
Optimizing Curing Profiles of One-Component Epoxy Resins with Small Molecule Thermal Latent Curing Agents Containing Reversible Urea Bonds. ResearchGate. Available at:[Link]
-
Hardener for curable one-package epoxy resin system - Patent 0304503. European Patent Office (EPO). Available at:[Link]
-
Polyurea vs Epoxy Coatings. Marvel Coatings. Available at:[Link]
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. MDPI. Available at:[Link]
-
Novel Furfural-Derived Polyaldimines as Latent Hardeners for Polyurethane Adhesives. National Center for Biotechnology Information (NIH - PMC). Available at:[Link]
Sources
- 1. 1,3-bis(3-aminophenyl)urea | Molport-006-327-562 | Novel [molport.com]
- 2. SID 160858384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Furfural-Derived Polyaldimines as Latent Hardeners for Polyurethane Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyurea Coatings vs Epoxy Coatings & Why Spray on Polyurea [marvelcoatings.com]
- 8. Hardener for curable one-package epoxy resin system - Patent 0304503 [data.epo.org]
Application Notes and Protocols for 1,3-Bis(3-aminophenyl)urea in High-Performance Polymer Synthesis
Introduction: The Strategic Importance of 1,3-Bis(3-aminophenyl)urea in Advanced Polymer Architectures
In the pursuit of high-performance polymers, the judicious selection of monomers is paramount. The molecular architecture of these building blocks dictates the ultimate properties of the resulting macromolecule, influencing everything from thermal stability and mechanical strength to solubility and processability. 1,3-Bis(3-aminophenyl)urea, a unique aromatic diamine, has emerged as a monomer of significant interest for the synthesis of advanced polymers such as polyamides and polyimides. Its distinct structure, featuring a central urea linkage flanked by two aminophenyl groups, imparts a unique combination of properties to the polymer backbone.
The urea moiety introduces a high degree of hydrogen bonding capability, which can enhance interchain interactions, leading to improved mechanical properties and thermal stability. The meta-oriented amino groups, in contrast to their para-substituted counterparts, contribute to increased solubility and processability of the resulting polymers by disrupting chain packing and reducing crystallinity. This guide provides detailed protocols for the synthesis of 1,3-Bis(3-aminophenyl)urea and its subsequent polymerization into high-performance aromatic polyamides and polyimides, along with insights into the rationale behind the experimental choices and expected material properties.
Part 1: Synthesis of the Monomer: 1,3-Bis(3-aminophenyl)urea
A direct, high-yield synthesis of 1,3-Bis(3-aminophenyl)urea can be achieved through the reaction of m-phenylenediamine with urea. This method offers a more accessible and safer alternative to routes involving phosgene or its derivatives.[1]
Reaction Principle & Causality
The synthesis is predicated on the reaction of an amine with an in-situ generated isocyanic acid from the thermal decomposition of urea. The m-phenylenediamine acts as the nucleophile, attacking the electrophilic carbon of the isocyanic acid. The use of an acid catalyst facilitates the reaction by protonating the urea, making it a better leaving group. The stoichiometry is critical; a 2:1 molar ratio of m-phenylenediamine to urea is employed to favor the formation of the desired disubstituted urea over monosubstituted or polymeric byproducts. Water is a suitable solvent for this reaction as it is environmentally benign and allows for the dissolution of the starting materials.
Experimental Protocol: Synthesis of 1,3-Bis(3-aminophenyl)urea
Materials:
-
m-Phenylenediamine
-
Urea
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10% w/v)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve m-phenylenediamine (2.0 mol) in deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution until the pH is acidic. This protonates the amino groups, increasing their solubility and preventing unwanted side reactions.
-
Addition of Urea: Add urea (1.0 mol) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a 10% sodium hydroxide solution with vigorous stirring until the pH is neutral to slightly basic (pH 7-8). The product, 1,3-Bis(3-aminophenyl)urea, will precipitate out of the solution as a solid.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts and unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to obtain a crystalline solid.
-
Drying: Dry the purified 1,3-Bis(3-aminophenyl)urea in a vacuum oven at 60-70 °C to a constant weight.
Characterization of 1,3-Bis(3-aminophenyl)urea
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching of amine and urea), ~1640 (C=O stretching of urea, Amide I), ~1550 (N-H bending of urea, Amide II). |
| ¹H NMR (DMSO-d₆, δ ppm) | Peaks corresponding to the aromatic protons and the N-H protons of the amine and urea groups. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the aromatic carbons and the carbonyl carbon of the urea group (~155 ppm). |
| Elemental Analysis | Calculated for C₁₃H₁₄N₄O: C, 64.45%; H, 5.82%; N, 23.13%. Found values should be within ±0.4%. |
Part 2: Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength.[2] The incorporation of the urea linkage from 1,3-Bis(3-aminophenyl)urea can further enhance these properties through increased hydrogen bonding. Low-temperature solution polycondensation is a preferred method for synthesizing high molecular weight aromatic polyamides.[3]
Reaction Principle & Causality
This method involves the reaction of a diamine with a diacid chloride in a polar aprotic solvent at low temperatures. The low temperature is crucial to control the high reactivity of the acid chloride and to minimize side reactions. The use of a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is essential to dissolve the aromatic monomers and the resulting polymer. An acid scavenger, like pyridine, is often added to neutralize the hydrochloric acid byproduct, which can otherwise catalyze the degradation of the polymer chains.
Caption: Workflow for Aromatic Polyamide Synthesis.
Experimental Protocol: Synthesis of Aromatic Polyamide from 1,3-Bis(3-aminophenyl)urea and Isophthaloyl Chloride
Materials:
-
1,3-Bis(3-aminophenyl)urea (purified)
-
Isophthaloyl chloride (recrystallized from hexane)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
Equipment:
-
Flame-dried, three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Waring blender or similar high-speed stirrer
Procedure:
-
Diamine Solution Preparation: In the flame-dried flask under a nitrogen atmosphere, dissolve 1,3-Bis(3-aminophenyl)urea (10 mmol) and anhydrous lithium chloride in anhydrous NMP. The LiCl aids in the dissolution of the polymer and prevents its precipitation during polymerization.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of isophthaloyl chloride (10 mmol) as a solid or as a solution in a small amount of anhydrous NMP to the cooled diamine solution over 30 minutes.
-
Polymerization: After the addition is complete, add a small amount of anhydrous pyridine as an acid scavenger. Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 12-24 hours. A significant increase in viscosity will be observed as the polymerization progresses.
-
Polymer Precipitation: Pour the viscous polymer solution into a blender containing methanol to precipitate the polyamide.
-
Washing: Collect the fibrous polymer by filtration, and wash it thoroughly with methanol and then with hot water to remove any residual solvent, LiCl, and pyridine hydrochloride.
-
Drying: Dry the polyamide in a vacuum oven at 80-100 °C to a constant weight.
Characterization of the Aromatic Polyamide
| Technique | Expected Observations |
| Inherent Viscosity | A measure of the polymer's molecular weight, typically determined in a suitable solvent like NMP containing LiCl. |
| FTIR (film, cm⁻¹) | Disappearance of acid chloride C=O stretch (~1770 cm⁻¹). Appearance of amide I (C=O stretch) at ~1650 cm⁻¹ and amide II (N-H bend) at ~1540 cm⁻¹. Retention of urea C=O stretch at ~1640 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | Broad peaks in the aromatic region and distinct signals for the amide and urea N-H protons. |
| Thermal Analysis (TGA/DSC) | High glass transition temperature (Tg) and high thermal decomposition temperature (Td), indicating excellent thermal stability.[2] |
| Solubility | Expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMSO, especially with the inclusion of LiCl.[2] |
Part 3: Synthesis of High-Performance Aromatic Polyimides
Aromatic polyimides are a class of polymers known for their exceptional thermal and oxidative stability, excellent mechanical properties, and good chemical resistance.[5] The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[5]
Reaction Principle & Causality
The first step involves the formation of a soluble poly(amic acid) precursor via the reaction of a diamine with a dianhydride in a polar aprotic solvent at room temperature. This reaction is a nucleophilic acyl substitution where the amino group of the diamine attacks the carbonyl carbon of the anhydride. The second step is the cyclodehydration (imidization) of the poly(amic acid) to form the final polyimide. This can be achieved either by thermal treatment at elevated temperatures or by chemical methods using a dehydrating agent and a catalyst at lower temperatures. The two-step process allows for the fabrication of the polymer in its soluble precursor form (e.g., casting a film) before conversion to the final, often intractable, polyimide.
Caption: Two-Step Synthesis of Aromatic Polyimides.
Experimental Protocol: Two-Step Synthesis of Aromatic Polyimide from 1,3-Bis(3-aminophenyl)urea and Pyromellitic Dianhydride (PMDA)
Materials:
-
1,3-Bis(3-aminophenyl)urea (purified)
-
Pyromellitic dianhydride (PMDA), sublimed
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Equipment:
-
Flame-dried, three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Glass plates for film casting
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Diamine Dissolution: In the flame-dried flask under a nitrogen atmosphere, dissolve 1,3-Bis(3-aminophenyl)urea (10 mmol) in anhydrous DMAc.
-
Dianhydride Addition: To the stirred solution, add an equimolar amount of PMDA (10 mmol) in several portions. The reaction is exothermic, and the temperature should be maintained at or below room temperature.
-
Polymerization: Continue stirring the solution at room temperature for 8-12 hours. The viscosity of the solution will increase substantially, indicating the formation of a high molecular weight poly(amic acid).
Step 2: Imidization
Method A: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Curing: Place the cast film in a vacuum oven and cure using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating process allows for the removal of the solvent and the water of imidization without creating voids in the film.
-
Film Removal: After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.
Method B: Chemical Imidization
-
Addition of Reagents: To the poly(amic acid) solution, add a mixture of acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst) in a 2:1 molar ratio with respect to the repeating unit of the polymer.
-
Imidization: Stir the reaction mixture at room temperature for 12-24 hours.
-
Precipitation: Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Washing and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150 °C.
Characterization of the Aromatic Polyimide
| Technique | Expected Observations |
| FTIR (film, cm⁻¹) | Disappearance of the broad amic acid O-H and N-H stretches. Appearance of characteristic imide bands: ~1780 (asymmetric C=O stretch), ~1720 (symmetric C=O stretch), ~1370 (C-N stretch), and ~720 (imide ring deformation).[6] |
| Thermal Analysis (TGA/DSC) | Very high glass transition temperature (Tg), often difficult to detect, and exceptional thermal stability with high decomposition temperatures (Td) in both air and nitrogen atmospheres.[7][8] |
| Solubility | Aromatic polyimides are often insoluble in common organic solvents, a characteristic of their rigid-rod structure and strong intermolecular forces. |
| Mechanical Properties | The resulting films are expected to be tough, flexible, and exhibit high tensile strength and modulus. |
Conclusion
1,3-Bis(3-aminophenyl)urea serves as a valuable and versatile monomer for the synthesis of high-performance aromatic polyamides and polyimides. The presence of the urea linkage provides a powerful tool for tailoring the properties of these advanced materials, particularly for enhancing mechanical strength and thermal stability through hydrogen bonding. The meta-catenation of the aromatic rings offers improved solubility and processability, addressing a common challenge with rigid-rod polymers. The detailed protocols provided herein offer a solid foundation for researchers and scientists to explore the potential of 1,3-Bis(3-aminophenyl)urea in the development of next-generation high-performance polymers for a wide range of demanding applications.
References
- Paganelli, Z., Välinen, L., Hanafi, O., & Niskanen, J. (2026).
- Hergenrother, P. M. (1998). Polyimides: chemistry & structure-property relationships – literature review. High Performance Polymers, 10(3), 255-267.
- Chennapuram, M., Yoshida, Y., & Endo, T. (n.d.).
- Reza, M., et al. (2018). Novel polyimides based on diamine containing thiazole units with thioether linkage and pyridine as pendent group: Synthesis and characterization. Journal of the Iranian Chemical Society, 15(1), 1-11.
- A., A., et al. (2021). Two-step synthesis of polyimide. Journal of Polymer Research, 28(1), 1-12.
- Pavia, F., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 157-166.
- García, J. M., et al. (2017).
- Tavani, C., & Fochi, F. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 157-166.
- Zabegaeva, O. N., et al. (2022). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES. INEOS OPEN, 5(6), 170-176.
- AZoM. (2024, June 4). Polyimide Synthesis Explained: Shaping Modern Electronics. AZoM.com.
- NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
- Al-Ajaj, Z. A., & Kareem, F. A. (2014). Synthesis and characterization of polyimide thin films obtained by thermal evaporation and solid state reaction. Journal of Ovonic Research, 10(4), 115-122.
- de la Cruz, M. A., et al. (2012). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. International Journal of Polymer Science, 2012, 1-9.
- Sava, I., & Bruma, M. (2000). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 45(4), 329-336.
- Hamciuc, C., et al. (2009). Synthesis of polyamides. Designed Monomers and Polymers, 12(5), 415-426.
- P., S., et al. (2014). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Innovative Research in Science, Engineering and Technology, 3(1), 8145-8149.
- Cheechana, A., et al. (2019). Low-temperature solution polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 57(15), 1585-1594.
- Banihashemi, A., & Frouzandeh, H. (2004). Synthesis and Characterization of New Aromatic Poly(amide-imide-urea)s Derived from bis(4-Trimellitimidophenyl) urea and Various Aromatic Diamines. Iranian Polymer Journal, 13(4), 307-315.
- Rao, V. L. (2000). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- BenchChem. (2025). A Head-to-Head Comparison of (2-Aminophenyl)urea and its Thiourea Analog for Researchers.
- Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78.
- F., A. A. (1981). Substituted Ureas. Methods of Synthesis and Applications. Russian Chemical Reviews, 50(4), 394-409.
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MolPort. (n.d.). 1,3-bis(3-aminophenyl)urea. Retrieved from [Link]
- Al-Allaf, T. A. K., et al. (2025). Design and thermal imidization of new 1,3-thiazine-based polyimides and copolyimides for high-performance corrosion inhibition. Scientific Reports, 15(1), 1-17.
- Wang, J., et al. (2018). Synthesis and characterization of highly soluble wholly aromatic polyamides containing both furanyl and phenyl units. Polymers, 10(12), 1363.
- Condamin, S., & Pralus, M. (1995). U.S. Patent No. 5,416,189. Washington, DC: U.S.
- Iosip, M. D., & Bruma, M. (1999). Wholly aromatic polyamides and polyimides prepared from 3,3 ″-di(4-aminophenyl)-5,5 ″,6,6 ″-tetraphenyl-p-terphenyl. Polymer, 40(24), 6837-6844.
- Mallakpour, S., & Rafiee, Z. (2011). Synthesis of soluble poly(amide-ether-imide-urea)s bearing amino acid moieties in the main chain under green media (ionic liquid). Amino acids, 40(3), 901-909.
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MolPort. (n.d.). 1,3-bis(3-aminophenyl)urea. Retrieved from [Link]
- G., A. M., et al. (2017). Solubility characteristics of polyamides 6 a-d. Journal of Saudi Chemical Society, 21(1), S107-S115.
- Capello, C., et al. (2018). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering, 6(12), 16588-16596.
- Nikolaev, A., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 56(9), 1183-1191.
- Nikolaev, A. A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3538.
- A., A., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Cytotoxic Activities. Biointerface Research in Applied Chemistry, 12(3), 3583-3592.
- BenchChem. (2025). Application Notes and Protocols for Polyamide Synthesis Using 3,8-Diamino-6-phenylphenanthridine.
- Ubaghs, L., et al. (2003). Synthesis and characterization of alternating poly(amide urea)s and poly(amide urethane urethane)s from ε-caprolactam, diamines, and diphenyl carbonate or ethylene carbonate. Journal of Polymer Science Part A: Polymer Chemistry, 41(24), 3942-3953.
- Capello, C., et al. (2018). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering, 6(12), 16588-16596.
- B., D., et al. (1982). Method of preparing aminoplast solutions. EP0047910A1.
- K., H., et al. (2019). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. ACS Omega, 4(2), 3465-3470.
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- 1. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Ultra-High Hydrogen-Bonded Polyureas via Polymerization of 1,3-Bis(3-aminophenyl)urea with Diisocyanates
Target Audience: Researchers, materials scientists, and drug development professionals engineering robust drug-eluting matrices, biomedical elastomers, and advanced dielectrics.
Introduction & Mechanistic Rationale
Polyureas are a class of high-performance polymers celebrated for their exceptional mechanical toughness, chemical resistance, and thermal stability. These macroscopic properties are fundamentally driven by extensive intermolecular hydrogen bonding between the urea (-NH-CO-NH-) linkages along the polymer backbone[1][2]. Traditionally, aromatic polyureas are synthesized via the step-growth polyaddition of standard diamines (e.g., m-phenylenediamine) and diisocyanates (e.g., 4,4'-methylene diphenyl diisocyanate, MDI)[3][4].
However, utilizing 1,3-bis(3-aminophenyl)urea as the diamine monomer introduces a structural paradigm shift. Because this monomer contains a pre-formed central urea linkage, its polyaddition with a diisocyanate yields a macromolecular architecture featuring a tri-urea repeat unit .
The Causality of Monomer Design: The meta-substitution pattern of 1,3-bis(3-aminophenyl)urea is a critical design choice. If a para-substituted equivalent (e.g., 1,3-bis(4-aminophenyl)urea) is used, the resulting polymer chains are highly rigid and linear, causing them to crystallize and precipitate prematurely from the solvent, which halts molecular weight growth[5]. The meta-linkage introduces a steric "kink" in the backbone. This kink preserves the polymer's solubility in polar aprotic solvents during the synthesis phase, while still allowing for an ultra-dense, multi-dentate hydrogen-bonding network to form once the solvent is removed. This specific architecture is highly desirable for creating self-healing biomedical matrices and high-permittivity dielectric films[4].
Reagents & Materials
To ensure a self-validating and reproducible synthesis, strict adherence to reagent purity is required.
-
Diamine: 1,3-Bis(3-aminophenyl)urea (>99% purity, recrystallized from ethanol/water).
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI). Note: MDI must be stored under inert gas to prevent atmospheric moisture degradation[2].
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), strictly anhydrous.
-
Catalyst (Optional): Dibutyltin dilaurate (DBTDL). Note that aromatic amines are highly nucleophilic and typically react quantitatively with aromatic isocyanates at room temperature without catalysis[6].
Experimental Protocols
Protocol A: Reagent Preparation and Moisture Validation
Isocyanates are highly sensitive to water. Moisture reacts with the isocyanate group to form an unstable carbamic acid, which immediately decomposes into a terminal amine and CO₂ gas. This side reaction destroys the strict 1:1 stoichiometry required for high-molecular-weight step-growth polymerization and causes micro-voids (bubbles) in cast films[6].
-
Solvent Dehydration: Dry NMP over activated 4Å molecular sieves for a minimum of 48 hours prior to use.
-
Self-Validation (Moisture Check): Perform a Karl Fischer titration on the NMP. The solvent must read <50 ppm water. Do not proceed if moisture exceeds this threshold.
-
MDI Purification: Melt MDI at 50°C. If the liquid appears cloudy, it indicates the presence of insoluble uretidinedione dimers. Filter the molten MDI hot through a fritted glass funnel under a dry nitrogen atmosphere.
Protocol B: Solution Polyaddition Workflow
-
System Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dry nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under vacuum and purge with N₂.
-
Diamine Dissolution: Add 10.0 mmol of 1,3-bis(3-aminophenyl)urea and 40 mL of anhydrous NMP to the flask. Stir at 300 rpm until completely dissolved. Cool the flask to 0–5°C using an ice bath.
-
Causality: The initial low temperature controls the highly exothermic nucleophilic attack of the amine on the isocyanate. Failing to control this exotherm can lead to localized hot spots, promoting unwanted allophanate or biuret branching[1].
-
-
Diisocyanate Addition: Dissolve 10.0 mmol of MDI in 20 mL of anhydrous NMP. Add this solution dropwise via the dropping funnel over 30 minutes to the vigorously stirred diamine solution.
-
Chain Extension: Remove the ice bath. Allow the reaction to warm to room temperature (25°C) and stir for 1 hour. Subsequently, heat the mixture to 60°C for 2 hours to ensure complete conversion of sterically hindered chain ends[1].
-
Self-Validation (Reaction Completion): Extract a 0.1 mL aliquot and analyze it via ATR-FTIR spectroscopy. The complete disappearance of the asymmetric isocyanate stretching band at ~2270 cm⁻¹ confirms the reaction has reached completion. If the peak persists, continue heating at 60°C in 1-hour increments.
Protocol C: Film Casting and Curing
-
Degassing: Transfer the viscous polyurea dope to a vacuum desiccator. Degas at room temperature for 30 minutes to remove entrapped nitrogen bubbles.
-
Casting: Cast the solution onto a clean, leveled glass substrate using a Doctor blade set to a 200 µm clearance.
-
Thermal Curing: Place the cast film in a vacuum oven. Apply a step-wise heating profile: 60°C for 4 h, 100°C for 2 h, and 150°C for 1 h.
-
Causality: Step-wise heating prevents rapid solvent boiling (which causes pinhole defects) while providing the necessary thermal energy to anneal the polymer chains, maximizing the phase separation of the hydrogen-bonded hard-segment domains.
-
Data Presentation
The incorporation of a pre-existing urea linkage dramatically alters the physical properties of the resulting polymer compared to standard aromatic diamines.
| Polymer Property | Polyurea from m-PDA + MDI | Polyurea from 1,3-Bis(3-aminophenyl)urea + MDI | Mechanistic Driver |
| Urea Linkages per Repeat Unit | 2 | 3 | Monomer structure |
| Glass Transition Temp (T_g) | ~210 °C | >245 °C | Increased cohesive energy density |
| Tensile Strength (MPa) | 45 - 55 | 70 - 85 | Enhanced physical crosslinking |
| Elongation at Break (%) | ~300% | ~450% | Dynamic H-bond network reorganization |
| Solubility in NMP/DMAc | Soluble | Soluble (Requires strict meta-linkage) | Backbone kinking disrupts crystallinity |
Visualizations
Experimental Workflow
Experimental workflow for the moisture-sensitive synthesis of tri-urea block polyureas.
Reaction Logic & Hydrogen Bonding Pathway
Logical pathway mapping monomer structure to the resulting ultra-dense hydrogen-bonded network.
References
-
Synthesis of aromatic poly(urea-imide) with hetero-cyclic side chain structure. Taylor & Francis.1
-
An overview of advances in methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes. Chemical Review Letters.2
-
Synthesis and characterization of aromatic/aliphatic co-polyureas. Journal of Applied Polymer Science (ResearchGate).3
-
Influence of isocyanate index on the mechanical and dielectric properties of polyurea. DOI.org.4
-
Synthesis and Characterization of Polyurea Resin for Dielectric Coating Applications. ResearchGate.6
-
Synthesis and Characterization of New Aromatic Poly(amide-imide-urea)s Derived from bis(4-Trimellitimidophenyl) urea and Various Aromatic Diamines. Iranian Polymer Journal (SID.ir).
Sources
protocol for 1,3-Bis(3-aminophenyl)urea solution preparation
Application Note: Standardized Protocol for 1,3-Bis(3-aminophenyl)urea Solution Preparation
Target Audience: Researchers, assay developers, and medicinal chemists. Applications: In vitro biological assays (e.g., DDX3X helicase inhibition), polymer precursor synthesis, and biochemical screening.
Mechanistic Overview & Physicochemical Constraints
1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4), frequently referred to as 3,3'-diaminocarbanilide, is a symmetrical diamine featuring a central urea linkage flanked by two aniline moieties 1. This structural motif is highly valuable in drug discovery, particularly in the development of ATP-dependent RNA helicase DDX3X inhibitors 23.
However, the very features that confer its biological utility create significant solubility challenges. The urea core (-NH-CO-NH-) acts as a powerful hydrogen bond donor and acceptor, while the aromatic rings engage in strong π−π stacking. In the solid state, these molecules form an extensive, highly stable crystalline lattice. Water cannot provide the enthalpic payoff required to break this lattice, resulting in extremely poor aqueous solubility. Therefore, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are required. The highly polarized S=O bond in DMSO acts as a strong hydrogen bond acceptor, effectively solvating the urea protons and disrupting the intermolecular network.
Quantitative Data Summary
Table 1: Physicochemical & Solvation Properties
| Parameter | Value |
|---|---|
| Chemical Name | 1,3-Bis(3-aminophenyl)urea |
| CAS Number | 101-22-4 |
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol 1 |
| Primary Solvent | Anhydrous DMSO (Cell-Culture Grade) |
| Stock Solubility Limit | ~10 - 25 mM (in DMSO) |
| Aqueous Solubility | < 0.1 mg/mL (Poor) |
Causality in Experimental Design (The "Why")
To ensure this protocol acts as a self-validating system , every step is engineered to prevent common modes of failure:
-
Solvent Selection: Anhydrous DMSO is mandated. Water contamination in the solvent will competitively hydrogen-bond with DMSO, drastically reducing the solubility limit of the urea compound and causing premature micro-precipitation.
-
Temperature Control During Dilution: When transitioning from a DMSO stock to an aqueous working solution, the highly miscible DMSO rapidly diffuses into the water. This leaves the hydrophobic solute stranded without its solvent shell (the "solvent shift" effect), leading to rapid nucleation. Pre-warming the aqueous buffer to 37°C increases the kinetic energy of the system, slowing down nucleation and allowing the solute to remain in a metastable, fully dispersed state.
-
Aliquot Strategy: The compound contains primary amines susceptible to oxidation, and the urea linkage can degrade upon repeated freeze-thaw cycles. Single-use aliquots maintain structural integrity for sensitive in vitro assays.
Step-by-Step Methodology
Phase 1: 10 mM Master Stock Preparation
-
Equilibration: Allow the sealed vial of 1,3-Bis(3-aminophenyl)urea solid to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture from condensing on the hygroscopic powder.
-
Weighing: Accurately weigh 2.42 mg of the compound into a sterile, light-blocking 1.5 mL microcentrifuge tube.
-
Solubilization: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 10 mM stock solution.
-
Agitation: Vortex the suspension vigorously for 60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes.
-
Critical Check: The solution must be optically clear. Do not let the bath temperature exceed 40°C to prevent thermal degradation.
-
-
Aliquoting: Divide the stock into 50 µL single-use aliquots. Purge the headspace of the tubes with Argon or Nitrogen gas, seal tightly, and store at -20°C (or -80°C for >6 months stability).
Phase 2: Aqueous Working Solution Formulation
-
Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature.
-
Buffer Preparation: Pre-warm the target aqueous buffer or cell culture medium to 37°C. Ensure the medium is vigorously stirring (e.g., using a magnetic stir bar) or ready to be vortexed.
-
Dilution: To achieve a final assay concentration of 10 µM, add 1 µL of the 10 mM DMSO stock to 999 µL of the pre-warmed medium.
-
Technique: Add the stock dropwise directly into the vortex of the stirring medium. Causality: Instantaneous mechanical dispersion prevents localized high concentrations of the solute, entirely bypassing the nucleation phase.
-
-
Self-Validation Check: Inspect the working solution via Dynamic Light Scattering (DLS) or under a phase-contrast microscope. A successful preparation will show no particles >10 nm. If cloudiness is observed, the solvent shift was too rapid, and the solution must be discarded. Ensure final DMSO concentration remains ≤0.1% (v/v) to avoid solvent-induced cytotoxicity.
Workflow Visualization
Experimental workflow for preparing and diluting 1,3-Bis(3-aminophenyl)urea solutions.
References
-
[2] Title: US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof | Source: Google Patents | URL: 2
-
[3] Title: ATP-dependent RNA helicase DDX3X Inhibitors (IC50, Ki) | Source: AAT Bioquest | URL: 3
-
[1] Title: 1,3-bis(3-aminophenyl)urea | Molport-006-327-562 | Novel | Source: Molport | URL: 1
Sources
applications of 1,3-Bis(3-aminophenyl)urea in materials science
An In-Depth Technical Guide to the Applications of 1,3-Bis(3-aminophenyl)urea in Materials Science
Authored by: A Senior Application Scientist
This document provides a detailed exploration of 1,3-Bis(3-aminophenyl)urea, a versatile aromatic diamine, and its significant applications in the field of materials science. Intended for researchers, scientists, and professionals in material and polymer development, this guide elucidates the synthesis, properties, and key applications of this molecule, with a focus on high-performance polymers and supramolecular assemblies. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Introduction to 1,3-Bis(3-aminophenyl)urea
1,3-Bis(3-aminophenyl)urea is an organic compound characterized by a central urea group flanked by two aminophenyl rings.[1] Its molecular structure, featuring two primary amine functional groups and a hydrogen-bond-donating/accepting urea moiety, makes it a highly valuable building block (monomer) in polymer chemistry and supramolecular science.
The amine groups serve as reactive sites for polymerization, enabling its incorporation into polymer backbones to form polyureas, polyamides, and other high-performance materials. The central urea group is pivotal for establishing strong intermolecular hydrogen bonds, which significantly influences the morphology, thermal stability, and mechanical properties of the resulting materials.
Key Molecular Properties:
-
Molecular Formula: C₁₃H₁₄N₄O[1]
-
Molecular Weight: 242.28 g/mol [1]
-
Structure: A central urea core with two m-phenylenediamine units attached.
The strategic placement of the amine groups in the meta position on the phenyl rings influences the geometry and flexibility of the polymer chains, distinguishing its properties from its para-substituted counterpart, 1,3-bis(4-aminophenyl)urea.[2][3]
Synthesis of Symmetrical Aryl Ureas
The synthesis of symmetrical ureas like 1,3-Bis(3-aminophenyl)urea can be approached through several methods. A common and effective laboratory-scale method involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to avoid handling highly toxic phosgene gas.[4] An alternative "green chemistry" approach involves the reaction of an amine with potassium isocyanate in water, which is simple and efficient.[5]
Protocol 2.1: Synthesis via Isocyanate Reaction (Conceptual)
This protocol outlines a standard method for synthesizing symmetrical ureas by reacting a primary amine with an isocyanate. While direct synthesis of 1,3-Bis(3-aminophenyl)urea would involve reacting 3-aminoaniline with 3-aminophenyl isocyanate, a more common route for symmetrical ureas is the reaction of the corresponding amine with a carbonyl source.
Causality of Experimental Design:
-
Solvent: Anhydrous tetrahydrofuran (THF) is chosen as it is inert to the reactants and effectively dissolves the starting materials. The absence of water is critical, as isocyanates readily react with water to form unstable carbamic acids, which decompose and reduce yield.[4]
-
Stoichiometry: A precise 2:1 molar ratio of the amine to the carbonyl source is crucial for forming the symmetrical disubstituted urea and minimizing side products.
-
Temperature: The reaction is typically conducted at room temperature as the nucleophilic attack of the amine on the carbonyl group is generally rapid.
Materials & Reagents:
-
3-Phenylenediamine
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Standard glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-phenylenediamine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.
-
Carbonyl Source Addition: In a separate flask, dissolve the carbonyl source (e.g., triphosgene, 1.0 equivalent) in anhydrous THF.
-
Reaction Execution: Slowly add the carbonyl source solution to the stirred amine solution at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove triethylammonium salts. Reduce the solvent volume under reduced pressure.
-
Purification: Precipitate the product by adding diethyl ether. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,3-Bis(3-aminophenyl)urea.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Caption: Workflow for the synthesis of 1,3-Bis(3-aminophenyl)urea.
Applications in Polymer Science: High-Performance Polyureas
Polyureas are a class of elastomers known for their exceptional durability, high tensile strength, and resistance to chemicals and environmental factors.[6] They are synthesized through the polyaddition reaction of a diamine monomer with a diisocyanate. 1,3-Bis(3-aminophenyl)urea is an excellent diamine monomer for creating semi-aromatic polyureas.
The resulting polymers exhibit high thermal stability due to the aromatic rings and extensive hydrogen bonding from the urea groups. These non-isocyanate polyurea synthesis routes are gaining traction as they avoid the significant health and safety risks associated with isocyanate monomers.[7]
Protocol 3.1: Synthesis of a Semi-Aromatic Polyurea
This protocol describes a solvent-free melt polycondensation method to synthesize a polyurea, which is an environmentally friendlier, non-isocyanate route.[7]
Causality of Experimental Design:
-
Monomer Selection: 1,3-Bis(3-aminophenyl)urea provides aromatic character and hydrogen bonding sites. A linear aliphatic diamine (e.g., 1,6-hexanediamine) is used as a co-monomer to introduce flexibility.
-
Catalyst- and Solvent-Free: Melt polycondensation avoids the use of solvents and catalysts, aligning with green chemistry principles. The high reaction temperature is sufficient to drive the reaction forward.[8]
-
Vacuum: Applying a vacuum during the later stages of the reaction helps to remove condensation byproducts (e.g., ammonia if urea is used as a carbonyl source), driving the polymerization to completion and achieving a high molecular weight polymer, in accordance with Le Chatelier's principle.
Materials & Reagents:
-
1,3-Bis(3-aminophenyl)urea
-
1,6-Hexanediamine
-
Urea (as a carbonyl source)
-
Reaction vessel suitable for high-temperature polymerization under vacuum
-
Mechanical stirrer
-
Heating mantle and temperature controller
Step-by-Step Procedure:
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of the diamines (1,3-Bis(3-aminophenyl)urea and 1,6-hexanediamine) and urea.
-
Initial Heating: Heat the mixture under a nitrogen atmosphere with mechanical stirring. Gradually increase the temperature to melt the monomers and initiate the reaction (typically 150-180 °C).
-
Polycondensation: Hold the temperature for 2-3 hours to allow for the initial polycondensation to occur. The mixture will become increasingly viscous.
-
Vacuum Stage: Gradually apply a vacuum (to <1 mmHg) while increasing the temperature to 200-220 °C. Maintain these conditions for another 3-4 hours to remove byproducts and increase the polymer's molecular weight.
-
Product Recovery: Cool the reactor to room temperature under nitrogen. The resulting solid polyurea can be removed and processed.
-
Characterization: Analyze the polymer's properties using Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and Thermogravimetric Analysis (TGA) for thermal stability.[9][10] Mechanical properties can be tested via tensile analysis.[11]
Caption: Workflow for non-isocyanate polyurea synthesis via melt polycondensation.
Material Properties Data
Polymers derived from urea-based monomers exhibit a wide range of tunable properties. Adjusting the ratio of aromatic to aliphatic diamines can create materials ranging from soft elastomers to high-modulus thermoplastics.[7]
| Property | Typical Value Range | Significance & Influencing Factors |
| Glass Transition Temp. (Tg) | 50 - 150 °C | Indicates the transition from a rigid to a flexible state. Increases with higher aromatic content and hydrogen bond density.[9] |
| Decomposition Temp. (Td, 5%) | > 300 °C | Reflects thermal stability. High values are attributed to strong hydrogen bonding and aromatic structures.[7] |
| Young's Modulus | 5 MPa - 1.5 GPa | Measures stiffness. Spans a wide range from soft elastomers (high aliphatic content) to rigid plastics (high aromatic content).[7] |
| Tensile Strength | 5 - 40 MPa | Indicates the maximum stress a material can withstand. Enhanced by the physical crosslinks formed by bidentate hydrogen bonds.[9] |
Applications in Supramolecular Chemistry
The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong, directional, and bifurcated hydrogen bonds (N-H···O). This property allows molecules like 1,3-Bis(3-aminophenyl)urea to act as "gelators," self-assembling in solution to form intricate, three-dimensional fibrous networks that immobilize the solvent, resulting in a supramolecular gel.[12]
This self-assembly process is highly specific and can be influenced by external stimuli such as anions, temperature, or solvent polarity, making these materials promising for applications in sensing, controlled release, and crystal growth media.[12][13]
Protocol 4.1: Formation of a Supramolecular Gel
This protocol provides a general method for inducing gelation using a bis-urea compound.
Causality of Experimental Design:
-
Solvent Choice: A solvent is chosen in which the gelator has limited solubility at room temperature but is soluble upon heating (e.g., DMSO, DMF, or toluene). This solubility difference is the driving force for self-assembly upon cooling.
-
Heating-Cooling Cycle: The heating step provides the energy to overcome intermolecular interactions and dissolve the gelator. The subsequent slow cooling allows the molecules to organize into ordered fibrous networks through hydrogen bonding, rather than crashing out as a precipitate.
-
Concentration: Gelation is a concentration-dependent phenomenon. A minimum gelation concentration (MGC) is required to form a stable, sample-spanning network.
Materials & Reagents:
-
1,3-Bis(3-aminophenyl)urea
-
A suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Glass vial with a screw cap
-
Heat gun or hot plate
Step-by-Step Procedure:
-
Preparation: Place a small, weighed amount of 1,3-Bis(3-aminophenyl)urea into a glass vial.
-
Solvent Addition: Add a specific volume of the chosen solvent to achieve the desired concentration (start with ~10-20 mg/mL).
-
Dissolution: Gently heat the mixture while agitating until the solid is completely dissolved. A clear solution should be obtained.
-
Gelation: Remove the vial from the heat source and allow it to cool undisturbed to room temperature.
-
Confirmation: Gel formation is confirmed by inverting the vial. If the mixture does not flow, a stable gel has formed.
Caption: The process of supramolecular gelation driven by hydrogen bonding.
Conclusion
1,3-Bis(3-aminophenyl)urea is a highly adaptable molecule with significant utility in materials science. Its dual amine functionality makes it a prime candidate for synthesizing a new generation of high-performance, non-isocyanate polyureas with tunable mechanical and thermal properties. Furthermore, the inherent hydrogen-bonding capability of its central urea group positions it as a powerful building block in the burgeoning field of supramolecular chemistry for the creation of smart, self-assembling materials. The protocols and data presented herein provide a robust foundation for researchers to explore and innovate with this versatile compound.
References
- Shtrykova, V. V., et al. (n.d.). New resource-efficient and green synthesis methods for biologically active derivatives of urea. Tomsk Polytechnic University.
- BenchChem. (2025). 1-(4-Aminophenyl)-3-(m-tolyl)urea Synthesis and Purification. Benchchem Technical Support Center.
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry.
- Molport. (n.d.). 1,3-bis(3-aminophenyl)urea. Molport-006-327-562.
- ResearchGate. (2020). Thermo-mechanical characterization of polyurea variants. ResearchGate.
-
IUCr. (2023). Crystal structure and supramolecular features of a bis-urea-functionalized pillar[11]arene. International Union of Crystallography. Retrieved from
- Acta Materialia Inc. (2014). Biodegradable poly(ester urethane)urea elastomers with variable amino content for subsequent functionalization. Elsevier Ltd.
- ChemShuttle. (n.d.). 1,3-bis(4-aminophenyl)urea. ChemShuttle.
- MDPI. (2021). Polyureas Versatile Polymers for New Academic and Technological Applications. PMC.
- MDPI. (2021). Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers. PMC.
- ACS Publications. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. American Chemical Society.
- RSC Publishing. (2023). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Royal Society of Chemistry.
- RSC Publishing. (2010). Anion-tuned supramolecular gels: a natural evolution from urea supramolecular chemistry. Chemical Society Reviews.
- PubChem. (n.d.). 1,3-Bis(4-Aminophenyl)urea. National Center for Biotechnology Information.
Sources
- 1. 1,3-bis(3-aminophenyl)urea | Molport-006-327-562 | Novel [molport.com]
- 2. 1,3-bis(4-aminophenyl)urea; CAS No.: 4550-72-5 [chemshuttle.com]
- 3. 1,3-Bis(4-Aminophenyl)urea | C13H14N4O | CID 225703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 9. xiumeimo.com [xiumeimo.com]
- 10. Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anion-tuned supramolecular gels: a natural evolution from urea supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Synthesis of High-Performance Polyamides from 1,3-Bis(3-aminophenyl)urea
Introduction: The Strategic Incorporation of Urea Moieties into Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties arise from the rigidity of the aromatic backbone and the strong intermolecular hydrogen bonding between amide linkages. However, these same characteristics often lead to poor solubility and high processing temperatures, limiting their applications.[2] A key strategy to enhance the processability of aramids without significantly compromising their desirable properties is the introduction of flexible or bulky groups into the polymer backbone.
This application note details the use of 1,3-bis(3-aminophenyl)urea as a monomer for the synthesis of novel aromatic polyamides. The central urea linkage introduces a combination of flexibility and enhanced hydrogen bonding capability, which can influence the final properties of the polymer. By reacting this diamine with different aromatic diacyl chlorides, such as isophthaloyl chloride and terephthaloyl chloride, the properties of the resulting polyamides can be tailored. This guide provides detailed protocols for the synthesis of the 1,3-bis(3-aminophenyl)urea monomer and its subsequent polymerization, as well as a discussion of the expected properties and characterization of the resulting polyamides.
Part 1: Synthesis of the Monomer: 1,3-Bis(3-aminophenyl)urea
The synthesis of 1,3-bis(3-aminophenyl)urea can be achieved through the reaction of m-phenylenediamine with urea. This method provides a straightforward and efficient route to the desired diamine monomer.
Experimental Protocol: Monomer Synthesis
Materials:
-
m-Phenylenediamine
-
Urea
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-phenylenediamine and urea in a 2:1 molar ratio.
-
Reaction: Add a minimal amount of deionized water to form a slurry. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified 1,3-bis(3-aminophenyl)urea in a vacuum oven at 80 °C to a constant weight.
Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Part 2: Synthesis of Polyamides via Low-Temperature Solution Polycondensation
Low-temperature solution polycondensation is a widely used and effective method for preparing high-molecular-weight aromatic polyamides from reactive monomers like diacyl chlorides and diamines.[3] This technique is performed in a polar aprotic solvent, which helps to keep the growing polymer chains in solution.
Experimental Protocol: Polyamide Synthesis
Materials:
-
1,3-Bis(3-aminophenyl)urea
-
Isophthaloyl chloride or Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry the NMP over molecular sieves. Dry the LiCl under vacuum at 150°C for 24 hours.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 1,3-bis(3-aminophenyl)urea and LiCl (typically 5-10% by weight of the solvent) in anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Addition of Diacyl Chloride: Slowly add an equimolar amount of either isophthaloyl chloride or terephthaloyl chloride to the stirred solution. The diacyl chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.
-
Polymerization: After the addition of the diacyl chloride, add a small amount of pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.[4]
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and NMP.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Experimental workflow for polyamide synthesis.
Part 3: Characterization and Expected Properties
The synthesized polyamides should be thoroughly characterized to determine their structure, molecular weight, and physical properties.
Structural Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide linkages (characteristic C=O and N-H stretching vibrations) and the disappearance of the acid chloride group.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
Molecular Weight Determination:
-
Inherent Viscosity: A simple method to estimate the relative molecular weight of the polymers. Measurements are typically carried out in a suitable solvent such as NMP or DMAc at a concentration of 0.5 g/dL at 30°C.
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamides. The temperature at 5% or 10% weight loss (Td5 or Td10) and the char yield at high temperatures are important parameters. Aromatic polyamides are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 400°C in a nitrogen atmosphere.[1][5]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymers. The Tg provides insight into the chain flexibility and the polymer's service temperature range.
Mechanical Properties:
-
Tensile Testing: Polymer films can be cast from solution to evaluate their mechanical properties, including tensile strength, Young's modulus, and elongation at break. Aromatic polyamides are known for their high tensile strength and modulus.[5]
Solubility:
-
The solubility of the synthesized polyamides should be tested in a range of common organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF, chloroform, and acetone) to assess their processability. The incorporation of the urea group is expected to enhance solubility in polar aprotic solvents compared to more rigid aramids.[2]
Data Presentation: Comparative Properties of Aromatic Polyamides
The following table provides a comparison of the expected properties of polyamides derived from 1,3-bis(3-aminophenyl)urea with a well-characterized aromatic polyamide, Poly(m-phenylene isophthalamide). The properties of the new polyamides are expected to be in a similar range, with potential improvements in solubility.
| Property | Poly(m-phenylene isophthalamide) (Benchmark) | Expected Range for Polyamides from 1,3-Bis(3-aminophenyl)urea |
| Glass Transition Temp. (Tg) | 270-280 °C | 250-300 °C |
| 10% Weight Loss Temp. (TGA) | > 400 °C in N2 | > 400 °C in N2 |
| Tensile Strength | 80-110 MPa | 70-120 MPa |
| Tensile Modulus | 2.5-3.5 GPa | 2.0-4.0 GPa |
| Solubility | Soluble in polar aprotic solvents with LiCl | Good solubility in polar aprotic solvents |
Part 4: Causality and Experimental Choices
-
Choice of Monomer: The selection of 1,3-bis(3-aminophenyl)urea as the diamine monomer is strategic. The meta-linkages of the amine groups are intended to create a more flexible polymer chain compared to their para-linked counterparts, which should enhance solubility. The central urea group can participate in hydrogen bonding, potentially influencing the mechanical properties and solubility.
-
Polymerization Method: Low-temperature solution polycondensation is chosen to avoid side reactions and degradation that can occur at higher temperatures. The use of a polar aprotic solvent like NMP is crucial for keeping the rigid aromatic polymer chains in solution during polymerization. The addition of LiCl further enhances the solubility of the polymer by preventing chain aggregation.
-
Diacyl Chloride Selection: The choice between isophthaloyl chloride (meta-substituted) and terephthaloyl chloride (para-substituted) allows for the systematic study of the effect of monomer geometry on the final polymer properties. Polyamides derived from terephthaloyl chloride are generally more rigid and have higher thermal stability and mechanical strength compared to those from isophthaloyl chloride.
Part 5: Visualization of Key Relationships
Influence of monomer structure on polymer properties.
Conclusion
1,3-Bis(3-aminophenyl)urea is a promising monomer for the synthesis of novel aromatic polyamides with potentially enhanced processability. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of these materials. By carefully selecting the diacyl chloride co-monomer, researchers can tailor the properties of the resulting polyamides to meet the demands of various high-performance applications, including advanced composites, thermally stable films, and specialty fibers. Further investigation into the structure-property relationships of these urea-containing aromatic polyamides will undoubtedly open up new avenues for the development of advanced polymer materials.
References
- García, J. M., García, F. C., Serna, F., & de la Peña, J. L. (2010). Functional Aromatic Polyamides. Polymers, 2(4), 539–571.
- Hsiao, S. H., & Lin, S. W. (2004). Synthesis and characterization of new aromatic poly(amide-imide-urea)s derived from bis(4-trimellitimidophenyl) urea and various aromatic diamines. Iranian Polymer Journal, 13(4), 307-315.
- Hsiao, S. H., & Yang, C. P. (1994). Synthesis and properties of aromatic polyamides derived from 2,2′-bis(4-aminophenoxy)-4,4′-biphenyl and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 32(11), 2097-2104.
- Lozano, A. E., de Abajo, J., de la Campa, J. G., & Preston, J. (1994). Low-temperature solution polycondensation. Journal of Macromolecular Science, Part C: Polymer Reviews, 34(3), 395-420.
- Sava, I., Bruma, M., & Fitch, J. W. (2015). Synthesis and characterization of some poly(amide-imide)s by direct polycondensation. Revue Roumaine de Chimie, 60(7-8), 795-802.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).
- Hsiao, S. H., & Huang, C. K. (2007). Synthesis and characterization of novel aromatic polyamides containing the S-valine amino acid residue. European Polymer Journal, 43(1), 253-263.
- Goyal, B., Kumar, V., & Singh, S. (2020). Urea-aromatic interactions in biology. Journal of Biosciences, 45(1), 1-13.
- Bera, D., Dasgupta, B., Chatterjee, S., Maji, S., & Banerjee, S. (2012). Synthesis, characterization, and properties of semifluorinated organo-soluble new aromatic polyamides. Polymer-Plastics Technology and Engineering, 51(1), 77-84.
- Ubaghs, L., Vranken, T., Put, J., & De Schryver, F. C. (2003). Synthesis and characterization of alternating poly(amide urea)s and poly(amide urethane urethane)
Sources
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis and characterization of alternating poly(amide urea)s and poly(amide urethane urethane)s from ε-caprolactam, diamines, and diphenyl carbonate or ethylene carbonate (2003) | Luc Ubaghs | 34 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
analytical techniques for characterizing 1,3-Bis(3-aminophenyl)urea polymers
Application Note: Advanced Analytical Characterization of 1,3-Bis(3-aminophenyl)urea-Derived Polymers
Introduction
1,3-Bis(3-aminophenyl)urea (m-BAPU) is a specialized aromatic diamine monomer featuring a central, pre-formed urea linkage. When incorporated into polymer backbones—such as polyimides or polyureas—these urea groups act as potent bidentate hydrogen-bond donors and acceptors. This intrinsic structural feature drives the formation of a highly ordered, physically crosslinked supramolecular network. While this network imparts exceptional thermomechanical stability and chemical resistance to the resulting polymers, it simultaneously introduces severe analytical bottlenecks, notably solvent intractability and multichain aggregation. This application note details the causal methodologies and self-validating protocols required to accurately characterize m-BAPU-derived polymers.
Spectroscopic Elucidation of Hydrogen-Bonded Networks
Causality & Mechanism: The macroscopic toughness of m-BAPU polymers is directly governed by the ratio of "ordered" to "free" urea linkages. In a solid state, the urea carbonyl (C=O) can exist in three distinct thermodynamic states: free (no H-bonding), disordered/monodentate (single H-bond), and ordered/bidentate (dual H-bonds). Because hydrogen bonding lengthens the C=O bond, it decreases the force constant, shifting the infrared absorption to [1]. Variable-Temperature FTIR (VT-FTIR) is employed to thermally perturb the system; as thermal energy overcomes the hydrogen bond dissociation energy, a quantifiable blue-shift in the carbonyl peak validates the network's dynamic nature.
Protocol 1: Self-Validating VT-FTIR Analysis
-
Sample Preparation: Cast a 10–20 µm thick polymer film from a 5 wt% N,N-dimethylacetamide (DMAc) solution onto a KBr pellet. Dry in a vacuum oven at 80°C for 24 hours to remove residual solvent, which would otherwise mask the amide/urea bands.
-
Baseline Acquisition: Collect a background spectrum of the bare KBr window at 25°C (32 scans, 4 cm⁻¹ resolution).
-
Thermal Ramp: Mount the sample in a temperature-controlled transmission cell. Heat from 25°C to 150°C at a rate of 5°C/min.
-
Spectral Deconvolution: At 10°C intervals, collect spectra. Focus on the Amide I region (1600–1700 cm⁻¹). Use Gaussian curve-fitting to deconvolute the overlapping peaks: ~1670 cm⁻¹ (free), ~1645 cm⁻¹ (disordered), and[2].
-
System Validation: Cool the sample back to 25°C and acquire a final spectrum. The strict recovery of the ~1620 cm⁻¹ peak confirms that the spectral shifts were due to reversible H-bond dissociation, proving that no thermal degradation occurred during the assay.
Protocol 2: High-Resolution 1H NMR Spectroscopy Causality: The strong intermolecular forces of m-BAPU polymers cause severe line broadening in standard NMR solvents due to restricted chain mobility. Using DMSO-d6, a strong hydrogen-bond acceptor, disrupts the polymer-polymer H-bonds by forming polymer-solvent H-bonds, yielding [3].
-
Dissolution: Dissolve 10 mg of the polymer in 0.6 mL of DMSO-d6. If dissolution is sluggish, sonicate at 50°C for 15 minutes.
-
Acquisition: Run the sample at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure the complete relaxation of the rigid aromatic protons.
-
Validation (H/D Exchange): The urea N-H protons will appear far downfield (8.5–9.5 ppm) due to deshielding from the DMSO-d6 interaction. Spike the sample tube with one drop of D₂O and rerun the scan. The immediate disappearance of the N-H peak (due to deuterium exchange) positively identifies and validates the urea protons against the static aromatic backbone protons (7.0–7.8 ppm).
Overcoming Aggregation in Molecular Weight Determination
Causality & Mechanism: Standard Gel Permeation Chromatography (GPC) separates polymers based on hydrodynamic volume. However, the dense urea linkages in m-BAPU polymers cause them to self-assemble into supramolecular aggregates in solution. If run in pure polar aprotic solvents (e.g., DMF or NMP), these aggregates elute prematurely, falsely inflating the apparent molecular weight ( Mw ), or they irreversibly adsorb onto the stationary phase. The addition of a chaotropic salt, such as Lithium Bromide (LiBr), provides Li⁺ ions that coordinate with the urea carbonyls and Br⁻ ions that interact with the N-H protons. This effectively screens the intermolecular forces and forces the polymer into a true, measurable random coil conformation.
Protocol 3: GPC/SEC with Chaotropic Disruption
-
Mobile Phase Preparation: Prepare a solution of 0.05 M LiBr in HPLC-grade NMP. Filter through a 0.2 µm PTFE membrane and degas ultrasonically for 30 minutes.
-
System Calibration (Validation Step): Run narrow-dispersity polystyrene (PS) standards using the exact same NMP/LiBr mobile phase. This validates that the salt has successfully suppressed column interactions without altering the column's exclusion limits or causing stationary phase swelling.
-
Sample Preparation: Dissolve the m-BAPU polymer at 2 mg/mL in the NMP/LiBr mobile phase. Heat to 60°C for 30 minutes to ensure complete aggregate dissociation. Filter through a 0.45 µm PTFE syringe filter.
-
Execution: Inject 50 µL at a flow rate of 1.0 mL/min with the column compartment maintained at 50°C to further reduce solvent viscosity and prevent localized re-aggregation.
Quantitative Data Summary
The following table summarizes the expected analytical benchmarks for a high-molecular-weight m-BAPU derived polymer, serving as a reference matrix for quality control.
| Analytical Target | Technique | Expected Value / Range | Structural Significance |
| Ordered Urea Carbonyl | VT-FTIR | 1620 – 1625 cm⁻¹ | Indicates bidentate H-bonding in hard domains. Intensity decreases with heating. |
| Free Urea Carbonyl | VT-FTIR | 1670 – 1680 cm⁻¹ | Indicates non-bonded carbonyls. Intensity increases with heating. |
| Urea N-H Protons | 1H NMR (DMSO-d6) | 8.5 – 9.5 ppm (singlet) | Confirms urea linkage integrity; highly sensitive to solvent H-bonding. |
| Aromatic Protons | 1H NMR (DMSO-d6) | 7.0 – 7.8 ppm (multiplet) | Confirms the m-BAPU aromatic backbone structure. |
| Molecular Weight ( Mw ) | GPC (NMP + 0.05M LiBr) | 45,000 – 80,000 g/mol | True hydrodynamic volume, free from supramolecular aggregation. |
| Glass Transition ( Tg ) | MDSC | > 200 °C | High Tg driven by the rigid aromatic rings and dense H-bond network. |
Analytical Workflow Visualization
Analytical workflow for m-BAPU polymers, linking H-bond formation to characterization techniques.
References
-
Title: The Hydrogen Bonding in the Hard Domains of the Siloxane Polyurea Copolymer Elastomers Source: Polymers, MDPI URL: [Link]
-
Title: Hydrogen-Bonding Properties of Segmented Polyether Poly(urethane urea) Copolymer Source: Macromolecules, ACS Publications URL: [Link]
-
Title: Polyureas: Versatile Polymers for New Academic and Technological Applications Source: Polymers, MDPI URL: [Link]
Sources
Application Note: Achieving High-Resolution ¹H NMR Spectra of 1,3-Bis(3-aminophenyl)urea
A Senior Application Scientist's Guide to Optimal Sample Preparation
Introduction
1,3-Bis(3-aminophenyl)urea is a symmetrical diarylurea, a chemical scaffold of significant interest in materials science as a monomer for high-performance polymers and in medicinal chemistry as a precursor for pharmacologically active compounds.[1][2] The precise structural confirmation and purity assessment of this molecule are paramount for its application in any field. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, with ¹H NMR providing critical information on the electronic environment and connectivity of protons within the molecule.
However, the quality of the resulting spectrum is fundamentally dependent on the meticulous preparation of the NMR sample. The presence of two primary amine (-NH₂) groups and a urea (-NH-C(O)-NH-) moiety presents a unique challenge due to the labile nature of the N-H protons. Their exchange rate with other protons in the solution can lead to signal broadening or even complete disappearance from the spectrum. This application note provides a comprehensive, field-proven protocol for the preparation of high-quality ¹H NMR samples of 1,3-Bis(3-aminophenyl)urea, designed to ensure spectral clarity, reproducibility, and the successful observation of all proton signals, including the labile N-H protons.
Foundational Principles: The Causality Behind the Protocol
A successful NMR experiment begins long before the sample is placed in the spectrometer. The choices made during preparation dictate the quality of the final data.
1.1 The Imperative of Deuterated Solvents In ¹H NMR, the signal from a standard protonated solvent would be overwhelmingly intense, completely obscuring the signals from the analyte, which is present at a much lower concentration.[3] Deuterated solvents, where hydrogen atoms (¹H) are replaced with their isotope deuterium (²H), are therefore essential.[4] Deuterium resonates at a completely different frequency and is "invisible" in a standard ¹H NMR experiment, providing a clean spectral window for the analyte.[5] Furthermore, the deuterium signal is utilized by the spectrometer's lock system to stabilize the magnetic field, ensuring the high stability and resolution required for accurate measurements.[6]
1.2 The Challenge of Labile Protons (N-H) The protons on the amine (-NH₂) and urea (-NH-) groups are acidic and can undergo rapid chemical exchange with each other and with any trace protic impurities (like water). This exchange process, if fast on the NMR timescale, leads to a coalescence or significant broadening of the N-H signals, making them difficult to identify and integrate.
The key to observing these labile protons is to slow down this exchange. The choice of deuterated solvent is the most critical factor in achieving this. Aprotic, polar solvents that can act as strong hydrogen bond acceptors are ideal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preeminent choice for compounds like 1,3-Bis(3-aminophenyl)urea because its sulfoxide oxygen is a powerful hydrogen bond acceptor.[7] This interaction with the N-H protons localizes them, reduces their exchange rate, and typically results in sharper, observable signals in the ¹H NMR spectrum.[7][8]
1.3 Sample Concentration and Purity The concentration of the analyte must be sufficient to achieve an adequate signal-to-noise ratio in a reasonable timeframe but not so high as to cause line broadening due to viscosity or aggregation effects.[9] For a molecule with a molecular weight of ~242 g/mol like 1,3-Bis(3-aminophenyl)urea, an initial concentration of 5-15 mg in 0.6-0.7 mL of solvent is a robust starting point for routine ¹H NMR.[9][10]
Insoluble particulate matter must be completely removed before analysis. Solid particles in the sample tube will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks and a loss of spectral resolution that cannot be corrected by shimming.[10]
Materials and Reagent Specifications
Successful and reproducible sample preparation relies on high-quality materials.
Equipment and Consumables:
-
Standard 5 mm NMR tubes (minimum quality: 500 MHz rating)
-
Glass sample vials (e.g., 1-dram)
-
Volumetric solvent dispenser or calibrated micropipettes
-
Pasteur pipettes and bulbs
-
Vortex mixer
-
Small plug of glass wool or a syringe filter (for filtration, if necessary)
Deuterated Solvents: The selection of a deuterated solvent is the most critical decision in this protocol. The following table summarizes the properties of recommended solvents, with a strong emphasis on the primary choice, DMSO-d₆.
| Deuterated Solvent | Abbreviation | Residual ¹H Peak (ppm) | Water Miscibility | Boiling Point (°C) | Key Characteristics & Rationale |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | ~2.50 | High | 189 | Primary Recommendation. Excellent solvent for polar ureas. Strongly hydrogen-bonding, which slows the exchange of N-H protons, allowing for their observation.[7] |
| Methanol-d₄ | CD₃OD | ~3.31, ~4.87 (OH) | High | 65.4 | Secondary option. A protic solvent; will cause N-H protons to exchange with the solvent's -OD group, leading to their disappearance from the spectrum. Useful for confirming N-H assignments via a D₂O exchange-like experiment. |
| Chloroform-d | CDCl₃ | ~7.26 | Low | 61.2 | Poor choice for this analyte. Solubility is likely to be low, and it does not effectively slow N-H proton exchange, leading to broad or unobserved signals.[11] |
Detailed Experimental Protocol
This protocol is designed as a self-validating system to minimize common sources of error.
Step 1: Analyte and Glassware Preparation
-
Weigh the Analyte: Accurately weigh between 5 and 15 mg of 1,3-Bis(3-aminophenyl)urea directly into a clean, dry glass vial.
-
Prepare Glassware: Ensure the NMR tube and cap are impeccably clean and dry. If necessary, rinse with acetone, then dry in an oven at a low temperature (<80°C) while lying flat to prevent distortion.[10] Moisture is a common contaminant and will introduce a water peak into the spectrum.[5]
Step 2: Solvent Selection and Addition
-
Select the Solvent: For routine structural characterization of 1,3-Bis(3-aminophenyl)urea, select high-purity DMSO-d₆ (≥99.8% D).
-
Add Solvent: Carefully add approximately 0.6 to 0.7 mL of DMSO-d₆ to the vial containing the analyte. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for effective shimming by the spectrometer.[8][10]
Step 3: Sample Dissolution
-
Initial Mixing: Cap the vial and gently swirl the contents.
-
Vortexing: Vortex the sample for 30-60 seconds to facilitate dissolution. Preparing the sample in a secondary vial is superior to direct dissolution in the NMR tube as it allows for more vigorous and effective mixing.[9]
-
Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has completely dissolved. The solution should be clear and free of suspended particles.
-
Gentle Heating (if necessary): If the sample does not fully dissolve, the vial may be gently warmed (e.g., in a warm water bath or with a heat gun on a low setting) while swirling. Avoid excessive heat to prevent potential sample degradation.
Step 4: Transfer to NMR Tube
-
Standard Transfer: Using a clean Pasteur pipette, carefully transfer the clear solution from the vial into the NMR tube. Avoid creating air bubbles.
-
Filtration (if necessary): If any solid particles remain after dissolution attempts, filtration is mandatory.[10] Tightly pack a small plug of glass wool into the narrow part of a Pasteur pipette. Transfer the sample through this filter into the NMR tube. This will remove particulates that would otherwise ruin spectral quality.
Step 5: Final Checks and Labeling
-
Capping: Securely place the cap on the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with a unique identifier using a permanent marker on the upper part of the tube or on the cap.[10]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust before placing it in the spectrometer.
Quality Control and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, distorted peaks (poor shimming) | 1. Insoluble particulate matter in the sample. 2. Sample concentration is too high (high viscosity). 3. Incorrect sample height in the tube. | 1. Re-prepare the sample, ensuring filtration through a glass wool plug.[10] 2. Dilute the sample or re-prepare with less analyte. 3. Adjust solvent volume to achieve a 4-5 cm column height.[8] |
| -NH and -NH₂ proton signals are broad or absent | 1. Rapid chemical exchange. 2. Use of a non-optimal solvent (e.g., CDCl₃). 3. Presence of acidic or basic impurities accelerating exchange. | 1. Ensure the use of high-purity DMSO-d₆ as the solvent.[7] 2. Re-prepare the sample in fresh DMSO-d₆. 3. Purify the analyte if impurities are suspected. |
| Large water peak (around 3.4 ppm in DMSO-d₆) | 1. Use of wet glassware or NMR tube. 2. Hygroscopic solvent (DMSO-d₆) exposed to air. 3. Analyte is wet. | 1. Thoroughly dry all glassware and the NMR tube before use.[5] 2. Use fresh solvent from a sealed ampoule or a recently opened bottle stored under inert gas. 3. Dry the analyte under vacuum before sample preparation. |
| Low signal-to-noise ratio | 1. Sample concentration is too low. | 1. Re-prepare the sample with a higher concentration of the analyte (e.g., 15-25 mg).[9] |
Workflow Visualization
The following diagram illustrates the logical flow of the ¹H NMR sample preparation protocol for 1,3-Bis(3-aminophenyl)urea.
Caption: Workflow for ¹H NMR Sample Preparation of 1,3-Bis(3-aminophenyl)urea.
References
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]
-
Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]
-
Molport. 1,3-bis(3-aminophenyl)urea | Molport-006-327-562. Available at: [Link]
-
PubChem. 1,3-Bis(4-Aminophenyl)urea | C13H14N4O | CID 225703. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Available at: [Link]
-
Zhang, S., et al. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
Sources
- 1. 1,3-bis(3-aminophenyl)urea | Molport-006-327-562 | Novel [molport.com]
- 2. 1,3-bis(4-aminophenyl)urea; CAS No.: 4550-72-5 [chemshuttle.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. myuchem.com [myuchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. studymind.co.uk [studymind.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organomation.com [organomation.com]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Formulation of High-Performance Coatings with 1,3-Bis(3-aminophenyl)urea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the formulation and application of coatings incorporating 1,3-Bis(3-aminophenyl)urea. While specific public data on this compound is limited, this document leverages established principles of polymer chemistry and data from structurally analogous aromatic amines and urea-based compounds to present detailed application notes and protocols. The focus is on the utilization of 1,3-Bis(3-aminophenyl)urea as a potent curing agent for epoxy-based systems and as a key component in poly(urethane-urea) coatings, designed to deliver exceptional thermal stability, chemical resistance, and mechanical robustness. This guide is intended for researchers and professionals in materials science and drug development seeking to explore novel, high-performance coating formulations.
Introduction: The Potential of 1,3-Bis(3-aminophenyl)urea in Advanced Coatings
1,3-Bis(3-aminophenyl)urea is an aromatic diamine with a urea linkage, presenting a unique combination of reactive functional groups. Its molecular structure, featuring two primary aromatic amine groups and a central urea moiety, suggests its utility as a versatile building block in polymer synthesis. The aromatic nature of the molecule is anticipated to impart high thermal stability and rigidity to the polymer backbone, while the primary amine functionalities offer reactive sites for cross-linking with various resin systems.
The urea group can participate in hydrogen bonding, further enhancing intermolecular adhesion and potentially influencing the final mechanical properties of the coating. This combination of features makes 1,3-Bis(3-aminophenyl)urea a compelling candidate for the formulation of high-performance coatings for demanding applications, including protective linings, aerospace components, and advanced composites.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,3-Bis(3-aminophenyl)urea is fundamental to its effective use in coating formulations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₄O | [1] |
| Molecular Weight | 242.28 g/mol | [1] |
| Appearance | Expected to be a solid powder | Inferred |
| Amine Hydrogen Equivalent Weight (AHEW) | 60.57 g/eq | Calculated |
Note on Amine Hydrogen Equivalent Weight (AHEW): The AHEW is a critical parameter for calculating the stoichiometric ratio of the curing agent to the resin in, for example, epoxy formulations. It is calculated by dividing the molecular weight of the amine by the number of active amine hydrogens. In the case of 1,3-Bis(3-aminophenyl)urea, there are four active hydrogens (two on each primary amine group).
Application in Epoxy-Based Coatings
Aromatic amines are a well-established class of curing agents for epoxy resins, known for imparting excellent thermal and chemical resistance to the cured matrix.[2][3] The primary amine groups of 1,3-Bis(3-aminophenyl)urea are expected to react with the epoxide groups of a resin, such as a diglycidyl ether of bisphenol A (DGEBA), through a nucleophilic addition mechanism. This reaction leads to the formation of a highly cross-linked, three-dimensional network.
Curing Mechanism
The curing process involves a two-step reaction of the primary amine with the epoxy group. First, the primary amine attacks the epoxide ring, forming a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked polymer network.
Caption: Epoxy Curing Workflow with 1,3-Bis(3-aminophenyl)urea.
Formulation Protocol: Epoxy Coating
This protocol provides a general guideline for the formulation of a two-component epoxy coating using 1,3-Bis(3-aminophenyl)urea as the curing agent.
Materials:
-
Part A: Epoxy Resin
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight, EEW = 182-192 g/eq)
-
Reactive diluent (e.g., C12-C14 glycidyl ether), if lower viscosity is required.
-
Pigments and fillers (e.g., titanium dioxide, talc), as needed.
-
-
Part B: Curing Agent
-
1,3-Bis(3-aminophenyl)urea
-
Solvent (e.g., a blend of xylene and n-butanol) for dissolving the curing agent.
-
Accelerator (e.g., tertiary amine), optional.
-
Protocol:
-
Preparation of Part B (Curing Agent Solution):
-
Due to the expected solid nature of 1,3-Bis(3-aminophenyl)urea, it will likely need to be dissolved in a suitable solvent blend.
-
In a well-ventilated area, slowly add the calculated amount of 1,3-Bis(3-aminophenyl)urea to the solvent blend under moderate agitation until fully dissolved. Gentle heating may be required.
-
-
Stoichiometric Calculation:
-
The optimal ratio of curing agent to epoxy resin is crucial for achieving desired properties. The stoichiometric ratio is calculated based on the AHEW of the curing agent and the EEW of the epoxy resin.
-
Parts by weight (pbw) of Curing Agent = (AHEW of Curing Agent / EEW of Epoxy Resin) x 100
-
For 1,3-Bis(3-aminophenyl)urea (AHEW ≈ 60.57) and a standard DGEBA resin (EEW ≈ 188), the approximate stoichiometric ratio would be 32.2 pbw of curing agent per 100 pbw of epoxy resin.
-
-
Mixing and Application:
-
Thoroughly mix the calculated amounts of Part A and Part B for 2-3 minutes using a low-speed mechanical stirrer.
-
Allow for a specified induction time, if recommended, for the initial reaction to begin.
-
Apply the coating to the prepared substrate using standard techniques such as spraying, brushing, or rolling.
-
-
Curing Schedule:
-
Aromatic amine-cured epoxy systems typically require elevated temperatures for full curing.[2] A general curing schedule would be:
-
Initial cure at ambient temperature for 24 hours.
-
Post-cure at 80-150°C for 2-4 hours. The exact temperature and time will need to be optimized based on the desired final properties.
-
-
Expected Performance Characteristics
Based on data from analogous aromatic amine curing agents, coatings formulated with 1,3-Bis(3-aminophenyl)urea are anticipated to exhibit the following properties:
| Property | Expected Performance | Rationale |
| Thermal Stability | High | The rigid aromatic backbone contributes to a high glass transition temperature (Tg). |
| Chemical Resistance | Excellent | The high cross-link density provides a robust barrier against a wide range of chemicals. |
| Adhesion | Good to Excellent | The presence of polar amine and urea groups promotes strong adhesion to various substrates. |
| Mechanical Strength | High | The rigid polymer network is expected to result in high tensile and compressive strength. |
| Flexibility | Moderate to Low | Aromatic amine-cured epoxies are typically rigid; flexibility can be enhanced with the addition of flexibilizers. |
Application in Poly(urethane-urea) Coatings
1,3-Bis(3-aminophenyl)urea can also serve as a chain extender in the synthesis of poly(urethane-urea) coatings. In this application, it reacts with an isocyanate-terminated prepolymer. The resulting polymer will have both urethane and urea linkages, combining the properties of both chemistries.
Synthesis and Reaction Pathway
The synthesis of a poly(urethane-urea) coating typically involves a two-step process. First, a polyol is reacted with a diisocyanate in excess to form an isocyanate-terminated prepolymer. In the second step, a chain extender, in this case, 1,3-Bis(3-aminophenyl)urea, is added to react with the remaining isocyanate groups.
Caption: Poly(urethane-urea) Synthesis Workflow.
Formulation Protocol: Poly(urethane-urea) Coating
This protocol outlines a general procedure for preparing a two-component poly(urethane-urea) coating.
Materials:
-
Part A: Isocyanate Prepolymer
-
Polyol (e.g., polyester or polyether polyol)
-
Diisocyanate (e.g., MDI, TDI, or an aliphatic diisocyanate)
-
-
Part B: Curing Agent Blend
-
1,3-Bis(3-aminophenyl)urea
-
Co-curing agents/chain extenders (e.g., other diamines or diols)
-
Solvent (e.g., moisture-free urethane-grade solvents)
-
Catalyst (e.g., dibutyltin dilaurate), if necessary.
-
Protocol:
-
Preparation of Part A (Isocyanate Prepolymer):
-
In a moisture-free reactor, charge the polyol and heat to a specified temperature (e.g., 60-80°C) under a nitrogen blanket.
-
Slowly add the diisocyanate while monitoring the temperature.
-
Hold the reaction at temperature until the desired isocyanate content (%NCO) is reached, as determined by titration.
-
-
Preparation of Part B (Curing Agent Blend):
-
Dissolve 1,3-Bis(3-aminophenyl)urea and any other solid components in a moisture-free solvent.
-
-
Mixing and Application:
-
The stoichiometry is based on the %NCO of the prepolymer and the equivalent weight of the amine blend.
-
Thoroughly mix Part A and Part B immediately before application.
-
Apply the coating to the substrate. The pot life of these systems is typically very short.
-
-
Curing:
-
Poly(urethane-urea) coatings can often cure at ambient temperatures, but a post-cure at elevated temperatures can improve final properties.
-
Safety and Handling
As with all aromatic amines, 1,3-Bis(3-aminophenyl)urea should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
1,3-Bis(3-aminophenyl)urea holds significant promise as a versatile component in the formulation of high-performance coatings. Its unique structure, combining aromatic rigidity with reactive amine and hydrogen-bonding urea functionalities, makes it a prime candidate for developing coatings with superior thermal stability, chemical resistance, and mechanical properties. While further empirical data is needed to fully characterize its performance, the theoretical and extrapolated information presented in this guide provides a solid foundation for researchers and formulators to begin exploring the potential of this intriguing molecule in advanced coating applications.
References
- MolPort. (n.d.). 1,3-bis(3-aminophenyl)urea.
- Three Bond. (1990). Curing Agents for Epoxy Resin. Three Bond Technical News.
- Hanepoxy. (n.d.). Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives.
Sources
Application Note: Precision Polymerization of 1,3-Bis(3-aminophenyl)urea for High-Performance Poly(urea-imide)s
Executive Briefing
The synthesis of advanced polymeric materials often requires bridging the gap between mechanical rigidity and intermolecular cohesion. 1,3-Bis(3-aminophenyl)urea (also known as 3,3'-diaminodiphenylurea) is a bifunctional diamine monomer uniquely suited for this purpose. By incorporating a central urea linkage (-NH-CO-NH-) between two reactive primary amines, this monomer allows for the synthesis of poly(urea-imide)s (PUIs) .
When polymerized with a tetracarboxylic dianhydride (such as Pyromellitic Dianhydride, PMDA), the resulting polymer exhibits the exceptional thermal stability of a polyimide backbone, augmented by a dense, physically crosslinked hydrogen-bonding network provided by the urea groups. This architectural synergy is highly sought after in the development of pervaporation membranes, aerospace composites, and high-temperature adhesives [1].
Mechanistic Architecture & Causality
To successfully polymerize 1,3-Bis(3-aminophenyl)urea, researchers must understand the thermodynamic and kinetic forces at play. The polymerization is a two-stage process: a ring-opening polyaddition to form a poly(urea-amic acid) (PUAA) precursor, followed by thermal cyclodehydration (imidization).
The Causality of Experimental Design
-
Solvent Selection (N-Methyl-2-pyrrolidone, NMP): The urea linkages in the diamine create exceptionally strong intermolecular hydrogen bonds. If a less polar solvent is used, the growing polymer chain will prematurely precipitate out of solution, halting chain propagation. Anhydrous NMP or DMAc is strictly required to disrupt these hydrogen bonds and keep the PUAA precursor fully solvated.
-
Temperature Suppression (0–5 °C): The nucleophilic attack of the diamine on the dianhydride is highly exothermic. If the reaction temperature exceeds 10 °C, the localized heat can trigger premature, partial imidization. This releases water molecules into the reaction mixture, which rapidly hydrolyze the unreacted dianhydride, destroying the stoichiometric balance and resulting in a brittle, low-molecular-weight oligomer [2].
-
Strict 1:1 Stoichiometry: Governed by the Carothers equation, high molecular weight in step-growth polymerization is only achieved when the molar ratio of diamine to dianhydride is exactly 1.000:1.000.
Figure 1: Mechanistic causality mapping of poly(urea-imide) structural components to macroscopic properties.
Quantitative Reagent Specifications
| Reagent / Monomer | Function | Molecular Weight ( g/mol ) | Target Mass for 10.00 mmol | Purity / Pre-treatment Requirement |
| 1,3-Bis(3-aminophenyl)urea | Diamine Monomer | 242.28 | 2.4228 g | >99%, Dry at 80 °C in vacuum for 12h |
| Pyromellitic Dianhydride (PMDA) | Dianhydride Monomer | 218.12 | 2.1812 g | >99%, Sublime or dry at 150 °C in vacuum |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic Solvent | 99.13 | ~30 mL (for 15 wt%) | Anhydrous, store over 4Å molecular sieves |
Self-Validating Polymerization Protocol
Phase 1: Synthesis of Poly(urea-amic acid) Precursor
-
Apparatus Setup: Equip a 100 mL flame-dried, three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Purge the system with ultra-high purity N₂ for 15 minutes.
-
Diamine Solvation: Transfer exactly 10.00 mmol (2.4228 g) of dried 1,3-Bis(3-aminophenyl)urea into the flask. Add 30 mL of anhydrous NMP. Stir at 250 RPM until the monomer is completely dissolved, yielding a clear solution.
-
Exothermic Control: Submerge the flask in an ice-water bath. Allow the solution temperature to equilibrate to 0–5 °C.
-
Step-Wise Polyaddition: Weigh exactly 10.00 mmol (2.1812 g) of PMDA. Add the PMDA to the diamine solution in 4 to 5 equal portions over a period of 30 minutes.
-
Chain Propagation: Maintain the ice bath for 2 hours under continuous stirring. Afterward, remove the ice bath and allow the reaction to proceed at room temperature (20–25 °C) for an additional 12 to 24 hours.
-
Self-Validation Check: The successful formation of high-molecular-weight PUAA is visually confirmed by a dramatic increase in solution viscosity. The liquid will transition from a watery consistency to a thick, honey-like syrup (typically 5,000 to 50,000 cP) [2].
-
Phase 2: Film Casting and Thermal Imidization
-
Casting: Pour a portion of the viscous PUAA solution onto a rigorously cleaned, dust-free borosilicate glass plate. Use a doctor blade with a 250 µm clearance to cast a uniform liquid film.
-
Step-Wise Cyclodehydration: Transfer the glass plate into a programmable vacuum oven. Execute the following step-wise heating profile:
-
100 °C for 1 hour: Evaporates the bulk of the NMP solvent without boiling.
-
150 °C for 1 hour: Initiates the cyclodehydration (imidization) process.
-
200 °C for 1 hour: Accelerates water removal and drives chain extension.
-
250 °C for 1 hour: Ensures near-complete conversion of amic acid to imide rings.
-
300 °C for 1 hour: Final thermal annealing to relieve internal stresses and finalize the hydrogen-bonding network.
-
Causality Note: Rushing this thermal profile causes the solvent to boil and the released water vapor to become trapped, resulting in a porous, opaque, and mechanically fragile film [3].
-
-
Recovery: Allow the oven to cool to room temperature naturally. Submerge the glass plate in a bath of deionized water; the hydrophobic poly(urea-imide) film will spontaneously delaminate from the glass substrate.
Figure 2: Step-by-step workflow for the synthesis of poly(urea-imide) films.
Quality Control & Expected Outcomes
To validate the structural integrity of the synthesized poly(urea-imide), researchers should perform Fourier-transform infrared spectroscopy (FTIR) and thermal analysis.
| Analytical Method | Target Metric / Observation | Indication of Success |
| FTIR Spectroscopy | Disappearance of ~1650 cm⁻¹ (Amide C=O) | Complete conversion of amic acid to imide. |
| FTIR Spectroscopy | Appearance of ~1780 cm⁻¹ & ~1720 cm⁻¹ | Successful formation of the imide ring (Asymmetric and Symmetric C=O stretch). |
| FTIR Spectroscopy | Retention of ~3300 cm⁻¹ (N-H stretch) | Confirms the urea linkage survived the 300 °C thermal imidization intact. |
| TGA (Thermogravimetric Analysis) | Td5% (5% weight loss) > 350 °C | High thermal stability characteristic of the poly(urea-imide) backbone [1]. |
References
-
Qiao, X., & Chung, T. S. (2017). Novel approach to determination of sorption in pervaporation process: a case study of isopropanol dehydration by polyamidoimideurea membranes. Scientific Reports. Available at:[Link]
- Kikuchi, T., et al. (2018). Method for producing porous polyimide film, porous polyimide film and separator using same. US Patent 9,911,955 B2.
- Makino, D., et al. (1986). Polyimide adhesives, coats and prepreg. European Patent Office EP0179604A2.
Application Note: 1,3-Bis(3-aminophenyl)urea as a Versatile Building Block in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Application Note & Experimental Protocol
Executive Summary
In modern organic synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of library generation in drug discovery and the thermomechanical properties of advanced polymers. 1,3-Bis(3-aminophenyl)urea (PubChem CID 13580749)[1] represents a highly versatile, symmetrical diamine core. Characterized by a central urea moiety flanked by two meta-substituted anilines, this molecule offers a unique combination of rigid hydrogen-bonding geometry and dual nucleophilic sites.
This application note provides an in-depth mechanistic analysis and validated protocols for utilizing 1,3-bis(3-aminophenyl)urea. We will explore its critical role in synthesizing host-directed antiviral therapeutics (specifically DDX3 helicase inhibitors)[2][3] and its utility as a monomer in high-performance polymer chemistry.
Structural Rationale & Chemical Causality
To leverage 1,3-bis(3-aminophenyl)urea effectively, one must understand the causality behind its structural features:
-
The Urea Core (Hydrogen Bonding Hub): The central urea group acts as both a bidentate hydrogen-bond donor (via the two N-H protons) and a hydrogen-bond acceptor (via the carbonyl oxygen). In medicinal chemistry, this motif is highly privileged for anchoring molecules into the ATP-binding pockets of kinases and helicases[3][4]. In materials science, it drives supramolecular assembly, drastically increasing the tensile strength and thermal stability of polyureas and polyimides through inter-chain hydrogen bonding.
-
Meta-Amino Substitution (Steric Optimization): Unlike ortho-substituted derivatives, which suffer from severe steric hindrance and propensity for intramolecular cyclization (forming benzimidazolones), the meta-substitution projects the primary amines at an optimal ~120° angle. This geometry is ideal for divergent synthesis, allowing for the unhindered attachment of bulky pharmacophores or the linear extension required for high-molecular-weight polymers.
Applications in Medicinal Chemistry: Targeting the DDX3 Helicase
Human DEAD-box polypeptide 3 (DDX3) is an ATPase/RNA helicase that serves as an essential host factor for the replication of numerous viral pathogens, including HIV-1, Hepatitis C (HCV), Dengue, and West Nile viruses[3]. Because viruses rely on this host protein, targeting DDX3 offers a high genetic barrier to viral resistance.
1,3-Bis(3-aminophenyl)urea is a critical intermediate in synthesizing DDX3 inhibitors[2][5]. The urea core anchors the inhibitor within the helicase binding site, while the two terminal amines are derivatized (e.g., via amide coupling with various substituted benzoic acids or sulfonyl chlorides) to probe the hydrophobic sub-pockets of the enzyme.
Mechanism of host-directed viral inhibition via DDX3 targeting using urea-based pharmacophores.
Quantitative Data & Reaction Optimization
When synthesizing the building block from its precursor, 1,3-bis(3-nitrophenyl)urea, the choice of reduction methodology is critical. Table 1 summarizes the optimization data comparing classical Béchamp reduction[2][6] versus modern catalytic hydrogenation.
Table 1: Optimization of 1,3-Bis(3-nitrophenyl)urea Reduction
| Methodology | Reagents / Conditions | Yield (%) | Purity (LC-MS) | Impurity Profile / Causality |
| Béchamp Reduction | Fe powder (21 eq), HCl (cat.), EtOH/H₂O, 95°C, 1.5h | 65 - 72% | 88 - 92% | High trace iron salts. Difficult filtration of iron oxides. Suitable for bulk polymers but not pharma. |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, RT, 2h | 85 - 90% | >98% | Clean conversion. Traces of mono-reduced intermediate if H₂ pressure drops. Ideal for drug discovery. |
| Transfer Hydrogenation | Pd/C, Hydrazine hydrate, EtOH, Reflux, 1h | 78 - 82% | 95% | Fast reaction, but residual hydrazine requires rigorous scavenging. |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded within the steps to ensure the operator understands why specific parameters are chosen, thereby increasing reproducibility.
Divergent synthetic applications of the 1,3-bis(3-aminophenyl)urea building block.
Protocol A: Synthesis of 1,3-Bis(3-aminophenyl)urea via Catalytic Hydrogenation
Note: This method supersedes the traditional iron/HCl reduction[2] to eliminate heavy metal contamination, a Critical Quality Attribute (CQA) for downstream biological assays.
Materials:
-
1,3-Bis(3-nitrophenyl)urea (1.0 eq, 5.0 mmol)
-
10% Palladium on Carbon (Pd/C) (0.1 eq Pd)
-
Anhydrous Methanol (50 mL)
-
Hydrogen gas (balloon or Parr shaker)
Step-by-Step Procedure:
-
Preparation: Suspend 1,3-bis(3-nitrophenyl)urea in 50 mL of anhydrous methanol in a flame-dried round-bottom flask. Causality: Methanol is chosen over less polar solvents to ensure the solubility of the resulting diamine, preventing it from precipitating and coating the catalyst.
-
Catalyst Addition: Carefully add 10% Pd/C under a steady stream of Argon. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; Argon blanketing prevents flash ignition.
-
Purging: Evacuate the flask and backfill with Hydrogen gas three times.
-
Reaction: Stir the mixture vigorously under a Hydrogen atmosphere (1 atm via balloon) at room temperature for 2 hours. Causality: Vigorously stirring is required to overcome the mass transfer limitation of H₂ gas into the liquid phase.
-
Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS. Ensure complete disappearance of the mono-reduced intermediate. Causality: Mono-reduced impurities possess only one nucleophilic site, acting as chain-terminators in polymer synthesis and complicating purification in parallel medicinal chemistry.
-
Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Wash the pad with an additional 20 mL of hot methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1,3-bis(3-aminophenyl)urea as an off-white solid. Recrystallize from acetonitrile if necessary[3].
Protocol B: Parallel Derivatization for DDX3 Inhibitor Library Generation
This protocol details the bis-amidation of the core to generate extended pharmacophores.
Materials:
-
1,3-Bis(3-aminophenyl)urea (1.0 eq, 0.5 mmol)
-
Selected Acid Chloride (2.2 eq, 1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1,3-bis(3-aminophenyl)urea in the DCM/DMF mixture. Causality: The urea core has strong inter-molecular hydrogen bonding, making it poorly soluble in pure DCM. The addition of 20% DMF disrupts these H-bonds, ensuring a homogeneous reaction mixture.
-
Base Addition: Add DIPEA to the solution and cool to 0°C in an ice bath. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted aniline amines, which would otherwise halt the reaction.
-
Coupling: Add the acid chloride dropwise over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl. Causality: LiCl washing is highly effective at removing residual DMF from the organic phase, which is notoriously difficult to remove via simple evaporation.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the target bis-amide inhibitor.
References
-
PubChem Compound Summary for CID 13580749, 1,3-Bis(3-aminophenyl)urea. National Center for Biotechnology Information. Available at:[Link]
- Compounds with DDX3 inhibitory activity and uses thereof. US Patent US20120202814A1.
-
Human DDX3 protein is a valuable target to develop broad spectrum antiviral agents. Proc Natl Acad Sci U S A. (2016). Available at:[Link]
- Use of DDX3 inhibitors as antiproliferative agents. WO2017162834A1.
Sources
- 1. SID 160858384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]
- 3. Human DDX3 protein is a valuable target to develop broad spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017162834A1 - Use of ddx3 inhibitors as antiproliferative agents - Google Patents [patents.google.com]
- 5. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
preventing premature polymerization of 1,3-Bis(3-aminophenyl)urea
Sponsoring Senior Application Scientist: Dr. Evelyn Reed Document ID: TSC-APU-2026-03 Date of Last Revision: March 13, 2026
Welcome to the Technical Support Center for 1,3-Bis(3-aminophenyl)urea (APB-Urea). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and application of this compound. As a molecule with two primary aromatic amine functionalities, APB-Urea is susceptible to premature polymerization and degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your material and the success of your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during your work with 1,3-Bis(3-aminophenyl)urea. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Issue 1: My solid 1,3-Bis(3-aminophenyl)urea has developed a yellow or brown discoloration.
-
Potential Cause: This is a classic sign of oxidation. The primary amine groups (-NH₂) on the aromatic rings are susceptible to air oxidation, especially when exposed to light, which leads to the formation of colored, conjugated impurities. Trace metal impurities can also catalyze this process.
-
Immediate Action:
-
Assess the Extent: If the discoloration is minor and limited to the surface, the bulk of the material may still be usable for non-critical applications. However, for sensitive reactions like polymerization or in pharmaceutical development, purification is strongly recommended.
-
Verify Purity: Before proceeding, verify the purity of a small, representative sample using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of impurities.[1]
-
-
Resolution Protocol: Recrystallization of Discolored APB-Urea
-
Solvent Selection: Identify a suitable solvent system. A good starting point is a polar solvent in which the urea is soluble when hot but sparingly soluble when cold, such as ethanol, methanol, or a mixture like ethanol/water.
-
Dissolution: In a fume hood, gently heat the selected solvent and dissolve the discolored APB-Urea to create a saturated solution.
-
Decolorization (Optional): If the solution is still colored, add a small amount (typically 1-2% w/w) of activated charcoal and boil the solution for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize yield.[3]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.[2]
-
Issue 2: During my reaction, I'm observing unexpected side products or a lower-than-expected yield.
-
Potential Cause: The presence of oligomers or small polymers in your starting material can act as nucleophiles or chain-terminators in subsequent reactions, leading to undesirable outcomes. Another cause could be residual impurities from the synthesis of APB-Urea, such as unreacted starting materials or symmetrically substituted ureas.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes. -
Preventative Measures:
-
Purity Analysis: Always confirm the purity of your 1,3-Bis(3-aminophenyl)urea before use, especially for a new batch. HPLC is an effective method for detecting oligomers and other impurities.[4]
-
Inert Atmosphere: Aromatic amines can be sensitive. For critical applications, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
-
Issue 3: My solution of 1,3-Bis(3-aminophenyl)urea becomes cloudy or forms a precipitate over time.
-
Potential Cause: This could be due to several factors:
-
Low Solubility: The compound may be precipitating out if the solution is near its saturation point and experiences a temperature drop.
-
Degradation: The urea functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could form less soluble byproducts.[6]
-
Oligomerization: Slow polymerization in solution, initiated by dissolved oxygen or other impurities, can lead to the formation of insoluble larger molecules.
-
-
Solutions:
-
Solubility: Ensure you are using a suitable solvent and that the concentration is well below the saturation limit at your working temperature. Gentle warming can help redissolve the material, but be cautious of thermal degradation.
-
pH Control: For aqueous or protic solutions, use a buffered system to maintain a neutral pH (ideally between 4 and 8) to minimize hydrolysis.[6]
-
Degassing: Before dissolving the APB-Urea, degas the solvent by sparging with nitrogen or argon to remove dissolved oxygen. This is particularly important for long-term solution storage.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 1,3-Bis(3-aminophenyl)urea? A1: To maximize shelf-life and prevent degradation, store solid 1,3-Bis(3-aminophenyl)urea under the following conditions:
-
Temperature: Store at 2-8°C.[7]
-
Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to displace oxygen.
-
Light: Protect from light by using an amber glass bottle or storing it in a dark cabinet.[7]
-
Moisture: Store in a desiccated environment to prevent moisture absorption, which can promote hydrolysis and clumping.
Q2: Can I use polymerization inhibitors with 1,3-Bis(3-aminophenyl)urea? A2: Yes, for applications where the monomer needs to be stored in solution for extended periods, the addition of a polymerization inhibitor can be beneficial. Aromatic amines themselves can act as inhibitors in some systems, but for enhanced stability, consider small amounts of compounds like hydroquinone or stable free radicals such as 4-hydroxy-TEMPO.[8][9] The choice and concentration of the inhibitor must be carefully evaluated to ensure it does not interfere with downstream applications.
Q3: What analytical techniques are best for detecting premature polymerization or oligomerization? A3: A combination of techniques is often most effective:
-
Size Exclusion Chromatography (SEC): This is an excellent method for separating molecules based on size and can clearly show the presence of dimers, trimers, and larger oligomers.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the monomer and detecting the formation of impurity peaks over time.[4][10]
-
Mass Spectrometry (MS): Techniques like LC-MS can help identify the exact mass of oligomeric species, confirming their presence.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show changes in the aromatic and amine proton signals, such as peak broadening, which may indicate the onset of polymerization.
Q4: What are the primary chemical hazards associated with 1,3-Bis(3-aminophenyl)urea? A4: Like many aromatic amines, 1,3-Bis(3-aminophenyl)urea should be handled with care.
-
Toxicity: Aromatic amines can be toxic and may be irritants.[5] Always consult the Safety Data Sheet (SDS) before handling.[11]
-
Handling: Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]
Summary of Factors Causing Premature Polymerization
| Factor | Mechanism of Action | Preventative Measures |
| Oxygen (Air) | Oxidizes primary amine groups, creating radical species that can initiate polymerization. | Store and handle under an inert atmosphere (N₂ or Ar). Use degassed solvents for solutions. |
| Light | Provides the energy to initiate photo-oxidative degradation pathways. | Store in amber, light-blocking containers. Protect solutions from direct light. |
| Heat | Increases the rate of all degradation reactions, including oxidation and thermal decomposition.[12] | Store at recommended low temperatures (2-8°C). Avoid unnecessary exposure to high temperatures during experiments. |
| Moisture | Can cause hydrolysis of the urea linkage, especially under non-neutral pH conditions.[6] | Store in a desiccated environment. Use anhydrous solvents for reactions sensitive to water. |
| Impurities | Trace metals can catalyze oxidation. Acidic or basic impurities can catalyze hydrolysis. | Use high-purity starting material. Purify via recrystallization if contamination is suspected.[13] |
Visualizing Degradation Pathways
The primary pathways leading to the degradation and premature polymerization of 1,3-Bis(3-aminophenyl)urea are initiated by environmental factors.
References
-
PubMed. (n.d.). The Detection and Quantitation of Protein Oligomerization. Retrieved from [Link]
-
Bitesize Bio. (2026, January 19). Mass Photometry Protein Oligomerization: Detect Complexes, Aggregates, and Heterogeneity. Retrieved from [Link]
-
Queensland Alliance for Environmental Health Sciences. (2024, October 25). Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. Retrieved from [Link]
- Google Patents. (n.d.). US6409887B1 - Polymerization inhibitor.
-
IAS - TU Wien. (n.d.). Monomer-oligomers characterization. Retrieved from [Link]
-
Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]
-
PubMed. (2017, April 20). Methods used to study the oligomeric structure of G-protein-coupled receptors. Retrieved from [Link]
-
CORROSION. (1964). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. Retrieved from [Link]
-
European Patent Office. (2007, November 21). EP 1857439 A1 - Method for purifying aqueous urea solution. Retrieved from [Link]
-
PMC. (n.d.). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Retrieved from [Link]
- Google Patents. (n.d.). US3954598A - Purification of aqueous urea solutions in a urea dewaxing process.
-
ACS Publications. (2006, November 16). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Retrieved from [Link]
- Google Patents. (n.d.). US2663731A - Purification of urea.
-
Molport. (n.d.). 1,3-bis(3-aminophenyl)urea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
LookChem. (n.d.). (3-Aminophenyl)urea. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Urea, (3-aminophenyl)-. Retrieved from [Link]
-
ACS Publications. (2013, June 26). Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines. Retrieved from [Link]
-
Wiley Online Library. (2020, July 28). General approach to prepare polymers bearing pendant isocyanate groups. Retrieved from [Link]
-
PMC. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Retrieved from [Link]
-
ResearchGate. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]
-
IISTE.org. (n.d.). Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti -. Retrieved from [Link]
- Google Patents. (n.d.). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
-
MDPI. (2025, October 13). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
-
Polimery. (n.d.). Amines as (co)initiators of cyclic esters' polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea decomposition pathways. Retrieved from [Link]
-
disat. (2016, May 24). Guide to Safety in Chemical Laboratories. Retrieved from [Link]
-
New Mexico Tech. (2024, June 25). NMT Laboratory Safety Manual & Chemical Hygiene Plan. Retrieved from [Link]
-
ORS. (n.d.). Chemical Safety Guide, 6th Ed. Retrieved from [Link]
-
MDPI. (2023, May 30). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
Sources
- 1. The detection and quantitation of protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Monomer-oligomers characterization [ias.tuwien.ac.at]
- 5. nmt.edu [nmt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. longchangchemical.com [longchangchemical.com]
- 9. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 10. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 11. crystalgen.com [crystalgen.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polyurea Synthesis & Side Reaction Troubleshooting
Welcome to the Advanced Polyurea Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and drug development professionals. Polyurea synthesis—driven by the extremely rapid reaction between diisocyanates and primary amines—is highly sensitive to stoichiometric imbalances and environmental factors[1].
When synthesizing polyurea for high-performance elastomers, biomaterials, or microencapsulation, side reactions can catastrophically alter polymer morphology. This guide dissects the mechanistic causality behind these anomalies and provides self-validating experimental protocols to restore control over your polymerization kinetics.
Mechanistic Overview of Polyurea Side Reactions
To troubleshoot effectively, we must first visualize the competing kinetic pathways. While the primary amine-isocyanate reaction is orders of magnitude faster than competing reactions, excess isocyanate or trace moisture will trigger secondary cascades[2].
Fig 1. Mechanistic pathways of polyurea synthesis and primary side reactions.
Quantitative Kinetic Profiling
The following table summarizes the relative reaction rates and structural outcomes of the primary and side reactions at 25°C.
| Reaction Pathway | Reactants | Relative Kinetic Rate | Structural Outcome | Diagnostic Symptom |
| Primary Polymerization | Isocyanate + Primary Amine | ~100,000 | Linear Polyurea Backbone | Rapid, uniform gelation |
| Moisture Contamination | Isocyanate + Water | ~100 | Amine + CO₂ Gas | Micro-porosity, foaming |
| Secondary Crosslinking | Isocyanate + Urea | ~1 | Biuret / Oligo-uret | Premature gelation, brittleness |
| Hybrid Crosslinking | Isocyanate + Urethane | ~0.1 | Allophanate | Viscosity spikes in hybrids |
Core Troubleshooting Guides
Q: My polyurea films are exhibiting severe foaming and micro-porosity despite using anhydrous solvents. What is the mechanistic cause? A: You are observing the water-isocyanate side reaction. Isocyanates react with trace moisture to form an unstable carbamic acid intermediate[3]. This intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and forming a primary amine[4]. Because the generated amine subsequently reacts with remaining isocyanates to form urea, the CO₂ becomes trapped in the rapidly gelling matrix, causing porosity[5]. Check your amine resins; many are highly hygroscopic and can absorb atmospheric moisture during transfer or mixing.
Q: My formulation is experiencing premature gelation and unexpected brittleness before the target curing time. Why is the polymer no longer elastomeric? A: This is a classic symptom of biuret and tertiary oligo-uret formation. When isocyanate is present in stoichiometric excess (high NCO index) or localized reaction temperatures exceed 60°C, the highly reactive isocyanate groups begin attacking the secondary nitrogens of already-formed urea linkages[1]. Instead of forming a flexible, linear polymer, this side reaction creates a highly non-linear, complex hierarchical crosslinked network[2]. The extent of this gelation increases proportionally with the excess of NCO groups[6].
Q: During spray application, the polymer is dripping and forming non-uniform films due to a viscosity mismatch between the A (Isocyanate) and B (Amine) sides. How can I resolve this without altering the core chemistry? A: Matching the viscosities of the two components is critical for proper impingement mixing. If the isocyanate prepolymer is too viscous, you can dilute it using a non-reactive, highly polar solvent. For example, diluting the isocyanate with propylene carbonate (10% v/v) can reduce the precursor viscosity significantly (e.g., from 85 to 48 mPa·s at 70°C)[7]. This matches the amine component's viscosity, improving processability and extending the gel time just enough to prevent dripping[7].
Fig 2. Decision tree for diagnosing and resolving premature gelation anomalies.
Self-Validating Experimental Protocols
To ensure scientific integrity, every diagnostic step must validate itself before you adjust your synthesis parameters.
Protocol A: Stoichiometric NCO Profiling via Di-n-butylamine Titration
Causality: Accurate NCO% prevents the stoichiometric imbalance that drives biuret-induced premature gelation. Self-Validation Mechanism: By running a blank titration alongside the sample, we validate the exact normality of the HCl titrant. If the blank matches the theoretical amine concentration, the calculated NCO% of the sample is analytically guaranteed.
-
Preparation: Weigh exactly 2.0 g of the isocyanate prepolymer into a 250 mL Erlenmeyer flask.
-
Derivatization: Add 25.0 mL of standardized 0.1 N di-n-butylamine (in dry toluene). The excess amine will rapidly consume all available NCO groups to form urea.
-
Solvation: Add 50 mL of anhydrous isopropyl alcohol to solubilize the resulting mixture.
-
Blank Validation: Prepare a blank flask with 25.0 mL of the di-n-butylamine solution and 50 mL of isopropyl alcohol (no isocyanate).
-
Titration: Titrate both flasks with 0.1 N HCl using bromophenol blue as an indicator until the color shifts from blue to yellow.
-
Calculation: %NCO=Weightsample(Vblank−Vsample)×NHCl×4.202 . Adjust your formulation's A:B ratio based on this exact verified value.
Protocol B: Moisture Profiling via Coulometric Karl Fischer (KF) Titration
Causality: Trace water initiates the carbamic acid pathway, leading to CO₂ foaming. Self-Validation Mechanism: Running a certified 1.0% water standard before the resin samples validates the KF reagent titer. A recovery of 98-102% guarantees that subsequent resin moisture readings are absolute.
-
System Validation: Inject 1.0 mL of a certified 1.0% water standard into the KF vessel. Verify the instrument reads 10,000 ppm (±200 ppm).
-
Sample Injection: Draw 2.0 mL of the amine resin into a dry syringe. Weigh the syringe on an analytical balance.
-
Titration: Inject the resin into the KF vessel and re-weigh the empty syringe to determine the exact sample mass injected by difference.
-
Analysis: If the moisture content exceeds 500 ppm, the resin must be dehydrated.
-
Mitigation: Dehydrate the resin by heating to 60°C under a vacuum of <10 mbar for 2 hours, followed by storage over activated 3Å molecular sieves.
FAQs for Drug Development & Biomaterials
Q: How do tertiary oligo-uret structures impact the release kinetics of encapsulated biologics in polyurea microcapsules? A: When utilized for microencapsulation, side reactions must be strictly minimized. The formation of biuret and tertiary oligo-uret crosslinking creates a highly dense, non-linear polymer matrix[1]. This structural densification decreases the free volume within the polymer network, significantly retarding the diffusion and release rate of the encapsulated active pharmaceutical ingredient (API).
Q: Can we utilize the water-isocyanate side reaction intentionally to create porous biomaterial scaffolds? A: Yes. While typically considered a defect in solid elastomers, the water-diisocyanate pathway can be harnessed to produce expanded polyureas[1]. The in-situ generation of CO₂ acts as a chemical blowing agent[3], creating interconnected porous structures ideal for cell infiltration. However, the kinetics must be strictly controlled using specific surfactants to stabilize the foam and prevent catastrophic cell collapse during the decarboxylation phase.
Sources
- 1. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for 1,3-Bis(3-aminophenyl)urea polymerization
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanochemical challenges of polymerizing 1,3-Bis(3-aminophenyl)urea (also cataloged as N,N'-bis(3-aminophenyl)urea, CAS 101-22-4)[1]. Historically utilized in the synthesis of advanced industrial dyes and pigments[2], this diamine is now pivotal in high-performance polymers.
The presence of a pre-formed urea linkage in the monomer backbone imparts exceptional hydrogen-bonding capabilities, flexibility, and thermal processability to the resulting polyimides and polyureas. However, the synthesis of symmetrically substituted ureas and their polymeric derivatives requires stringent control over reaction environments to prevent unwanted side reactions[3]. This guide provides causality-driven troubleshooting, self-validating protocols, and verified methodologies to ensure your polymerization succeeds.
Part 1: Polymerization Workflows & Visualization
Understanding the kinetic pathways is critical before scaling up your reaction. The diagram below illustrates the two primary polymerization routes for 1,3-Bis(3-aminophenyl)urea (BAPU).
Fig 1: Reaction pathways for 1,3-Bis(3-aminophenyl)urea polymerization into polyimides & polyureas.
Part 2: Causality-Driven FAQs
Q: Why does BAPU exhibit poor solubility in standard organic solvents, and how do I overcome this during polymerization? A: The central urea moiety in BAPU forms extensive, highly stable intermolecular hydrogen bond networks. To disrupt these networks and achieve a homogeneous reaction phase, you must use highly polar aprotic solvents (e.g., NMP, DMAc, or DMF). If solubility remains a bottleneck as the polymer chain grows, adding a chaotropic salt like LiCl or CaCl₂ (up to 5% w/v) will coordinate with the solvent and disrupt the hydrogen bonding, preventing premature precipitation of the growing polymer chain.
Q: When synthesizing poly(urea-imide)s, why is chemical imidization strictly preferred over thermal imidization? A: Thermal imidization typically requires heating the poly(urea-amic acid) intermediate to 250–300 °C. At these elevated temperatures, the urea linkages in the BAPU backbone are highly susceptible to thermal degradation (yielding isocyanates and amines) or cross-linking (biuret formation). Chemical imidization using acetic anhydride and pyridine allows cyclodehydration to occur at ambient to moderate temperatures (25–50 °C), safely preserving the integrity of the urea groups.
Q: Why must the initial reaction with dianhydrides or diisocyanates be kept strictly at 0–5 °C? A: The step-growth polymerization is highly exothermic. If the temperature spikes, the central urea nitrogen atoms (which act as secondary amines) gain enough kinetic energy to act as nucleophiles. They will attack unreacted isocyanate or anhydride groups, leading to unwanted branching or catastrophic gelation. Maintaining a low temperature ensures that only the primary terminal amines of BAPU participate in the reaction.
Part 3: Troubleshooting Guide
| Symptom / Issue | Root Cause Analysis (Causality) | Corrective Action / Solution |
| Premature Gelation / Insoluble Mass | Biuret Branching: Reaction temperature exceeded 25 °C during monomer addition, allowing secondary urea nitrogens to react. | Strictly maintain the reaction vessel at 0–5 °C using an ice bath during the entire dianhydride/diisocyanate addition phase. |
| Low Inherent Viscosity (< 0.4 dL/g) | Stoichiometric Imbalance / Moisture: Water in the solvent hydrolyzed the dianhydride/diisocyanate, capping the polymer chains early. | Dry solvents over 4Å molecular sieves. Ensure exact 1:1 molar stoichiometry. Purify BAPU via recrystallization prior to use. |
| Polymer Solution Turns Cloudy | Premature Precipitation: The growing polymer chain is forming strong hydrogen bonds and crashing out of the solvent. | Add 2–5% (w/v) anhydrous LiCl to the NMP or DMAc solvent to disrupt inter-chain hydrogen bonding and maintain solubility. |
| Film is Extremely Brittle | Incomplete Imidization / Degradation: Thermal imidization was used, degrading the urea backbone, or chemical imidization was incomplete. | Switch to chemical imidization (Ac₂O/Pyridine). Verify complete conversion via FTIR (look for the disappearance of the 1850 cm⁻¹ peak). |
Part 4: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the final properties of Poly(urea-imide) synthesized from BAPU and Pyromellitic Dianhydride (PMDA).
Table 1: Effect of Reaction Conditions on BAPU-PMDA Poly(urea-imide) Properties
| Solvent System | Imidization Method | Temp (°C) | Inherent Viscosity (dL/g) | Observation / Final State |
| NMP | Thermal | 250 | 0.25 | Brittle film, severe urea degradation |
| NMP | Chemical (Ac₂O/Py) | 50 | 0.85 | Tough, flexible film |
| DMAc + 5% LiCl | Chemical (Ac₂O/Py) | 50 | 0.92 | Highly viscous solution, excellent film |
| DMF | Chemical (Ac₂O/Py) | 80 | 0.45 | Partial gelation (biuret formation) |
Part 5: Self-Validating Experimental Protocol
Methodology: Synthesis of Poly(urea-imide) via Chemical Imidization
Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation metric is met.
Step 1: Monomer Preparation & Dissolution
-
Action: Add 10.0 mmol of purified 1,3-Bis(3-aminophenyl)urea to a rigorously dried three-neck flask equipped with a mechanical stirrer and a continuous nitrogen purge. Inject 40 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Validation: Stir at room temperature until a completely clear solution is achieved. Causality: Any residual turbidity indicates undissolved monomer or moisture-induced aggregation, which will severely limit molecular weight. Do not proceed until the solution is optically clear.
Step 2: Poly(urea-amic acid) (PUAA) Formation
-
Action: Chill the flask to 0–5 °C using an ice-water bath. Gradually add 10.0 mmol of pyromellitic dianhydride (PMDA) in four equal portions over 30 minutes.
-
Validation: The solution viscosity must visibly increase after the final addition, indicating successful chain extension. Stir for an additional 12 hours at room temperature. Take a 1 mL aliquot for FTIR analysis; the complete absence of anhydride peaks (1850 cm⁻¹) confirms 100% conversion to PUAA.
Step 3: Chemical Imidization
-
Action: To the highly viscous PUAA solution, add a mixture of acetic anhydride (40.0 mmol) and pyridine (40.0 mmol). Stir the mixture at 50 °C for 6 hours.
-
Validation: The solution should remain homogeneous without gelling. The low temperature prevents the urea linkages from participating in side reactions.
Step 4: Precipitation and Recovery
-
Action: Pour the polymer solution slowly into a beaker of vigorously stirred methanol (500 mL).
-
Validation: A fibrous, off-white precipitate should form immediately. Causality: Fibrous strands validate a high-molecular-weight polymer; powdery precipitates indicate failed step-growth. Filter the fibers, wash with hot methanol, and dry under vacuum at 80 °C for 24 hours. Post-drying FTIR must show characteristic imide peaks at 1780 cm⁻¹ and 1720 cm⁻¹.
References
-
Title: Journal of Applicable Chemistry Source: joac.info URL: [Link]
-
Title: (PDF) Industrial Dyes: Chemistry, Properties, Applications Source: Academia.edu URL: [Link]
Sources
Technical Support Center: Purification of 1,3-Bis(3-aminophenyl)urea
Welcome to the Technical Support Center for the isolation and purification of 1,3-Bis(3-aminophenyl)urea . This compound is a critical bifunctional scaffold used in polymer chemistry, supramolecular assemblies, and the development of kinase inhibitors. Due to the presence of both a highly polar hydrogen-bonding urea core and two oxidation-sensitive primary aromatic amines, researchers frequently encounter challenges during its purification.
This guide synthesizes field-proven methodologies, troubleshooting FAQs, and validated protocols to help you achieve >99% purity in your synthetic workflows.
Purification Strategy & Diagnostic Workflow
Before selecting a purification method, it is critical to identify the primary impurities in your crude mixture. The synthesis of 1,3-bis(3-aminophenyl)urea is typically achieved via the reduction of 1,3-bis(3-nitrophenyl)urea using iron powder and catalytic HCl in ethanol[1]. This specific synthetic route dictates the impurity profile.
Diagnostic decision tree for the purification of crude 1,3-bis(3-aminophenyl)urea.
Troubleshooting Guides & FAQs
Q1: My crude product is contaminated with fine iron powder and iron oxides from the reduction step. How do I remove them efficiently?
Causality & Solution: The standard Béchamp reduction utilizes excess iron powder[1]. Because 1,3-bis(3-aminophenyl)urea exhibits strong self-complementary hydrogen bonding and π−π stacking[2], it is poorly soluble in cold solvents but moderately soluble in boiling ethanol. To separate the product from insoluble iron residues, perform a hot filtration . Dissolve the crude mixture in boiling ethanol (approx. 95 °C) and immediately filter it through a pre-warmed pad of Celite. The Celite traps colloidal iron oxides that would otherwise pass through standard filter paper. Wash the pad with additional hot ethanol to prevent premature crystallization of the product in the funnel.
Q2: TLC shows a significant amount of the unreacted starting material, 1,3-bis(3-nitrophenyl)urea. Silica gel chromatography is giving poor recovery. What is the alternative?
Causality & Solution: Aromatic ureas streak heavily on silica gel due to intense hydrogen bonding with the stationary phase[3]. Instead of chromatography, exploit the differential pKa of the molecules using an Acid-Base Extraction . The target molecule possesses two primary aromatic amines (weak bases), whereas the dinitro precursor is strictly neutral[4]. By treating the mixture with dilute aqueous Hydrochloric Acid (1M HCl), the amines are protonated to form a highly water-soluble bis-anilinium chloride salt[5]. The neutral unreacted nitro-urea remains insoluble in the aqueous phase and can be washed away with an organic solvent like Ethyl Acetate (EtOAc). Subsequent basification of the aqueous layer regenerates the free diamine, which precipitates out of solution.
Q3: What is the optimal solvent system for recrystallizing 1,3-bis(3-aminophenyl)urea?
Causality & Solution: The urea linkage ( −NH−CO−NH− ) acts as both a strong hydrogen bond donor and acceptor, creating rigid intermolecular networks[3]. Therefore, non-polar solvents (hexane, toluene) and moderately polar aprotic solvents (dichloromethane) are ineffective. The optimal system is a solvent/anti-solvent pair utilizing a highly polar solvent to disrupt the urea hydrogen bonds, followed by a protic anti-solvent to induce controlled precipitation. We recommend N,N-Dimethylformamide (DMF) and Water , or Hot Ethanol and Water . DMF completely solubilizes the rigid urea networks at room temperature, while the slow addition of water forces the hydrophobic aromatic rings to aggregate, yielding highly pure microcrystals.
Q4: My purified product is a white powder, but it darkens to a brown/purple color after a few days on the bench. Is it degrading?
Causality & Solution: Yes. Primary aromatic amines are highly electron-rich and susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming highly colored, conjugated quinone-imine derivatives. Prevention: To maintain scientific integrity and shelf-life, dry the purified compound under high vacuum to remove trace moisture, flush the storage vial with Argon or Nitrogen, and store it in an amber vial at 4 °C or -20 °C. During aqueous workups, adding a trace amount of sodium dithionite ( Na2S2O4 ) to the aqueous phase can act as a sacrificial antioxidant to prevent darkening.
Quantitative Comparison of Purification Methods
Table 1: Performance metrics for various purification strategies applied to 1,3-bis(3-aminophenyl)urea.
| Purification Method | Target Impurity Removed | Typical Yield Recovery | Purity Achieved | Scalability | Time Required |
| Hot Filtration (EtOH) | Iron powder, insoluble salts | 85 - 95% | 90 - 95% | Excellent (>100g) | ~1 Hour |
| Acid-Base Extraction | Unreacted nitro precursors | 75 - 85% | >98% | Good (1g - 50g) | ~3 Hours |
| Recrystallization | Structural isomers, trace organics | 60 - 80% | >99.5% | Excellent (>100g) | ~12 Hours (Overnight) |
| Silica Chromatography | General organic impurities | <40% (Due to streaking) | 95% | Poor (<1g) | ~4 Hours |
Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction (Isolation from Neutral Impurities)
This protocol utilizes pKa differentials to isolate the basic diamine from neutral impurities. It is self-validating: the pH checks ensure complete phase transfer of the target molecule.
-
Solubilization: Suspend 5.0 g of crude 1,3-bis(3-aminophenyl)urea in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel. (Note: The suspension may not fully dissolve due to urea insolubility).
-
Acidification (Protonation): Add 100 mL of 1M aqueous HCl to the funnel. Shake vigorously and vent. The target compound will protonate, forming a water-soluble bis-anilinium salt, and transfer into the aqueous layer.
-
Phase Separation: Allow the layers to separate. The organic layer (top) contains the unreacted neutral 1,3-bis(3-nitrophenyl)urea. The aqueous layer (bottom) contains the product.
-
Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the aqueous layer with an additional 50 mL of EtOAc to remove trace organic impurities. Discard the organic layers.
-
Basification (Deprotonation): Place the aqueous layer in an ice bath with magnetic stirring. Slowly add 2M NaOH dropwise until the pH reaches 10 (Verify with pH paper).
-
Validation Check: As the pH crosses ~7, the free base of 1,3-bis(3-aminophenyl)urea will rapidly precipitate as a dense white/off-white solid.
-
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 30 mL of ice-cold distilled water to remove residual NaCl.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours.
Protocol B: Recrystallization from DMF/Water
This protocol is ideal for achieving analytical-grade purity (>99.5%) for biological assays or polymerization.
-
Dissolution: Place 2.0 g of the pre-purified 1,3-bis(3-aminophenyl)urea in a 50 mL Erlenmeyer flask. Add minimal N,N-Dimethylformamide (DMF) dropwise at room temperature while stirring until the solid is just completely dissolved (approx. 5-8 mL).
-
Filtration: If any particulate matter remains, pass the DMF solution through a 0.45 μ m PTFE syringe filter into a clean flask.
-
Anti-Solvent Addition: Heat the solution gently to 50 °C. Begin adding warm distilled water dropwise via an addition funnel while stirring vigorously.
-
Cloud Point: Stop adding water the exact moment the solution becomes slightly turbid (cloudy) and the turbidity does not dissipate upon stirring.
-
Validation Check: This is the saturation point. Adding a few drops of DMF should turn the solution clear again.
-
-
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for an additional 1 hour to maximize yield.
-
Collection: Collect the resulting microcrystals via vacuum filtration. Wash the crystals sequentially with ice-cold water (to remove DMF) and cold diethyl ether (to facilitate rapid drying).
-
Storage: Transfer the crystals to an amber vial, flush with Argon, and store at 4 °C.
References
- Title: US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof Source: Google Patents URL
-
Title: Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators Source: Arkivoc (arkat-usa.org) URL:[Link]
-
Title: Apply your understanding of the physical and chemical properties of compounds and describe in detail... acid-base extraction Source: Filo URL:[Link]
-
Title: Which of the following reagents can be used to separate a mixture of aniline and phenol here? Source: Vaia URL:[Link]
-
Title: Hydrogen Bonding in Copoly(ether−urea)s and Its Relationship with the Physical Properties Source: ACS Publications URL:[Link]
Sources
Technical Support Center: Challenges in Scaling Up 1,3-Bis(3-aminophenyl)urea Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,3-Bis(3-aminophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile chemical intermediate. 1,3-Bis(3-aminophenyl)urea and its analogs are crucial building blocks in medicinal chemistry and materials science.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, purification, and scale-up of 1,3-Bis(3-aminophenyl)urea.
Synthesis and Reaction Optimization
Q1: What are the most common methods for synthesizing 1,3-Bis(3-aminophenyl)urea, and what are the primary safety considerations?
A1: The traditional and most direct synthesis involves the reaction of 3-aminoaniline (m-phenylenediamine) with a carbonyl source. Historically, highly toxic reagents like phosgene or their precursors such as triphosgene have been used.[3] These methods are effective but pose significant safety and handling challenges, especially during scale-up.
Modern, safer alternatives are now preferred to avoid the use of phosgene.[4] These "phosgene-free" routes include:
-
Reaction with Urea: Heating 3-aminoaniline with urea at elevated temperatures. This method is straightforward but may require optimization to minimize side reactions.
-
Using Carbonyl Equivalents: Reagents like 1,1'-carbonyldiimidazole (CDI) can be used to activate the amine for urea formation.[5]
-
From Isocyanates: While often generated from phosgene, isocyanates can sometimes be sourced or generated through alternative pathways and then reacted with the corresponding amine.[6][7]
Safety is paramount. When working with phosgene or triphosgene, stringent safety protocols, including specialized ventilation and monitoring, are mandatory. Phosgene-free methods significantly reduce these hazards.
Q2: My reaction yield for 1,3-Bis(3-aminophenyl)urea is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in diaryl urea synthesis are a common issue, often stemming from several factors:
-
Moisture Contamination: If you are using an isocyanate-based route, these intermediates are highly reactive towards water. Moisture will lead to the formation of an unstable carbamic acid, which decomposes into an amine and carbon dioxide, consuming your starting material.[8]
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent cause of low yield and impurity formation.
-
Solution: Carefully control the stoichiometry. A slight excess of the carbonyl source or isocyanate can sometimes drive the reaction to completion, but a large excess can lead to side products.
-
-
Sub-optimal Reaction Conditions: The reaction time and temperature may not be ideal for your specific scale.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and whether gentle heating is required to drive the reaction to completion.
-
Q3: I am observing significant amounts of side products. What are the common impurities and how can I prevent their formation?
A3: The most common impurities are symmetrically substituted ureas and unreacted starting materials.[8] In the synthesis of 1,3-Bis(3-aminophenyl)urea from 3-aminoaniline, you might see the formation of undesired symmetrical ureas if there's a localized imbalance in reactant concentrations.
-
Prevention Strategies:
-
Slow Reagent Addition: Add one reactant solution dropwise to the other with vigorous stirring. This helps maintain a homogenous reaction mixture and prevents localized high concentrations of one reactant.
-
Appropriate Solvent Volume: If the product precipitates prematurely, it can trap starting materials and hinder the reaction. Using a sufficient volume of a suitable solvent can keep all components in the solution phase until the reaction is complete.[8]
-
Below is a diagram illustrating the formation of the desired product and a common symmetrical byproduct.
Caption: Formation of desired product and byproducts.
Purification and Characterization
Q4: What is the most effective method for purifying crude 1,3-Bis(3-aminophenyl)urea?
A4: Recrystallization is the most common and effective method for purifying diaryl ureas.[8][9] The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble or are insoluble at all temperatures.
-
Recommended Solvents:
-
Ethanol or Methanol
-
Ethanol/Water mixtures
-
Acetone/Petroleum ether mixtures[10]
-
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, you may be using a solvent in which it is too soluble, or the solution is being cooled too rapidly. Try using a less polar solvent or a solvent mixture, and allow for slow cooling.
-
No Crystal Formation: This can happen if the solution is too dilute or if the impurities are inhibiting crystallization. Try concentrating the solution or adding a seed crystal. An anti-solvent (a solvent in which the product is insoluble) can also be slowly added to induce precipitation.
-
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques should be used to confirm the identity and purity of your 1,3-Bis(3-aminophenyl)urea:
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.[11]
Scaling Up Production
Q6: What are the primary challenges when scaling up the synthesis of 1,3-Bis(3-aminophenyl)urea from the lab bench to a pilot or production scale?
A6: Scaling up introduces challenges that are not always apparent at the lab scale. Key considerations include:
-
Heat Transfer: Reactions that are easily controlled at the gram scale can become highly exothermic at the kilogram scale. Ensure your reactor has adequate cooling capacity to manage the heat of reaction.
-
Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in increased impurity formation. The efficiency of your stirring mechanism is critical.
-
Material Handling: Handling larger quantities of solvents and reagents requires appropriate safety and engineering controls. The physical form of the final product (e.g., fine powder vs. large crystals) can also impact filtration and drying times.
-
Process Safety: A thorough safety review is essential before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and the final product.
The following decision tree can help troubleshoot low yields during scale-up:
Caption: Troubleshooting decision tree for low yield.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(3-aminophenyl)urea via a Phosgene-Free Method
This protocol describes a representative synthesis using 1,1'-carbonyldiimidazole (CDI).
Materials:
-
3-Aminoaniline (m-phenylenediamine)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-aminoaniline (2.0 equivalents) in anhydrous THF.
-
In a separate flask, dissolve CDI (1.0 equivalent) in anhydrous THF.
-
Slowly add the CDI solution to the stirred 3-aminoaniline solution at room temperature over 30-60 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
The crude product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 1,3-Bis(3-aminophenyl)urea
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to a constant weight.
The following diagram outlines the general workflow for synthesis and purification.
Caption: General workflow for synthesis and purification.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., THF, DCM) | Prevents side reactions with moisture-sensitive reagents.[8] |
| Temperature | Room temperature to gentle heating | Balances reaction rate with impurity formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen. |
| Purification | Recrystallization | Effective for removing common impurities in diaryl ureas.[8][9] |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of reaction progress. |
References
- Smolecule. (2024, April 15). Buy 1,3-Bis(2-aminophenyl)urea.
- Benchchem. Technical Support Center: 1-(4-Aminophenyl)-3-(m-tolyl)urea Synthesis and Purification.
- Shtrykova, V. V., et al. (n.d.). New resource-efficient and green synthesis methods for biologically active derivatives of urea. ScienceDirect.
- Lang, F., et al. (2011, May 23). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC.
- ChemShuttle. 1,3-bis(4-aminophenyl)urea.
- ResearchGate. Scheme 2. Synthesis of unsymmetrical 1,3-disubstituted urea.
- Anderson, J. W., et al. (2010, September 9). Evaluation of Diarylureas for Activity Against Plasmodium falciparum. ACS Publications.
- Selva, M., et al. (2000, June 22). Selected syntheses of ureas through phosgene substitutes. Green Chemistry (RSC Publishing).
- Talele, T. T. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Gremillion, J. (2016, July 5). Urea Production Automation Challenges. Emerson.
- ChemicalBook. (2026, January 27). 1,3-Bis(4-aminophenyl)urea.
- Fereja, M. H., et al. (2025, April 22). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC.
- Tiwari, L., et al. (2018, June 13). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry.
- Deng, Y., et al. (n.d.). Synthesis of Symmetric Urea Derivatives with Carbon Dioxide in Ionic Liquids. Wiley Online Library.
- Reddy, K. U. M., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan J. Chem.
- Google Patents. US5902899A - Process for preparing 1, 3-disubstituted urea.
- ResearchGate. (2013, May 15). ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine.
- ResearchGate. (2018, November 28). How to purify the urea bought from market to pure urea?.
- MolPort. 1,3-bis(3-aminophenyl)urea.
- MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
- Ishchenko, V. M., et al. (2022, December 25). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC.
- SIELC Technologies. (2018, February 16). *Urea, (3-aminophenyl) -.
- European Patent Office. (2007, November 21). Method for purifying aqueous urea solution.
- Google Patents. CN102442928A - Urea purification method.
- Kurzer, F., & Powell, J. R. (1956). 1-cyano-3-phenylurea. Organic Syntheses, 36, 8.
- Nature. (2021, July 13). A more sustainable pathway towards urea synthesis with nitrate and carbon dioxide.
- Request PDF. (2025, August 6). Urea Fertilizer: The Global Challenges and Their Impact to Our Sustainability.
- Greenpeace Research Laboratories. Ammonia and urea production.
- International Fertiliser Society. Analysis of Production Loss in Ammonia and Urea Plants during 2017-2020.
Sources
- 1. Buy 1,3-Bis(2-aminophenyl)urea [smolecule.com]
- 2. 1,3-bis(4-aminophenyl)urea; CAS No.: 4550-72-5 [chemshuttle.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. earchive.tpu.ru [earchive.tpu.ru]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting 1,3-Bis(3-aminophenyl)urea Gelation
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent issues I see researchers encounter when working with 1,3-Bis(3-aminophenyl)urea is premature and intractable gelation during synthesis or downstream functionalization.
This is rarely a covalent polymerization error. Instead, the central bifunctional urea core acts as an exceptionally strong hydrogen-bond donor and acceptor. This motif drives rapid supramolecular self-assembly, trapping the solvent and turning your reaction into a useless gel. This guide provides mechanistically grounded, field-proven strategies to disrupt this assembly, maintain a homogeneous sol phase, and ensure your reactions run to completion.
The Mechanism of Urea-Induced Gelation
To defeat gelation, you must first understand the causality behind it. Gelation is a physical, thermodynamically driven process that occurs in distinct hierarchical stages.
Fig 1: Three-step hierarchical self-assembly leading to urea-induced supramolecular gelation.
Troubleshooting Q&A
Q1: Why does my reaction mixture spontaneously turn into an opaque gel before the reaction is complete? A1: Within the 3D network of a supramolecular gel, solvent molecules become entrapped and immobilized. This proceeds in three distinct steps: (I) the low-molecular-weight urea monomers self-assemble one-dimensionally via strong intermolecular hydrogen bonding to form supramolecular polymers; (II) these polymers hierarchically bundle into mesoscopic fibers; and (III) the fibers intertwine to form a rigid 3D network that immobilizes the solvent 1.
Q2: What are the best solvent systems to prevent this supramolecular assembly? A2: Solvent choice is the most critical parameter for maintaining a homogeneous reaction and avoiding fatal viscosity spikes 2. Non-polar or weakly polar solvents (like toluene or dichloromethane) fail to compete with urea-urea hydrogen bonds. You must use highly polar, aprotic solvents with strong hydrogen-bond accepting capabilities, such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or N,N-Dimethylformamide (DMF). These solvents actively solvate the urea N-H protons, disrupting the formation of 1D tapes.
Q3: If changing the solvent isn't enough, what chemical additives can disrupt the hydrogen bonding network? A3: If your monomer concentration is high, even DMSO might not prevent gelation. You must introduce competitive hydrogen bond acceptors or chaotropic agents:
-
Lithium Chloride (LiCl): Adding 2–5 wt% LiCl to NMP or DMF is a field-proven standard in polymer chemistry. The chloride anion acts as a potent H-bond acceptor, binding strongly to the urea N-H groups and preventing monomer-monomer interaction.
-
Sulfoxide Chain Stoppers: Adding competitive hydrogen bond acceptors (like small-molecule sulfoxides) can bind to the growing ends of the supramolecular chains, effectively acting as "chain stoppers" that interrupt propagation and reduce the supramolecular chain length 3.
-
Amine Capping: In sol-gel chemistry, reversibly capping the terminal amines with ketones (e.g., forming a ketimine in acetone) can slow down reactivity and control the gelation time from seconds to hours 4.
Q4: How do temperature and concentration affect the critical gelation threshold? A4: Supramolecular gelation is a thermodynamically driven equilibrium. Urea-based supramolecular gels exhibit thermoreversible gel-sol transitions [[3]](). Heating the reaction (typically above 60–70 °C) provides sufficient thermal energy to overcome the enthalpic stabilization of the hydrogen bonds, reverting the gel back to a fluid sol phase. Additionally, every solvent system has a Critical Gelation Concentration (CGC). Keeping your monomer concentration strictly below the CGC is a fundamental prerequisite.
Quantitative Data: Gelation Disruption Parameters
Table 1: Influence of Solvent and Additive Parameters on 1,3-Bis(3-aminophenyl)urea Phase Behavior
| Solvent System | Additive | Temperature (°C) | Expected Phase | Mechanism of Action |
| Toluene / DCM | None | 25 | Rigid Gel | Uninterrupted urea-urea H-bonding. |
| DMSO | None | 25 | Viscous Sol / Soft Gel | Partial H-bond competition by solvent. |
| NMP | 5 wt% LiCl | 25 | Fluid Sol | Cl⁻ aggressively disrupts N-H bonding. |
| NMP | None | 70 | Fluid Sol | Thermal disruption of supramolecular fibers. |
| Acetone | Ketone (in situ) | 25 | Delayed Gel | Amine capping slows covalent crosslinking. |
Strategic Workflow & Self-Validating Protocol
Fig 2: Workflow for formulating reaction conditions to bypass urea supramolecular gelation.
Standard Operating Procedure: Self-Validating Amidation of 1,3-Bis(3-aminophenyl)urea
Objective: React the terminal amines with an electrophile (e.g., an acid chloride) without triggering urea-core gelation.
Step 1: Solvent and Additive Preparation
-
Action: In a flame-dried round-bottom flask, dissolve 5 wt% anhydrous Lithium Chloride (LiCl) in N-Methyl-2-pyrrolidone (NMP). Stir at 80 °C under nitrogen until fully dissolved.
-
Causality: LiCl is highly hygroscopic; water must be excluded to prevent side reactions with electrophiles. The Cl⁻ ions are required to competitively hydrogen-bond with the urea N-H groups.
-
Validation Check: The solution must be completely optically transparent. If the solution is cloudy, moisture is present, or the LiCl is not fully dissolved. Do not proceed until the solution is crystal clear.
Step 2: Monomer Dissolution
-
Action: Add 1,3-Bis(3-aminophenyl)urea to the NMP/LiCl solution to achieve a concentration of no more than 0.05 M. Maintain the temperature at 65 °C.
-
Causality: 65 °C provides the thermal energy required to shift the thermoreversible gel-sol equilibrium entirely to the sol phase 3.
-
Validation Check: Turn off the stirring temporarily. The liquid should flow freely like water. If the liquid exhibits viscoelastic drag or strings when a glass rod is pulled from it, the concentration is above the Critical Gelation Concentration (CGC). Dilute with pre-heated NMP/LiCl until free-flowing.
Step 3: Electrophile Addition
-
Action: Add the electrophile (e.g., diacid chloride) dropwise via a syringe pump at a rate of 0.1 mL/min under vigorous stirring (800 rpm).
-
Causality: Slow addition prevents local concentration spikes of the product, which could nucleate hierarchical bundling and trigger a cascading gelation event.
-
Validation Check: Monitor the vortex. If the vortex begins to shallow or the magnetic stir bar stutters, microscopic gelation is occurring. Immediately pause the syringe pump, increase the temperature to 75 °C, and wait for the vortex to deepen before resuming.
Step 4: Quenching and Workup
-
Action: Once the reaction is complete, quench by pouring the hot mixture into vigorously stirred deionized water (10x volume).
-
Causality: Water rapidly dissolves the NMP and LiCl, causing the covalently modified urea product to precipitate as a manageable powder rather than a gel.
-
Validation Check: A fine, filterable powder should form. If a rubbery mass forms, the NMP was not extracted fast enough. Macerate the mass in fresh hot water to leach out the remaining solvent.
References
-
[3] Title: Supramolecular Gelation of Triphenylamine Bis-Urea Macrocycles in Toluene | Macromolecules | Source: acs.org | URL: 3
-
[4] Title: Synthesis and Characterization of New Polyurea Elastomers by Sol/Gel Chemistry | Source: macromolchem.com | URL: 4
-
[1] Title: Molecular-level insights into the supramolecular gelation mechanism of urea derivative - PMC | Source: nih.gov | URL: 1
-
[2] Title: Polyureas Versatile Polymers for New Academic and Technological Applications - PMC | Source: nih.gov | URL: 2
Sources
common impurities in 1,3-Bis(3-aminophenyl)urea and their removal
Welcome to the Technical Support Center for 1,3-Bis(3-aminophenyl)urea
1,3-Bis(3-aminophenyl)urea (also known as N,N'-bis(3-aminophenyl)urea) is a critical diamine precursor used in the synthesis of advanced polyurethanes, epoxy curing agents, and pharmaceutical active ingredients[1][2]. Because of its bifunctional amine nature and the specific reaction conditions required for its synthesis, crude batches often suffer from complex impurity profiles that can severely impact downstream applications.
This guide provides authoritative troubleshooting, causality analysis, and validated purification protocols to ensure high-fidelity material for your research and development needs.
Part 1: Impurity Profiling & Causality (FAQ)
Q1: We are observing significant batch-to-batch variability in the color and purity of our 1,3-Bis(3-aminophenyl)urea. What are the primary impurities driving this?
Application Scientist Answer: The impurity profile is strictly dictated by your chosen synthetic route. There are two primary pathways used in the industry, each generating a distinct set of byproducts:
-
The Nitro-Reduction Route: This involves the condensation of 3-nitroaniline with 3-nitrophenyl isocyanate to form 1,3-bis(3-nitrophenyl)urea, followed by reduction (typically using Iron powder/HCl or Pd/C catalytic hydrogenation)[2].
-
Causality of Impurities: If the reduction time is insufficient or hydrogen mass transfer is poor, you will generate incomplete reduction products , such as 1-(3-aminophenyl)-3-(3-nitrophenyl)urea. Furthermore, if Iron/HCl is used, iron salt residues often chelate with the newly formed diamines, leading to dark, insoluble inorganic-organic complexes[2].
-
-
The Direct Condensation Route: This greener approach reacts m-phenylenediamine directly with urea in the presence of an acid catalyst (e.g., p-toluenesulfonic acid)[1].
-
Causality of Impurities: Because m-phenylenediamine is a diamine and urea can react multiple times, strict stoichiometric control is required. Localized excesses of urea lead to oligomeric polyureas (over-condensation). Conversely, incomplete reactions leave behind unreacted m-phenylenediamine [1]. Additionally, the electron-rich aromatic amines are highly susceptible to auto-oxidation, forming highly conjugated azo or quinoid oxidation products that turn the batch brown or purple upon exposure to air and light.
-
Caption: Synthesis routes of 1,3-Bis(3-aminophenyl)urea and their associated impurity generation pathways.
Q2: How do these impurities behave analytically, and how can we identify them?
Application Scientist Answer: To establish a self-validating analytical system, you must correlate chromatographic retention with UV-Vis spectral data. Below is a summary of the quantitative data for typical impurities.
| Impurity Class | Typical RRT (Relative Retention Time)* | UV λmax (nm) | Origin | Clearance Strategy |
| Unreacted m-Phenylenediamine | 0.45 | 240, 285 | Incomplete condensation[1] | Remains in mother liquor during crystallization |
| 1-(3-aminophenyl)-3-(3-nitrophenyl)urea | 1.30 | 260, 310 | Incomplete reduction[2] | Extended reduction time, recrystallization |
| Oligomeric Polyureas | > 2.50 (Often broad) | ~265 | Over-condensation | Hot filtration (insoluble retentate) |
| Azo/Quinoid Oxidation Products | 1.80 - 2.20 | 350 - 450 (Visible) | Auto-oxidation of amines | Activated carbon adsorption |
| Iron (Fe) salts | N/A (Detect via ICP-MS) | N/A | Reduction catalyst residue[2] | Chelation / Hot filtration |
*Note: RRT values are approximate and based on standard Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Part 2: Troubleshooting & Purification Workflows
Q3: Our crude batches contain high levels of insoluble polymeric material and dark discoloration. How can we establish a self-validating purification protocol?
Application Scientist Answer: The purification of 1,3-Bis(3-aminophenyl)urea relies on exploiting the differential solubility and adsorption affinities of the target molecule versus its impurities. The target compound has moderate polarity; it is soluble in hot polar solvents (like ethanol or methanol) but poorly soluble in cold solvent mixtures.
By contrast, oligomeric polyureas are highly crystalline and insoluble even in hot ethanol, while unreacted diamines are highly soluble and remain in the cold mother liquor. Colored oxidation products are highly conjugated and possess a strong affinity for activated carbon.
Caption: Step-by-step purification workflow for isolating high-purity 1,3-Bis(3-aminophenyl)urea.
Step-by-Step Methodology: Standardized Recrystallization and Clearance Workflow
Step 1: Dissolution and Anti-Oxidation
-
Action: Suspend the crude 1,3-Bis(3-aminophenyl)urea in a mixture of Ethanol/Water (80:20 v/v) at a ratio of 10 mL solvent per gram of crude. Add 0.1% (w/w) ascorbic acid. Heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring.
-
Causality: Heating dissolves the target compound and unreacted starting materials. The nitrogen atmosphere and ascorbic acid act as sacrificial antioxidants, preventing the electron-rich amine groups from oxidizing into dark azo/quinoid species during the thermal stress of heating.
Step 2: Hot Filtration
-
Action: While maintaining the temperature at 80°C, rapidly filter the mixture through a pre-heated celite pad or a fine-porosity sintered glass funnel.
-
Causality: Oligomeric polyureas and inorganic iron residues (if synthesized via the nitro-reduction route[2]) are insoluble in hot ethanol. Hot filtration permanently removes these physical impurities from the process stream.
-
Self-Validation Checkpoint: The filter cake should contain the rigid, insoluble mass. If the filtrate is cloudy, the temperature dropped during filtration, causing premature precipitation of the target. Reheat and refilter.
Step 3: Decolorization via Activated Carbon
-
Action: Add 5-10% (w/w relative to crude) activated carbon to the hot filtrate. Stir at 75°C for 30 minutes, then perform a second hot filtration through a fresh celite pad to remove the carbon.
-
Causality: Activated carbon has a massive surface area and a high affinity for planar, highly conjugated molecules. It selectively adsorbs the trace azo and quinoid oxidation products.
-
Self-Validation Checkpoint: The resulting filtrate must be optically clear and colorless (or very pale yellow). If a dark tint persists, the carbon loading was insufficient; repeat this step.
Step 4: Controlled Crystallization
-
Action: Transfer the clear filtrate to a crystallizing dish. Cool slowly to room temperature over 2 hours, then chill to 0-5°C in an ice bath for an additional 2 hours. Filter the resulting crystals and wash with cold, pure ethanol. Dry under vacuum at 40°C.
-
Causality: Slow cooling ensures the formation of a highly ordered crystalline lattice, which excludes soluble impurities (like unreacted m-phenylenediamine[1] or incomplete reduction products) into the mother liquor. Washing with cold ethanol removes residual mother liquor from the crystal surfaces without dissolving the purified product.
Part 3: Storage & Handling FAQs
Q4: Even after rigorous purification, our product degrades and darkens over time. How should it be stored?
Application Scientist Answer: The degradation is almost exclusively driven by photo-oxidation and auto-oxidation. Aromatic amines undergo radical-mediated oxidation when exposed to UV light and ambient oxygen. To prevent this, implement the following controls:
-
Atmosphere: Flush the storage container with inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the solid).
-
Light: Store in opaque, amber-glass, or foil-sealed containers to block UV penetration.
-
Temperature: Store at 2-8°C to kinetically slow down any residual oxidative degradation pathways.
References
-
Dewan, S. K., & Rashmi. (2014). A Green Protocol Towards Rapid Synthesis of N, N'-Disubstituted Ureas In The Presence of p-Toulenesulphonic Acid. Journal of Applicable Chemistry, 3(3), 1050-1054. URL: [Link]
- Radi, M., Botta, M., Maga, G. (2012). Compounds with ddx3 inhibitory activity and uses thereof. US Patent US20120202814A1.
Sources
Technical Support Center: Kinetics & Catalysis in 1,3-Bis(3-aminophenyl)urea Synthesis
Welcome to the Technical Support Center for the synthesis of 1,3-Bis(3-aminophenyl)urea (also known as 3,3'-diaminocarbanilide). This guide is engineered for researchers and drug development professionals dealing with the kinetic bottlenecks of diaryl urea synthesis.
Traditional phosgene-based routes are being rapidly replaced by catalytic oxidative carbonylation using CO and O₂ [1]. However, utilizing a diamine like m-phenylenediamine introduces complex kinetic challenges, including competing polymerization (polyurea formation) and sluggish nucleophilic attack. This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies to optimize your reaction kinetics.
Part 1: Core Principles of Catalytic Kinetics
The synthesis of 1,3-Bis(3-aminophenyl)urea via transition-metal-catalyzed oxidative carbonylation proceeds through an Eley-Rideal mechanism [2]. The catalyst (typically Pd(II) or Se) facilitates the insertion of CO into the amine to form an isocyanate intermediate. The kinetics of this reaction are dictated by two critical phases:
-
Isocyanate Formation (Rate-Determining Step): The activation of CO and subsequent coupling with the first equivalent of m-phenylenediamine.
-
Nucleophilic Attack: The second equivalent of m-phenylenediamine attacks the isocyanate. Because m-phenylenediamine is a diamine, kinetic control is mandatory to prevent the isocyanate from reacting with the newly formed urea's free amines, which would lead to supramolecular polyurea chains [3].
Caption: Mechanistic pathway and kinetic divergence in Pd-catalyzed oxidative carbonylation.
Part 2: Troubleshooting Guides & FAQs
Q1: My reaction rate is sluggish, and I am observing the precipitation of a black solid. What is happening to the kinetics? A1: The black precipitate is Pd(0) (Palladium black). In oxidative carbonylation, Pd(II) is reduced to Pd(0) after the urea is formed. If the kinetics of Pd(0) re-oxidation to Pd(II) by O₂ are slower than the carbonylation cycle, the active catalyst depletes, stalling the reaction [4]. Causality & Solution: To accelerate the re-oxidation kinetics, introduce a redox co-catalyst such as Cu(OAc)₂ or a halide promoter (e.g., KI). The Cu(II)/Cu(I) cycle acts as an electron relay between Pd(0) and O₂, preventing catalyst deactivation and maintaining a high Turnover Frequency (TOF).
Q2: I am synthesizing 1,3-Bis(3-aminophenyl)urea, but mass spectrometry shows significant high-molecular-weight polyurea oligomers. How do I kinetically favor the discrete diaryl urea? A2: This is a classic stoichiometric and kinetic issue. Because m-phenylenediamine has two reactive amines, an intermediate 3-isocyanatoaniline can react with either free m-phenylenediamine (forming your target) or the terminal amine of an already-formed urea (chain extension). Causality & Solution: You must push the reaction into a pseudo-first-order kinetic regime regarding the amine. Use a massive excess of m-phenylenediamine (e.g., 5–10 equivalents) so that the statistical probability of the isocyanate encountering a free diamine molecule vastly outweighs the probability of encountering a urea intermediate. The excess unreacted diamine can be recovered via acidic aqueous workup later.
Q3: Can I use non-noble metal catalysts to drive this reaction? A3: Yes. Recent advancements have demonstrated that topological insulators like Bi₂Se₃ can catalyze the oxidative carbonylation of amines at room temperature [5]. The topological surface states facilitate the activation of dioxygen through a triplet-to-singlet spin-conversion reaction, significantly lowering the activation energy barrier for the formation of active oxygen species to ~0.4 eV.
Caption: Troubleshooting logic tree for resolving kinetic bottlenecks in diaryl urea synthesis.
Part 3: Quantitative Data & Catalyst Comparison
The choice of catalyst directly dictates the activation energy ( Ea ) and the dominant reaction pathway. The table below summarizes the kinetic parameters for the carbonylation of aromatic amines based on recent literature data.
| Catalyst System | Co-catalyst / Additive | Activation Energy ( Ea ) | Turnover Frequency (TOF) | Primary Kinetic Advantage |
| Pd(OAc)₂ | Cu(OAc)₂ / DBU | ~65 kJ/mol | 400 - 600 h⁻¹ | Cu(II) ensures rapid Pd(0) re-oxidation, preventing catalyst precipitation [4]. |
| W(CO)₆ | I₂ (Iodine) | ~72 kJ/mol | 150 - 200 h⁻¹ | Iodine acts as an oxidative promoter; highly selective against polyurea formation. |
| Bi₂Se₃ (Nanoparticles) | None | ~38 kJ/mol | > 1000 h⁻¹ | Triplet-to-singlet O₂ activation allows reaction completion at 20°C [5]. |
| Triphosgene (Non-catalytic) | Triethylamine (Base) | ~25 kJ/mol | N/A (Stoichiometric) | Extremely fast kinetics, but poses severe toxicity and exothermic runaway risks [3]. |
Part 4: Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol for the Pd-Catalyzed Oxidative Carbonylation of m-Phenylenediamine includes built-in validation steps.
Reagents:
-
m-Phenylenediamine (5.0 mmol, 5.0 eq)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Cu(OAc)₂ (0.5 mmol, 50 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 1.0 eq)
-
1,4-Dioxane (Anhydrous, 10 mL)
-
CO and O₂ gas mixture (Caution: Use a mass flow controller to maintain a non-explosive ratio, typically 4:1 CO:O₂ at 5 bar).
Step-by-Step Methodology:
-
System Purging: In a high-pressure autoclave reactor, dissolve m-phenylenediamine, Pd(OAc)₂, and Cu(OAc)₂ in 1,4-dioxane. Seal the reactor and purge with N₂ three times to remove atmospheric moisture.
-
Base Addition: Inject DBU into the reactor. Causality: DBU acts as a Lewis base, accelerating the deprotonation of the amine during the nucleophilic attack phase, which lowers the kinetic barrier of the second step [4].
-
Pressurization & Heating: Pressurize the reactor with the CO/O₂ mixture to 5 bar. Heat the mixture to 95°C under vigorous stirring (800 rpm) to eliminate mass-transfer limitations between the gas and liquid phases.
-
In-Situ Kinetic Validation (FTIR): If equipped with an in-situ ATR-FTIR probe, monitor the reaction.
-
Validation Check: Watch for the appearance of an absorption band at ~2270 cm⁻¹ (isocyanate intermediate). The continuous absence or low steady-state concentration of this peak validates that the nucleophilic attack is fast and not the rate-limiting step.
-
-
Quenching & Workup: After 4 hours, cool the reactor to room temperature and carefully vent the gases. Dilute the mixture with ethyl acetate and wash with 1M HCl.
-
Validation Check: The unreacted excess m-phenylenediamine will partition into the aqueous layer as a hydrochloride salt, while the neutral 1,3-Bis(3-aminophenyl)urea remains in the organic layer.
-
-
Purification: Concentrate the organic layer in vacuo and recrystallize the crude product from cold ethanol to yield pure 1,3-Bis(3-aminophenyl)urea.
Part 5: References
-
Electrocatalytic Oxidative Coupling of CO with Amines toward Symmetrical and Asymmetrical Urea Derivatives Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Synthesis of Urea Derivatives from CO2 and Silylamines Source: Angewandte Chemie International Edition URL:[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / Current Medicinal Chemistry URL:[Link]
-
Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: MDPI Molecules URL:[Link]
-
Topological insulator as an efficient catalyst for oxidative carbonylation of amines Source: Science Advances (PMC) URL:[Link]
solving solubility issues with 1,3-Bis(3-aminophenyl)urea in polymers
Welcome to the Technical Support Center for 1,3-Bis(3-aminophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered when incorporating 1,3-Bis(3-aminophenyl)urea into polymer systems. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve complex formulation problems.
Core Concept: The Challenge of Solubility
1,3-Bis(3-aminophenyl)urea is a unique molecule featuring a rigid aromatic structure, two primary amine functional groups, and a central urea moiety. This combination makes it an excellent monomer for high-performance polymers like polyamides and polyimides, or a functional additive in systems such as epoxy resins.
However, the very features that grant it utility also create solubility challenges. The urea group and terminal amines are potent hydrogen bond donors and acceptors. In a solid state, these groups form strong intermolecular hydrogen bonds, leading to a high lattice energy that requires a powerful solvent to overcome. When introduced into a polymer matrix, its propensity for self-association can lead to aggregation and precipitation if not properly solvated and dispersed.
Troubleshooting Guide: Common Solubility Issues
This guide addresses the most frequent solubility problems in a question-and-answer format, focusing on practical, field-tested solutions.
Initial Dissolution Problems
Question 1: I am unable to dissolve 1,3-Bis(3-aminophenyl)urea in my chosen solvent before adding it to my polymer formulation. What am I doing wrong?
Answer: This is a common first hurdle. The issue typically stems from an inappropriate solvent choice or insufficient energy to break the compound's strong intermolecular hydrogen bonds.
Underlying Cause: 1,3-Bis(3-aminophenyl)urea is a polar, crystalline solid. Its solubility is governed by the "like dissolves like" principle, but with a strong emphasis on the solvent's ability to accept hydrogen bonds.
Solutions to Try:
-
Solvent Selection: Switch to a highly polar, aprotic solvent. These solvents possess a high dipole moment and can effectively solvate both the urea and amine groups. Common choices for polyamide and polyimide synthesis involving similar aromatic diamines are N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc).[1][2][3] Dimethyl sulfoxide (DMSO) is also an excellent solvent for ureas due to its strong hydrogen bond accepting capability.[4]
-
Application of Heat: Gently warm the solvent mixture while stirring. Increasing the temperature provides the necessary kinetic energy to overcome the solute-solute interactions. For many urea derivatives, temperatures between 40-70°C can significantly improve the rate and extent of dissolution.[5] However, be mindful of the thermal stability of urea compounds; prolonged heating at very high temperatures can lead to decomposition.[6]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break apart agglomerates and accelerate the dissolution process, especially for stubborn particles.
-
Purity Check: Ensure the purity of your 1,3-Bis(3-aminophenyl)urea. Impurities can sometimes hinder solubility.
Precipitation During Polymerization
Question 2: My 1,3-Bis(3-aminophenyl)urea dissolved initially, but it precipitated out of the solution after I started the polymerization reaction with a dianhydride. Why did this happen?
Answer: This phenomenon, known as "salting out" or reaction-induced precipitation, occurs when the polarity of the solvent system changes or the growing polymer chain becomes insoluble.
Underlying Cause: As the polymerization proceeds, the highly polar amine groups of the 1,3-Bis(3-aminophenyl)urea are consumed. The resulting poly(amic acid) or polyamide may have different solubility parameters than the initial monomers. If the growing polymer becomes insoluble in the chosen solvent, it will precipitate, often trapping unreacted monomer with it.
Solutions to Try:
-
Optimize the Solvent System:
-
Increase Solvent Polarity: Ensure your solvent is polar enough to keep the growing polymer chains in solution. NMP is often preferred for polyamide-imide synthesis due to its excellent solvating power for both monomers and the resulting polymers.[1][7]
-
Use a Co-Solvent: In some cases, adding a small amount of a co-solvent can improve the solubility of the polymer-monomer complex.
-
Addition of Salts: For polycondensation reactions, adding a salt like calcium chloride (CaCl₂) or lithium chloride (LiCl) to solvents like NMP or DMAc can enhance the solubility of aromatic polyamides by disrupting the strong inter-chain hydrogen bonding of the polymer.[1]
-
-
Control Monomer Concentration: Working at very high monomer concentrations can accelerate precipitation. Try reducing the overall solids content of your reaction. A typical starting point for poly(amic acid) synthesis is 15-20 wt% solids.
-
Temperature Control: Low-temperature polycondensation (e.g., -25°C to 5°C) can sometimes prevent premature precipitation by controlling the reaction rate and the molecular weight growth.[7] Conversely, for some systems, increasing the temperature (e.g., to 60-90°C) can keep the polymer in solution.[1] The optimal temperature is system-dependent and requires empirical determination.
Incompatibility in Epoxy Formulations
Question 3: I'm trying to use 1,3-Bis(3-aminophenyl)urea as a curing agent or accelerator in an epoxy resin, but it won't disperse and remains as solid particles. How can I achieve a homogeneous mixture?
Answer: Direct mixing of a crystalline solid like 1,3-Bis(3-aminophenyl)urea into a viscous epoxy resin is often ineffective. The key is to either pre-dissolve the urea or use a combination of heat and high-shear mixing.
Underlying Cause: Standard epoxy resins (like those based on Bisphenol A) are significantly less polar than 1,3-Bis(3-aminophenyl)urea. This polarity mismatch prevents the resin from effectively wetting and solvating the urea particles.
Solutions to Try:
-
Pre-dissolution: Dissolve the 1,3-Bis(3-aminophenyl)urea in a small amount of a compatible, low-volatility polar solvent (e.g., benzyl alcohol or a glycol ether) before adding it to the epoxy resin. This creates a liquid "masterbatch" that is easier to disperse. Ensure the chosen solvent does not negatively impact the final properties of the cured epoxy.
-
Melt Blending: Gently heat the epoxy resin to reduce its viscosity (e.g., 60-80°C). Then, add the 1,3-Bis(3-aminophenyl)urea powder under high-shear mixing (e.g., using a three-roll mill or a planetary mixer). The combination of heat and mechanical force can break down agglomerates and promote a fine, stable dispersion.
-
Use as a Co-Curing Agent: 1,3-Bis(3-aminophenyl)urea is often used as an accelerator for other latent hardeners like dicyandiamide (DICY).[8] In these formulations, all solid components are typically micronized and thoroughly mixed as powders before being dispersed into the liquid resin. The curing process then takes place at elevated temperatures (e.g., 80-160°C), during which the components melt and react.[9]
Solubility Troubleshooting Workflow
Here is a visual guide to systematically address solubility issues.
Caption: A decision tree for troubleshooting solubility problems with 1,3-Bis(3-aminophenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the best-in-class solvents for 1,3-Bis(3-aminophenyl)urea?
A: The most effective solvents are polar aprotic solvents capable of disrupting the strong hydrogen bonding network of the urea. Based on their use in synthesizing polymers from similar aromatic diamines, the recommended order is generally:
-
N-Methyl-2-pyrrolidone (NMP): Often considered the gold standard for high-performance polyamide and polyimide synthesis due to its excellent solvating power and high boiling point.[1]
-
N,N-Dimethylacetamide (DMAc): Another excellent choice, frequently used for creating poly(amic acid) solutions for film casting.[1]
-
Dimethyl Sulfoxide (DMSO): A very strong hydrogen bond acceptor that readily dissolves ureas.[4] It is particularly useful for analytical sample preparation.
-
N,N-Dimethylformamide (DMF): A common polar aprotic solvent, though sometimes less effective than NMP or DMAc for high molecular weight aromatic polymers.[3]
Q2: Can I use greener solvents to dissolve 1,3-Bis(3-aminophenyl)urea?
A: This is an area of active research, as traditional solvents like NMP and DMF are facing increasing regulatory scrutiny.[9] While a direct, one-to-one "green" replacement that matches the performance of NMP for all applications is challenging, some alternatives are being explored. For certain applications, ionic liquids have been shown to be superior media for polymerizations involving diamines.[2] Solvents like Cyrene™ or γ-valerolactone (GVL) are potential candidates, but their efficacy for dissolving 1,3-Bis(3-aminophenyl)urea and the resulting polymers must be experimentally validated for your specific system.[10]
Q3: What is the thermal stability of 1,3-Bis(3-aminophenyl)urea in solution? Should I be concerned about decomposition when heating to dissolve it?
A: The urea linkage is quite thermally robust. Studies on a similar molecule, 1,3-diphenylurea, show that decomposition into its constituent amine and isocyanate does not occur to a significant extent until well above 240°C.[11][12] Therefore, heating to temperatures commonly used to aid dissolution (e.g., 40-80°C) is generally safe and should not cause degradation. However, it is always good practice to use the minimum temperature necessary and to avoid prolonged heating, especially in the presence of reactive species.
Q4: How does the 'meta' substitution pattern of 1,3-Bis(3-aminophenyl)urea affect its solubility compared to the 'para' isomer?
A: The meta-phenylene linkage in 1,3-Bis(3-aminophenyl)urea introduces a "kink" in the molecular structure compared to its linear para-substituted counterpart (1,3-Bis(4-aminophenyl)urea). This disruption of linearity generally hinders close packing in the crystal lattice. As a result, meta-isomers often have lower melting points and higher solubility in organic solvents than their para-isomers, as less energy is required to break apart the crystal lattice. This is a key principle in polymer chemistry for designing more soluble and processable aromatic polymers.
Data & Protocols
Table 1: Recommended Solvent Systems for Polymer Applications
| Polymer System | Primary Use of Urea | Recommended Solvents | Key Considerations & Additives |
| Aromatic Polyamides / Polyimides | Monomer (Diamine) | NMP, DMAc | Use of salts (LiCl, CaCl₂) can improve polymer solubility.[1] Low-temperature polycondensation may be required. |
| Epoxy Resins | Curing Agent / Accelerator | Benzyl Alcohol, Glycol Ethers (for pre-dissolution) | Used in small quantities. High-shear mixing or milling is often necessary for good dispersion.[8] |
| Polyureas | Monomer (Diamine) | Typically used in bulk (melt) polymerization or reactive systems without a primary solvent.[13] | Reaction with diisocyanates is extremely fast. Control of stoichiometry is critical. |
| Analytical Characterization (NMR, etc.) | Analyte | DMSO-d₆ | DMSO is excellent for dissolving ureas and preventing the rapid exchange of labile N-H protons, making them visible in ¹H NMR spectra.[14] |
Experimental Protocol: Preparation of a Poly(amic acid) Solution with 1,3-Bis(3-aminophenyl)urea for Film Casting
This protocol describes the synthesis of a poly(amic acid) via low-temperature polycondensation, a common precursor route to polyimides.
Materials:
-
1,3-Bis(3-aminophenyl)urea (purified, dried under vacuum)
-
Pyromellitic dianhydride (PMDA) (purified, dried under vacuum)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous grade)
-
Argon or Nitrogen gas supply
-
Flame-dried glassware (three-neck round-bottom flask, mechanical stirrer, addition funnel)
Procedure:
-
Setup: Assemble the flame-dried three-neck flask equipped with a mechanical stirrer, an argon/nitrogen inlet, and a stopper. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Dissolution: In the flask, dissolve a precise amount of 1,3-Bis(3-aminophenyl)urea in anhydrous NMP to achieve a final polymer concentration of approximately 15% (w/w). Stir under inert gas until all the solid has completely dissolved. This may require gentle warming (to ~40°C) and subsequent cooling back to the reaction temperature.
-
Cooling: Cool the diamine solution to 0°C using an ice-water bath.
-
Dianhydride Addition: Weigh an equimolar amount of PMDA in a dry environment. Add the PMDA powder to the stirred diamine solution in small portions over 30-60 minutes. It is critical to add the solid dianhydride to the dissolved diamine to maintain stoichiometry and control the reaction.
-
Polymerization: Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow.
-
Storage & Use: The resulting viscous, clear poly(amic acid) solution can be stored at low temperatures (e.g., 4°C). This solution can then be cast onto a glass plate and thermally cured (e.g., in stages up to 300°C) to form a flexible polyimide film.
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Technical Support Center: Interpreting Unexpected Peaks in the ¹H NMR of 1,3-Bis(3-aminophenyl)urea
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1,3-Bis(3-aminophenyl)urea and encountering unexpected signals in their ¹H NMR spectra. Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation, but unexpected peaks can often lead to confusion. This document provides a logical, step-by-step framework to identify the source of these signals, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I see very broad peaks in my spectrum. Are these from my compound?
A: Yes, this is highly likely. The protons on the nitrogen atoms (both the urea N-H and the amine -NH₂) are "exchangeable protons." Their chemical shift is sensitive to factors like solvent, temperature, and concentration, and they often participate in chemical exchange, which leads to signal broadening.[1][2][3] These peaks can appear over a wide range, typically between 3-5 ppm for aromatic amines and even further downfield for urea N-H protons.[4]
Q2: A broad peak I expected to see has disappeared or is much smaller than expected. Why?
A: This often happens if you are using a deuterated solvent that contains traces of deuterium oxide (D₂O), such as DMSO-d₆ that has absorbed moisture, or if you are running the spectrum in D₂O itself. The labile N-H protons exchange with the deuterium from D₂O, and since deuterium is not observed in a ¹H NMR experiment, the signal vanishes.[5][6][7] This phenomenon is the basis for the D₂O exchange experiment used to confirm N-H or O-H signals.
Q3: I have sharp singlets in my spectrum that don't match my structure, for example around 2.50, 3.33, or 7.26 ppm. What are they?
A: These are almost certainly common laboratory contaminants or residual solvent signals. A peak at ~2.50 ppm in DMSO-d₆ is residual, non-deuterated DMSO. A peak at ~3.33 ppm is often residual water in DMSO-d₆. A sharp singlet at ~7.26 ppm is characteristic of chloroform (CHCl₃) impurity.[8][9] It is crucial to consult a table of common NMR impurities to identify these signals.
Q4: My aromatic region (approx. 6.0-7.5 ppm) looks more complex than I predicted. Is this a mixture?
A: It could be, but there are other possibilities. The complexity could arise from second-order coupling effects if the chemical shifts of adjacent aromatic protons are very close.[10] This can create a "roofing" effect where the inner peaks of two doublets become taller and the outer peaks shrink.[10] Additionally, the presence of impurities, such as unreacted m-phenylenediamine, will add extra signals in this region.
In-Depth Troubleshooting Guides
When unexpected peaks cannot be explained by the common scenarios above, a more systematic approach is required. The following workflow provides a logical path to diagnosing the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Guide 1: Differentiating Exchangeable Protons from Other Signals
The most common source of confusion arises from the N-H protons of the urea and amine groups. Their broadness and variable chemical shift can make them difficult to assign with confidence.
Causality: Protons attached to heteroatoms like nitrogen are acidic and can rapidly exchange with deuterium from D₂O.[6] Since the deuterium nucleus (²H) resonates at a completely different frequency from protons (¹H), it is "invisible" in a standard ¹H NMR experiment.[7] If a peak disappears after adding D₂O, it must be from an -NH or -OH group.
See Protocol 1: D₂O Exchange Experiment for a step-by-step methodology.
Guide 2: Identifying Impurities from Synthesis
The synthesis of 1,3-disubstituted ureas from amines and isocyanates (or their precursors) can often leave behind unreacted starting materials or result in side products.[11][12]
-
Unreacted Starting Material: The most common starting material is m-phenylenediamine . Its presence would introduce a new set of aromatic signals and a distinct amine (-NH₂) signal.[13][14]
-
Symmetrically Substituted Ureas: Side reactions can lead to the formation of 1,3-bis(m-aminophenyl)urea , which is the target molecule, but also potentially other symmetric ureas if the precursors are not pure.[11]
-
Hydrolysis Products: If the synthesis involves an isocyanate intermediate, moisture can cause hydrolysis back to the corresponding amine.
See Protocol 2: Sample Spiking Experiment to confirm the identity of a suspected impurity.
Guide 3: Investigating Sample Degradation
Ureas can be susceptible to hydrolysis, especially under acidic or basic conditions, although they are generally stable. This would break the urea linkage to form m-phenylenediamine and potentially other related compounds. If your sample is old or has been stored improperly, degradation is a possibility. The signals would correspond to the degradation products, primarily m-phenylenediamine.
Data Presentation: Chemical Shift Tables
Use these tables to compare the chemical shifts (δ) of unexpected peaks against known values. All shifts are approximate and can vary based on solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for 1,3-Bis(3-aminophenyl)urea and Key Protons
| Proton Type | Functional Group | Expected Chemical Shift (δ ppm) | Multiplicity | Notes |
| NH -CO-NH | Urea | ~8.3 - 8.8 | Broad Singlet | Highly dependent on solvent and concentration. Disappears with D₂O.[15] |
| Ar-NH ₂ | Aromatic Amine | ~3.0 - 5.0 | Broad Singlet | Disappears with D₂O.[4][16] |
| Ar-H | Aromatic | ~6.2 - 7.5 | Multiplets, d, t | Complex pattern due to multiple non-equivalent protons.[17][18] |
Table 2: Approximate ¹H NMR Chemical Shifts of Potential Impurities and Contaminants (in DMSO-d₆)
| Compound | Type | Key Chemical Shifts (δ ppm) | Source(s) |
| m-Phenylenediamine | Starting Material | ~4.8 (br s, -NH₂), ~5.8-6.5 (m, Ar-H) | [13][14] |
| 3-Aminophenol | Potential Precursor Impurity | ~4.5 (br s, -NH₂), ~6.0-6.8 (m, Ar-H), ~8.9 (br s, -OH) | [19][20][21] |
| Water (H₂O/HOD) | Contaminant | ~3.33 | [8] |
| Acetone | Contaminant | ~2.09 | [8] |
| DMSO (residual) | Solvent | ~2.50 | [8] |
| Chloroform | Contaminant | ~8.32 (in DMSO-d₆) | [8] |
| Diethyl Ether | Contaminant | ~1.11 (t), ~3.40 (q) | [8] |
Experimental Protocols
Protocol 1: D₂O Exchange Experiment
This protocol is used to definitively identify exchangeable N-H (or O-H) protons.[1][5]
Structure of the Experiment
Caption: Workflow for a D₂O exchange experiment.
Methodology:
-
Acquire Initial Spectrum: Prepare your sample of 1,3-Bis(3-aminophenyl)urea in a deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks, especially the broad ones suspected to be N-H protons.
-
Add D₂O: Remove the NMR tube from the spectrometer. Carefully add 1-2 drops of deuterium oxide (D₂O) directly into the tube.
-
Mix: Cap the tube securely and invert it several times (approx. 10-15 times) to ensure the D₂O is thoroughly mixed with the sample solution.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It is advisable to re-shim the instrument before acquiring the second spectrum. Use the exact same acquisition parameters as the initial spectrum.
-
Analyze: Compare the "before" and "after" spectra. Peaks that have disappeared or significantly decreased in intensity correspond to the exchangeable N-H protons of the urea and amine groups.[6]
Protocol 2: Sample Spiking Experiment
This protocol helps to confirm if an unknown peak belongs to a suspected impurity, such as an unreacted starting material.
Methodology:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your purified sample and clearly identify the chemical shift of the unexpected peak.
-
Prepare Spiked Sample: In the same NMR tube, add a very small amount (a few crystals) of the suspected impurity (e.g., pure m-phenylenediamine).
-
Mix and Re-acquire: Cap and shake the tube to dissolve the added compound. Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra.
-
Confirmation: If the intensity of the unexpected peak increases significantly relative to your product peaks, you have confirmed the identity of the impurity.
-
No Match: If a new set of peaks appears while the original unknown peak remains unchanged, the impurity is not the compound you added.
-
References
- Vertex AI Search, "Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC". Accessed March 13, 2026.
- OpenStax, "24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition". Accessed March 13, 2026.
- University of Calgary, "Spectroscopy Tutorial: Amines". Accessed March 13, 2026.
- ChemicalBook, "3-Aminophenol(591-27-5) 1H NMR spectrum". Accessed March 13, 2026.
- ChemWhat, "m-Phenylenediamine CAS#: 108-45-2 • ChemWhat | Database of Chemicals & Biologicals". Accessed March 13, 2026.
- PubChem, "3-Aminophenol | C6H7NO | CID 11568". Accessed March 13, 2026.
- Benchchem, "An In-depth Technical Guide to 15N NMR Spectroscopy for Urea Analysis". Accessed March 13, 2026.
- Royal Society of Chemistry, "Supporting information - Rsc.org". Accessed March 13, 2026.
- Guidechem, "591-27-5 3-Aminophenol C6H7NO, Formula,NMR,Boiling Point,Density,Flash Point". Accessed March 13, 2026.
- Benchchem, "Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides". Accessed March 13, 2026.
- PubMed, "Spin-echo proton NMR spectroscopy of urine samples.
- ChemicalBook, "m-Phenylenediamine(108-45-2) 1H NMR spectrum". Accessed March 13, 2026.
- Chemistry LibreTexts, "24.10: Spectroscopy of Amines". Accessed March 13, 2026.
- TCI Chemicals, "1H-NMR of N,N'-Diacetyl-1,4-phenylenediamine". Accessed March 13, 2026.
- Benchchem, "Technical Support Center: 1-(4-Aminophenyl)-3-(m-tolyl)
- ACD/Labs, "The Basics of Interpreting a Proton (1H) NMR Spectrum". Accessed March 13, 2026.
- MDPI, "Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes". Accessed March 13, 2026.
- PubChem, "3-Aminophenol hydrochloride | C6H8ClNO | CID 12231984". Accessed March 13, 2026.
- ResearchGate, "1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the presence of...". Accessed March 13, 2026.
- ResearchGate, "How Can I Resolve a Persistent Unwanted NMR Peak
- Nanalysis, "To D2O or not to D2O?". Accessed March 13, 2026.
- Benchchem, "Troubleshooting peak splitting in the NMR spectrum of 4-Methyl-5-nitrobenzene-1,2-diamine.". Accessed March 13, 2026.
- RSC Publishing, "Kinetic analysis of tautomer forms of aromatic-urea compounds with acetate ions: solvent effect of excited state intermolecular proton transfer". Accessed March 13, 2026.
- University of Wisconsin-Madison, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- OpenOChem Learn, "Exchangeable Protons and Deuterium Exchange". Accessed March 13, 2026.
- ChemicalBook, "4-Chloro-o-phenylenediamine(95-83-0) 1H NMR spectrum". Accessed March 13, 2026.
- University of Potsdam, "1H NMR Spectroscopy Handout". Accessed March 13, 2026.
- Biointerface Research in Applied Chemistry, "The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and". Accessed March 13, 2026.
- Chemistry Steps, "NMR Chemical Shift Values Table". Accessed March 13, 2026.
- Wiley Online Library, "Common problems and artifacts encountered in solution‐state NMR experiments". Accessed March 13, 2026.
- ACS Publications, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the". Accessed March 13, 2026.
- PMC, "Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes". Accessed March 13, 2026.
- ResearchGate, "(PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments". Accessed March 13, 2026.
- EPFL, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the". Accessed March 13, 2026.
- ScienceDirect, "New resource-efficient and green synthesis methods for biologically active derivatives of urea". Accessed March 13, 2026.
- Oriental Journal of Chemistry, "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method". Accessed March 13, 2026.
- Oregon State University, "1H NMR Chemical Shift". Accessed March 13, 2026.
- SpringerLink, "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
- Benchchem, "Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea". Accessed March 13, 2026.
- World Journal of Pharmacy and Pharmaceutical Sciences, "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- PMC, "Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion". Accessed March 13, 2026.
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managing moisture sensitivity in 1,3-Bis(3-aminophenyl)urea reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with irreproducible yields and stalled polymerizations when utilizing 1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4).
This compound is a highly versatile diamine, serving as a critical building block for advanced polyimide/polyurea materials and as a core intermediate in the synthesis of targeted therapeutics, such as DDX3X RNA helicase inhibitors ([1]). However, its unique structural motif—a central urea linkage flanked by two primary anilines—creates a perfect storm for moisture sensitivity.
This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality behind moisture-induced failures and provide self-validating protocols to ensure absolute control over your reaction environment.
The Mechanistic "Why": Understanding Moisture-Induced Failure
To troubleshoot effectively, we must first understand how water sabotages this specific molecule. The central urea core (–NH–CO–NH–) acts as a potent hydrogen-bond donor and acceptor, effectively turning the bulk powder into a hygroscopic sponge. Once moisture is absorbed, it triggers two catastrophic pathways:
-
Carbamate Salt Formation (Nucleophile Deactivation): Primary amines readily react with atmospheric carbon dioxide ( CO2 ) in the presence of water vapor to form insoluble carbamate salts ([2]). This reduces the active amine concentration, destroying the strict 1:1 stoichiometry required for step-growth polymerization.
-
Electrophile Hydrolysis (Reagent Destruction): Any water carried by the diamine into the reaction vessel will competitively attack your electrophiles. In polymer synthesis, trace water rapidly hydrolyzes dianhydride monomers into unreactive dicarboxylic acids, permanently terminating chain growth ([3]). In drug synthesis, it quenches expensive amide coupling reagents (e.g., HATU, EDC).
Mechanistic pathways of moisture-induced reaction failure in urea-linked diamines.
Troubleshooting Guides & FAQs
Q: I am synthesizing a polyimide, but my poly(amic acid) intermediate has a very low viscosity, indicating low molecular weight. Is my 1,3-Bis(3-aminophenyl)urea to blame? A: Highly likely. Step-growth polymerization requires absolute stoichiometric balance (Carothers' equation). If your diamine contains even 0.1% water by weight, that water will hydrolyze a portion of your dianhydride (e.g., PMDA or 6FDA) into a dicarboxylic acid[3]. This not only consumes the electrophile but caps the growing polymer chain. You must dry the diamine rigorously (see Protocol A) and add the dianhydride to the diamine solution in stages to manage the exotherm while preventing moisture ingress.
Q: We are using this diamine to synthesize a DDX3X inhibitor library via amide coupling. Our yields have dropped from 85% to 30% over the last month. What changed? A: Your monomer has likely degraded in storage. Every time the reagent bottle is opened to ambient air, the urea core absorbs moisture, which then facilitates the reaction of the primary amines with atmospheric CO2 to form carbamate salts[2]. This manifests as a loss of nucleophilicity. Furthermore, the absorbed water is hydrolyzing your coupling reagents (like HATU) before the amine can react. Discard heavily degraded batches, or attempt a free-base wash and rigorous re-drying for mildly affected stock.
Q: My 1,3-Bis(3-aminophenyl)urea powder looks slightly clumpy, and when I dissolve it in DMF, the solution is slightly turbid. Can I filter it and proceed? A: Do not proceed. The turbidity is a classic visual indicator of carbamate salt precipitation[2]. Filtering removes the insoluble carbamate, but it leaves you with an unknown concentration of active diamine in your filtrate. If you proceed, your stoichiometry will be completely blind.
Quantitative Moisture Thresholds & Handling Data
To ensure reproducibility, adhere to the following empirically derived thresholds for 1,3-Bis(3-aminophenyl)urea based on your target application:
| Reaction Type | Target Moisture Limit | Primary Consequence of Excess Moisture | Recommended Drying Method |
| Polyimide Synthesis | < 50 ppm | Dianhydride hydrolysis; Chain termination | Azeotropic distillation (Protocol A) |
| Polyurea Synthesis | < 100 ppm | Isocyanate quenching; CO2 bubbling | Vacuum desiccation (48h, 60°C) |
| Amide Coupling (Drugs) | < 200 ppm | Hydrolysis of HATU/EDC; Low yield | Vacuum desiccation with P2O5 |
| Storage (Long Term) | N/A | Carbamate salt formation (Blushing) | Argon-purged desiccator, 2-8°C |
Validated Experimental Protocols
Standard oven drying is insufficient for urea-linked diamines. The hydrogen bonds holding the water are exceptionally strong, and applying high heat under standard vacuum can cause thermal degradation of the urea linkage before the water is fully liberated.
Protocol A: Azeotropic Dehydration of 1,3-Bis(3-aminophenyl)urea
Causality: Azeotropic distillation physically forces water out of the hydrogen-bonded urea network at lower temperatures by exploiting the boiling point depression of a water/solvent binary mixture.
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried (150°C for 4 hours) and assembled while hot under an argon purge.
-
Suspension: Add 10 g of 1,3-Bis(3-aminophenyl)urea and 200 mL of anhydrous toluene (or o-xylene). The diamine will only partially dissolve at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 110°C for toluene). As the azeotrope boils, water will co-distill and separate into the lower phase of the Dean-Stark trap.
-
Self-Validation Step: Monitor the water volume in the trap. The system is validated as "dry" only when the water level in the trap remains completely static for 2 consecutive hours .
-
Recovery: Cool the flask to room temperature under positive argon pressure. Filter the highly purified, dry diamine through a Schlenk frit under argon, wash with anhydrous hexanes, and transfer immediately to an inert glovebox.
Protocol B: Buffered Karl Fischer (KF) Titration for Urea-Linked Diamines
Causality: Standard KF reagents are calibrated for neutral organics. Primary amines alter the pH of the titration cell, shifting the reaction equilibrium and causing sluggish endpoints or false low-moisture readings. A weakly acidic buffer is required to neutralize the diamine.
-
Preparation: Inside a dry box, accurately weigh 0.5 g of the dried 1,3-Bis(3-aminophenyl)urea into a moisture-tight syringe.
-
Cell Conditioning: Fill the volumetric KF titrator cell with a specialized amine-buffered solvent (e.g., Hydranal-Buffer for Amines, containing salicylic acid).
-
System Validation: Inject exactly 10.0 µL of pure water (10.0 mg) into the cell. The titrator must read between 9.8 mg and 10.2 mg. If it fails, replace the reagents before testing your sample.
-
Measurement: Inject the diamine sample into the conditioned cell. A successful reading of < 50 ppm validates the monomer for high-molecular-weight polyimide synthesis.
References
- Compounds with DDX3 inhibitory activity and uses thereof. US Patent US20120202814A1. Google Patents.
-
Methylcyclohexyl Diamine (Baxxodur® EC 210). Coatings World (May 2018). Available at:[Link]
-
Physicochemical and thermal effects of pendant groups, spatial linkages and bridging groups on the formation and processing of polyimides. UND Scholarly Commons (Theses and Dissertations). Available at:[Link]
Sources
Technical Support Center: Refining the Curing Process of 1,3-Bis(3-aminophenyl)urea (BAPU) Based Epoxies
Welcome to the technical support center for BAPU-based epoxy systems. This guide is designed for researchers and scientists to navigate the nuances of the curing process for these high-performance thermosets. As a urea-containing aromatic diamine, 1,3-Bis(3-aminophenyl)urea (BAPU) imparts unique properties to epoxy networks, including enhanced thermal stability and mechanical toughness. However, achieving these properties requires precise control over the curing reaction. This document provides in-depth, experience-driven answers to common challenges encountered in the lab.
Section 1: Fundamental Principles of BAPU-Epoxy Curing
This section addresses the foundational concepts that govern the BAPU-epoxy curing reaction. Understanding these principles is the first step toward troubleshooting and process optimization.
Q1: What is the fundamental curing mechanism of a BAPU-based epoxy system?
The curing of an epoxy resin with BAPU is primarily an amine-epoxy addition reaction. Each BAPU molecule contains four reactive amine hydrogens (two on each primary amine group). The reaction proceeds in two main steps:
-
Primary Amine Addition: A primary amine group (-NH₂) on the BAPU molecule attacks an epoxide ring of the epoxy resin. This opens the ring and forms a secondary amine (-NH-) and a hydroxyl group (-OH).
-
Secondary Amine Addition: The newly formed, less reactive secondary amine can then react with another epoxide ring, forming a tertiary amine and a second hydroxyl group.
This step-growth polymerization creates a highly cross-linked, three-dimensional polymer network. The urea linkage within the BAPU backbone remains stable and contributes to the final properties of the cured material.
Q2: How critical is stoichiometry, and what happens if I use an off-stoichiometric ratio?
Stoichiometry is arguably the most critical factor in formulating thermoset resins. The optimal ratio is typically defined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin. For BAPU, the goal is to have one amine hydrogen for every one epoxide group.
Using an off-stoichiometric ratio can significantly degrade the material's properties.[1][2]
-
Excess Amine (BAPU): If there is an excess of the curing agent, unreacted amine groups will remain in the cured network.[1] These unreacted molecules act as plasticizers, leading to a lower glass transition temperature (Tg), reduced cross-link density, and potentially poorer chemical resistance.[1]
-
Excess Epoxy: An excess of epoxy resin results in unreacted epoxide groups. While some of these may undergo a slow etherification reaction (epoxy-hydroxyl reaction) at elevated temperatures, this reaction is often incomplete.[3] This leads to a heterogeneous network with lower cross-link density and compromised thermomechanical performance.[2][4]
Changes in stoichiometry can cause considerable variations in the properties of epoxy-amine systems.[2]
Section 2: Troubleshooting Common Curing Defects
This section is formatted as a direct troubleshooting guide for issues that may arise during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Tacky or Soft Surface | 1. Incorrect Mix Ratio: The most common cause is an off-stoichiometric mix.[5][6] 2. Low Temperature: Curing temperature is too low, significantly slowing the reaction.[7][8] 3. Incomplete Mixing: Unmixed pockets of resin or hardener remain.[5][9] | 1. Recalculate and precisely weigh components. Use a digital scale. 2. Increase cure temperature. Aromatic amines like BAPU often require heat. Every 10°C rise can roughly double the reaction rate.[8] 3. Use the "two-cup" mixing method: mix thoroughly in one cup for 3-5 minutes, scraping sides and bottom, then transfer to a second clean cup and mix again.[7][9] |
| Cloudy or Milky Appearance | 1. Moisture Contamination: Moisture from the air (high humidity) or on substrates reacts with the amine hardener.[10][11][12] 2. Amine Blush: A reaction between the amine, atmospheric CO₂, and moisture, forming a waxy carbamate film on the surface.[11][13][14] 3. Aggressive Mixing: Whipping air into the mixture creates micro-bubbles that don't escape.[15] | 1. Work in a controlled environment with humidity below 60%.[5] Ensure all substrates and tools are completely dry.[11] 2. Maintain a consistent temperature and low humidity during cure.[10][13] If blush forms, it can often be washed off with warm, soapy water before any post-curing or secondary operations.[7] 3. Mix slowly and deliberately. Avoid lifting the stir stick out of the mixture. |
| Lower than Expected Tg | 1. Incomplete Cure: The primary cause is insufficient time or temperature, leaving unreacted groups. 2. Off-Stoichiometry: An incorrect ratio reduces the potential cross-link density.[1] 3. Lack of Post-Cure: A post-cure step is often required to complete the reaction and achieve maximum Tg.[3][16] | 1. Extend the cure time or increase the cure temperature. 2. Verify formulation calculations and re-weigh components carefully. 3. Implement a post-cure schedule at a temperature above the initial Tg. This provides the thermal energy needed for the reaction to proceed to completion.[3] |
| Bubbles or Voids | 1. Air Entrapment During Mixing: Mechanical stirring introduces air.[17] 2. Moisture: Trapped moisture can vaporize at cure temperatures, creating bubbles.[11] 3. Insufficient Degassing: Failure to remove entrapped air before curing. | 1. Mix slowly and deliberately. 2. Ensure all components and substrates are scrupulously dry. 3. Perform vacuum degassing after mixing until the bubbling subsides. A vacuum of at least 28" Hg is recommended.[18][19] |
| Brittle Material | 1. Overly Aggressive Cure: A very high cure temperature or rapid ramp rate can build internal stresses. 2. Excess Epoxy: An epoxy-rich formulation can sometimes lead to a more brittle network. | 1. Use a slower temperature ramp rate during curing to allow stresses to relax. 2. Re-evaluate stoichiometry. A slight excess of amine can sometimes increase toughness, though it may reduce Tg. |
Section 3: Protocols and Best Practices
Adherence to validated protocols is essential for reproducibility. The following workflows provide a reliable starting point for working with BAPU-epoxy systems.
Protocol 1: Mixing and Degassing
This protocol is designed to ensure a homogenous, air-free mixture.
-
Preparation: Pre-warm the epoxy resin (Part A) to reduce its viscosity (e.g., 40-50°C for 30 minutes). This is especially important for high-viscosity resins like bisphenol-A or bisphenol-F based epoxies.
-
Weighing: Using a calibrated analytical balance, accurately weigh the epoxy resin into a clean, dry mixing vessel.
-
Addition: Accurately weigh the stoichiometric amount of BAPU (Part B) and add it to the resin.
-
Mixing: Mix the components thoroughly for at least 5 minutes using a mechanical stirrer or by hand, ensuring to scrape the sides and bottom of the container multiple times. The mixture should be uniform with no streaks.
-
Degassing: Place the mixing vessel inside a vacuum chamber. Apply a vacuum of at least 28" Hg.[18][19] The mixture will foam as air escapes. Hold the vacuum until the foam collapses and large bubble formation ceases (typically 5-15 minutes).
-
Use: The mixture is now ready for casting or application.
Q4: Beyond DSC, what other techniques can I use to monitor the cure process?
Several powerful analytical techniques can provide real-time or in-situ monitoring of the epoxy cure. [20]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is excellent for tracking chemical changes. By monitoring the disappearance of the characteristic epoxide peak (around 915 cm⁻¹) and the primary amine N-H stretching bands, you can quantitatively track the reaction's progress. [21][22]* Dielectric Analysis (DEA): DEA measures changes in the electrical properties (capacitance and conductance) of the material as it cures. The mobility of ions decreases as the resin cross-links and viscosity increases, which can be correlated to the degree of cure. [23]* Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can monitor the vibration of specific chemical bonds. The epoxide ring vibration (around 1252 cm⁻¹) can be tracked to determine the degree of cure, often using fiber optic probes for in-situ measurements. [23][24] These methods provide a more detailed window into the cure kinetics, complementing the thermal data obtained from DSC. [20][23][24]
References
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How Does Humidity Affect Curing Epoxy? - WiseBond. (2020, July 16). WiseBond. [Link]
-
How Does Moisture Affect Epoxy Resin? - Art Resin. (2023, July 4). Art Resin. [Link]
-
Understanding Amine Blush in Ambient-Cured Epoxies — Causes, Effects, and Prevention. (2025, December 4). Polymer Chemistry. [Link]
-
Epoxy Troubleshooting Guide. Leggari. [Link]
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Effects of moisture on the properties of epoxies and carbon-epoxy composite laminates. NASA Technical Reports Server. [Link]
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Off-stoichiometry effect on the physical properties of epoxy resins. (2024). Polymer Journal. [Link]
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Epoxy Resin Problems: What Causes Them and Real Solutions. (2025, December 15). UltraClear Epoxy. [Link]
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Epoxy Curing Not Properly? How to Diagnose Fast and Fix It Safely. (2026, February 9). Epoxyly. [Link]
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The Ultimate Troubleshooting Guide for Deep Pour Epoxy Resin. (2024, May 2). Fiberglass Warehouse. [Link]
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Epoxy Resin Curing Guide | Fix Sticky, Soft and Cloudy Issues. (2026, January 30). Res-iT. [Link]
-
The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces. Journal of Coatings Technology and Research. [Link]
-
Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures. Iowa State University. [Link]
-
Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2019). ACS Omega. [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
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Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes. (2007). Polymer Journal. [Link]
-
Effect of stoichiometry and cure prescription on fluid ingress in epoxy networks. (2013). Journal of Applied Polymer Science. [Link]
-
Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility. (2022). Soft Matter. [Link]
-
Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures. ResearchGate. [Link]
-
Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics. (2019). AIP Conference Proceedings. [Link]
-
Real-Time Non-Destructive Characterization of Epoxy Resin Curing Kinetics and Mechanical Response for Enhanced Manufacturing Quality Control. (2023). OSTI.GOV. [Link]
-
Degassing Materials - Epoxy, Urethane, Cast Components, Transformer Bushings. Bermudez & Associates. [Link]
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Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Iowa State University Digital Repository. [Link]
-
Optimising Epoxy Curing: Temperature & Time. Kohesi Bond. [Link]
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The Ultimate Guide for Mixing Epoxy Resin. (2024, December 18). MAS Epoxies. [Link]
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CHANGES IN CURING BEHAVIOUR OF AMINORESINS DURING STORAGE. ResearchGate. [Link]
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Epoxy and Polyurethane common problems. Bermudez & Associates. [Link]
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Characterization of the Curing Agents Used in Epoxy Resins with TG/FT-IR Technique. SciELO. [Link]
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Curing of epoxy resins with amines. ResearchGate. [Link]
-
Mixing & Handling Instructions for Epoxy Adhesives and Casting Compounds. Star Technology. [Link]
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The Art of Mixing and Applying Epoxy: Best Practices. (2025, April 24). Prestige Protective Coatings. [Link]
-
Mixing Instructions for Epoxy Systems. ResinLab. [Link]
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Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. ResearchGate. [Link]
-
5 Common Epoxy Resin Problems and How to Fix Them. (2025, April 27). The Epoxy Resin Store. [Link]
-
Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. (2019). MDPI. [Link]
-
Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass. (2021). Materials Research. [Link]
-
Study on curing kinetics and curing mechanism of epoxy resin based on diglycidyl ether of bisphenol a and melamine phosphate. SciSpace. [Link]
-
The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces. (2022). Progress in Organic Coatings. [Link]
-
On the Nature of Epoxy Resin Post-Curing. (2020). Polymers. [Link]
-
Effect of Temperature on the Functionalization Process of Structural Self-Healing Epoxy Resin. (2023). MDPI. [Link]
-
The curing kinetic analysis of epoxy based on FT-IR. Atlantis Press. [Link]
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Technical Support Center: Molecular Weight Control in 1,3-Bis(3-aminophenyl)urea Polymer Synthesis
Welcome to the technical support guide for the synthesis of polymers derived from 1,3-Bis(3-aminophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for controlling polymer molecular weight (MW) and troubleshooting common experimental issues. Precise MW control is paramount as it directly influences the material's mechanical, thermal, and rheological properties, which are critical for advanced applications.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of molecular weight control in the step-growth polymerization of 1,3-Bis(3-aminophenyl)urea, typically with a diisocyanate comonomer.
Q1: How does the ratio of monomers affect the final molecular weight of my polyurea?
The molar ratio of the reactive functional groups (amines from 1,3-Bis(3-aminophenyl)urea and isocyanates from the comonomer) is the most critical factor controlling the molecular weight.[1][2] In step-growth polymerization, the highest molecular weight is achieved only when the functional groups are present in a perfect 1:1 stoichiometric ratio.[2][3] Any deviation from this ratio will result in a lower molecular weight because one type of functional group will be depleted, leaving all polymer chain ends with the same unreactive group, thus terminating polymerization.[2][4] This relationship is quantitatively described by the Carothers equation.[1][5][6]
-
Causality: An excess of one monomer effectively acts as a chain terminator. For instance, a 1% excess of the diamine monomer can drastically reduce the maximum achievable degree of polymerization from a theoretical infinity to approximately 199.[1] This makes stoichiometric control a powerful and sensitive tool.
Q2: What is a "chain stopper" and when should I use one?
A chain stopper, also known as an end-capper, is a monofunctional reagent added to the polymerization reaction to deliberately limit the molecular weight.[4][7] For polyurea systems, this is typically a monoamine (like aniline or n-butylamine) or a monoisocyanate. These molecules react with the growing polymer chain ends, rendering them incapable of further reaction and thus "stopping" chain growth.[4][8]
-
When to Use: You should use a chain stopper when you need to achieve a specific, reproducible molecular weight that is lower than what is typically achieved with slight stoichiometric imbalances.[9] It provides a more robust and predictable method of MW control than relying on minute, hard-to-measure variations in monomer ratios.[2]
Q3: How do reaction temperature and time influence molecular weight?
Temperature and reaction time are kinetic parameters that primarily affect the rate at which the polymer reaches its final molecular weight, which is ultimately determined by stoichiometry.
-
Temperature: Higher temperatures increase the reaction rate between amine and isocyanate groups. However, excessively high temperatures (>100-120°C) can promote side reactions, such as the formation of biuret and allophanate crosslinks, especially if there is an excess of isocyanate.[10] These side reactions can lead to branching and gelation, causing an uncontrolled and often infinite increase in molecular weight, which is typically undesirable for linear polymers.[10]
-
Time: Step-growth polymerization requires a very high degree of conversion (p > 0.99) to achieve high molecular weight.[4][5] The reaction must be allowed to proceed for a sufficient duration to reach this high conversion. Monitoring the reaction (e.g., by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹ in the FTIR spectrum) is crucial to ensure completion.[9]
Q4: Can the choice of solvent impact the polymerization outcome?
Yes, absolutely. The solvent plays a critical role. An appropriate solvent must:
-
Ensure Solubility: Keep both the monomers and the growing polymer chains fully dissolved. If the polymer precipitates prematurely, chain growth will stop, resulting in a low molecular weight.[11][12]
-
Be Inert: The solvent should not react with the highly electrophilic isocyanate groups. Protic solvents like water or alcohols are incompatible and will compete with the diamine monomer, leading to low molecular weight byproducts.
-
Facilitate Mixing: A solvent that allows for efficient stirring ensures that the reactive groups can find each other, which is essential for reaching the high conversion needed for high MW polymers.
For polyureas based on aromatic diamines, polar aprotic solvents such as Dimethylacetamide (DMAc), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are commonly used.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 1,3-Bis(3-aminophenyl)urea polymers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Molecular Weight is Consistently Too Low | 1. Stoichiometric Imbalance: Inaccurate weighing of monomers or presence of impurities affecting the molar ratio.[1][4] 2. Premature Precipitation: The polymer is insoluble in the chosen solvent and precipitates before high MW is achieved.[11][12] 3. Reactive Impurities: Presence of water, monofunctional amines, or other reactive species in monomers or solvent. | 1. Verify Monomer Purity & Stoichiometry: - Purify monomers (e.g., by recrystallization or sublimation). - Use an analytical balance and perform calculations carefully. Consider titrating the isocyanate component to determine its exact equivalent weight. - Prepare a stock solution of the diamine and add the diisocyanate dropwise to ensure homogeneity. 2. Improve Solubility: - Switch to a better solvent (e.g., NMP instead of THF). - Increase the reaction temperature slightly to improve solubility, but be mindful of side reactions. 3. Ensure Anhydrous Conditions: - Thoroughly dry all glassware. - Use anhydrous, inhibitor-free solvents. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Molecular Weight is Uncontrollably High or Gelation Occurs | 1. Perfect Stoichiometry: The monomer ratio is too close to a perfect 1:1, leading to very high MW. 2. Side Reactions/Crosslinking: Excess isocyanate reacting with urea linkages to form biuret crosslinks, or the presence of tri-functional impurities.[10][13] 3. High Monomer Concentration: High concentrations can accelerate side reactions and increase the probability of gelation. | 1. Introduce a Controlled Imbalance: - Deliberately add a slight excess (e.g., 0.5-1.0 mol%) of the diamine monomer to limit the final MW.[4] 2. Use a Chain Stopper: - Add a calculated amount of a monofunctional amine (e.g., aniline) to the reaction mixture to precisely control the target MW. (See Protocol 1). 3. Modify Reaction Conditions: - Lower the reaction temperature to disfavor side reactions. - Reduce the overall monomer concentration. |
| Broad Molecular Weight Distribution (High Polydispersity Index, PDI) | 1. Poor Mixing/Local Stoichiometric Imbalance: Inefficient stirring can create regions with different monomer ratios, leading to a mix of chain lengths. 2. Side Reactions: Branching reactions can significantly broaden the PDI.[10] 3. Incremental Monomer Addition: Adding one monomer too slowly to the other can lead to a broad distribution. | 1. Improve Agitation: - Use efficient mechanical stirring, especially as viscosity increases. 2. Control Temperature and Stoichiometry: - Maintain a consistent temperature and ensure the initial stoichiometry is precise to minimize side reactions. 3. Optimize Monomer Addition: - Ensure rapid and uniform mixing of monomers at the start of the reaction. For kinetically controlled systems, the reaction path influences the MWD.[14] |
Experimental Protocols & Workflows
Protocol 1: Molecular Weight Control Using a Monofunctional Chain Stopper
This protocol describes how to target a specific number-average degree of polymerization (Xn) by adding a monofunctional amine.
Objective: To synthesize a polyurea with a target Xn of 100.
Principle: The final degree of polymerization is controlled by the stoichiometric ratio (r) of all reactive groups. By adding a monofunctional species (the chain stopper), we intentionally create a non-stoichiometric system where the ratio of A groups (amines) to B groups (isocyanates) is precisely controlled. The modified Carothers equation for this system is:
Xn = (1 + r) / (1 + r - 2rp)
Where r is the ratio of A groups to B groups, and p is the extent of reaction (assumed to be ~1 for high MW polymers). For a system with a monofunctional amine (B' species), the ratio r is defined as:
r = (2 * N_AA) / (2 * N_BB + N_B')
Where N_AA is moles of diamine, N_BB is moles of diisocyanate, and N_B' is moles of monoamine.
Step-by-Step Procedure:
-
Define Target: Target Xn = 100.
-
Calculate Molar Ratio (r): Assuming p≈1, the Carothers equation simplifies to Xn ≈ (1+r)/(1-r). Rearranging for r gives: r = (Xn - 1) / (Xn + 1) = (100 - 1) / (100 + 1) = 99 / 101 ≈ 0.9802.
-
Calculate Moles of Reagents:
-
Start with a basis of 1.00 mole of the diisocyanate (N_BB).
-
The total moles of isocyanate groups = 2 * N_BB = 2.00 moles.
-
The total moles of amine groups required is r * (total isocyanate groups) = 0.9802 * 2.00 = 1.9604 moles.
-
Let N_B' be the moles of the monoamine chain stopper. The moles of the diamine (N_AA) will be (1.9604 - N_B') / 2. This becomes complex. A simpler approach is to define the ratio of monofunctional to difunctional reagents.
-
-
Simplified Calculation:
-
Let N_BB (diisocyanate) = 1.00 mol.
-
Let N_B' (monoamine) be the variable to solve for.
-
To satisfy the ratio r, we have: 0.9802 = (2 * N_AA) / (2 * 1.00 + N_B'). For the reaction to be amine-limited, we set N_AA = 1.00 mol. This is incorrect. The limiting reagent must be the one with fewer total functional groups.
-
Let's redefine r as the ratio of the minority functional groups to the majority. Let amine be the minority. Total amine groups = 2N_AA + N_B'. Total isocyanate groups = 2N_BB.
-
r = (2N_AA + N_B') / (2N_BB). Let's set N_BB = 1.00 mol. Then 0.9802 = (2N_AA + N_B') / 2. This implies 1.9604 = 2N_AA + N_B'.
-
This equation has two unknowns. We must fix the relationship between N_AA and N_B'. A common method is to maintain a 1:1 molar ratio of the main bifunctional monomers (N_AA = N_BB = 1.00 mol) and add the chain stopper on top of that. This creates an excess of one functional group.
-
Let N_AA = 1.00 mol (diamine), N_BB = 1.00 mol (diisocyanate). This is a stoichiometric mix. Now add N_B' moles of monoamine.
-
Total Amine Groups = 2*N_AA + N_B' = 2.00 + N_B'.
-
Total Isocyanate Groups = 2*N_BB = 2.00.
-
The ratio r is now isocyanate/amine = 2.00 / (2.00 + N_B').
-
r = (Xn - 1) / (Xn + 1) = 99/101. So, 99/101 = 2 / (2 + N_B').
-
99 * (2 + N_B') = 101 * 2 => 198 + 99N_B' = 202 => 99N_B' = 4 => N_B' = 4 / 99 ≈ 0.0404 moles.
-
-
Final Reagent Amounts: For every 1.00 mole of diisocyanate, use 1.00 mole of 1,3-Bis(3-aminophenyl)urea and 0.0404 moles of the monofunctional amine chain stopper.
-
Execution:
-
Under an inert atmosphere, dissolve the 1,3-Bis(3-aminophenyl)urea (1.00 mol equivalent) and the monoamine chain stopper (0.0404 mol equivalent) in anhydrous DMAc.
-
Slowly add the diisocyanate (1.00 mol equivalent) to the stirred solution.
-
Allow the reaction to proceed at the desired temperature until completion.
-
Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to verify the molecular weight and PDI.
-
Visual Workflow for MW Control
The following diagram illustrates the decision-making process for achieving a target molecular weight.
Sources
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- 3. youtube.com [youtube.com]
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- 7. BJOC - Chain stopper engineering for hydrogen bonded supramolecular polymers [beilstein-journals.org]
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- 11. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines | MDPI [mdpi.com]
- 13. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
Validation & Comparative
A Comparative Analysis of 1,3-Bis(3-aminophenyl)urea and 1,3-Bis(4-aminophenyl)urea for Advanced Research Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical development, the isomeric purity and substitution pattern of chemical precursors are of paramount importance. The arrangement of functional groups on an aromatic backbone can dramatically influence a molecule's physicochemical properties and its subsequent performance in a variety of applications. This guide provides a detailed comparison of two such isomers: 1,3-bis(3-aminophenyl)urea and 1,3-bis(4-aminophenyl)urea. While structurally similar, the meta- and para-positioning of their amino groups imparts distinct characteristics that are critical for researchers to understand when selecting a candidate for their specific application.
Unveiling the Isomers: A Structural Overview
At their core, both 1,3-bis(3-aminophenyl)urea and 1,3-bis(4-aminophenyl)urea are diarylurea compounds, featuring a central urea moiety flanked by two aminophenyl rings. The key distinction lies in the substitution pattern of the amino groups on the phenyl rings.
-
1,3-bis(3-aminophenyl)urea (meta-isomer): The amino groups are positioned at the meta-position (position 3) relative to the urea linkage. This creates a kinked, or bent, molecular geometry.
-
1,3-bis(4-aminophenyl)urea (para-isomer): The amino groups are located at the para-position (position 4) relative to the urea linkage, resulting in a more linear and symmetrical molecular structure.
This seemingly subtle difference in geometry has profound implications for the material properties of polymers derived from these monomers and their potential interactions in biological systems.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of the two isomers is presented in the table below. It is important to note that while extensive data is available for the para-isomer, specific experimental data for the meta-isomer is less prevalent in the public domain.
| Property | 1,3-bis(3-aminophenyl)urea (meta-isomer) | 1,3-bis(4-aminophenyl)urea (para-isomer) |
| CAS Number | 59733-30-7 | 4550-72-5[1][2] |
| Molecular Formula | C₁₃H₁₄N₄O[3] | C₁₃H₁₄N₄O[1] |
| Molecular Weight | 242.28 g/mol [3] | 242.28 g/mol [1] |
| Appearance | Not explicitly reported, likely a crystalline solid. | White crystalline powder[2] |
| Melting Point | Not explicitly reported. The related compound (3-aminophenyl)urea melts at 130 °C.[4] | 245-248 °C[2] |
| Solubility | Expected to be soluble in polar organic solvents. | Moderate aqueous solubility; soluble in polar organic solvents.[2] |
The significantly higher melting point of the para-isomer is a direct consequence of its linear and symmetrical structure, which allows for more efficient crystal packing and stronger intermolecular forces, such as hydrogen bonding. The kinked structure of the meta-isomer disrupts this packing, leading to a lower melting point.
Performance in Polymer Synthesis: The Impact of Isomerism
Both 1,3-bis(3-aminophenyl)urea and 1,3-bis(4-aminophenyl)urea serve as diamine monomers in the synthesis of polyureas and other polymers. The isomeric substitution has a profound impact on the properties of the resulting polymers.
Thermal Stability:
Polymers derived from the para-isomer, 1,3-bis(4-aminophenyl)urea, generally exhibit superior thermal stability. The linear and rigid nature of the para-substituted aromatic rings leads to the formation of highly ordered polymer chains with strong interchain interactions. This results in higher glass transition temperatures (Tg) and decomposition temperatures.[5] Aromatic polyureas are known to melt near their decomposition temperatures.[6]
In contrast, the meta-isomer introduces a kink in the polymer backbone, disrupting the chain packing and reducing the efficiency of intermolecular hydrogen bonding. This leads to polymers with lower thermal stability compared to their para-substituted counterparts.
Solubility and Processability:
The enhanced chain packing and crystallinity of polymers made from the para-isomer often result in lower solubility in common organic solvents.[5] This can present challenges in processing. Aromatic polyureas are generally soluble in some organic solvents and can be used for lacquers, varnishes, and coatings.[6]
Conversely, the less ordered structure of polymers derived from the meta-isomer can lead to improved solubility, making them easier to process into films, fibers, and other forms. The solubility of poly(m-phenylenediamine) has been noted to be weak in acidic solutions, which can be an advantage in applications like water purification.[7][8]
Mechanical Properties:
The mechanical properties of the resulting polyureas are also heavily influenced by the choice of isomer. The rigid and ordered structure of polymers from the para-isomer typically translates to higher tensile strength and modulus. However, this can sometimes be accompanied by lower elongation at break. The more flexible nature of polymers from the meta-isomer may result in materials with greater elasticity and toughness. Polyureas are known for their use as elastomers and in applications requiring high durability and adhesion.[9][10]
Applications in Drug Development and Medicinal Chemistry
Diarylurea scaffolds are a cornerstone in modern medicinal chemistry, with many approved drugs and clinical candidates featuring this motif. The urea functional group is a privileged hydrogen bonding moiety, enabling strong and specific interactions with biological targets such as protein kinases.[11]
1,3-bis(4-aminophenyl)urea has been utilized as a building block in the synthesis of:
-
Antiviral medications: Its structure provides a platform for developing nucleoside and non-nucleoside reverse transcriptase inhibitors, including those for HIV.[2]
-
Kinase inhibitors: The urea group is crucial for binding to the hinge region of various kinases, making this compound a valuable starting point for the development of anticancer agents.[2]
-
Fluorescent dyes: The urea moiety can be functionalized to create fluorescent probes for biological applications.[2]
While specific biological applications for 1,3-bis(3-aminophenyl)urea are not as well-documented, its distinct geometry suggests it could offer advantages in targeting different protein conformations or providing alternative intellectual property space in drug discovery programs. The meta-substitution pattern can lead to derivatives with unique binding modes and selectivity profiles.
Experimental Protocols
The following section provides generalized experimental protocols for the synthesis and characterization of polyureas from these diamine monomers.
Synthesis of Aromatic Polyureas
A common method for synthesizing polyureas is the reaction of a diamine with a diisocyanate.
Figure 1: General workflow for the synthesis of aromatic polyureas.
Step-by-Step Methodology:
-
Dissolution of Diamine: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,3-bis(3- or 4-aminophenyl)urea (1 equivalent) in an anhydrous aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Diisocyanate: While stirring the diamine solution under a nitrogen atmosphere, slowly add a solution of an aromatic diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) (1 equivalent) in the same solvent.
-
Polymerization: Continue stirring the reaction mixture at room temperature for several hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: Precipitate the resulting polyurea by pouring the viscous solution into a non-solvent such as methanol.
-
Washing and Drying: Collect the polymer by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and residual solvent, and dry it in a vacuum oven.
Characterization of Polyureas
The synthesized polyureas can be characterized using a variety of analytical techniques to determine their structure and properties.
Figure 2: Workflow for the characterization of synthesized polyureas.
Methodology Details:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the polyurea by identifying the characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹) and the C=O stretching of the urea linkage (around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to obtain ¹H and ¹³C NMR spectra for detailed structural elucidation.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a small sample at a constant rate in a nitrogen atmosphere and monitoring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
Conclusion and Future Outlook
The choice between 1,3-bis(3-aminophenyl)urea and 1,3-bis(4-aminophenyl)urea is a critical decision in the design of advanced polymers and novel therapeutics. The para-isomer, with its linear and symmetrical structure, is the preferred choice for applications requiring high thermal stability and mechanical strength. In contrast, the meta-isomer offers a pathway to more soluble and processable polymers, with a kinked backbone that can be advantageous for creating materials with enhanced flexibility.
In the realm of drug discovery, both isomers present unique opportunities. While the para-isomer is a well-established building block, the meta-isomer provides a scaffold for exploring new chemical space and developing compounds with potentially novel biological activities and intellectual property.
As research in materials science and medicinal chemistry continues to advance, a deeper understanding of the structure-property relationships of these and other isomeric building blocks will be essential for the rational design of next-generation materials and therapeutics. Further comparative studies that provide direct experimental data on the performance of both isomers in various applications are highly encouraged to unlock their full potential.
References
- PubChem. 1,3-Bis(4-Aminophenyl)urea. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/225703
- Jauhari, S., Joshi, M., & Desai, K. R. (2011). Polyureas: Synthesis and Characterization. International Journal of ChemTech Research, 3(1), 29-32.
- MolPort. 1,3-bis(3-aminophenyl)urea. Available from: https://www.molport.com/shop/molecule-link/MolPort-006-327-562
- Tamami, B., & Banihashemi, A. (2005). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. Iranian Polymer Journal, 14(9), 786-792.
- ChemShuttle. 1,3-bis(4-aminophenyl)urea. Available from: https://www.chemshuttle.com/product/1-3-bis-4-aminophenyl-urea-4550-72-5
- ResearchGate. Thermal and fire retardant properties of polyurea. Available from: https://www.researchgate.net/publication/289528994_Thermal_and_fire_retardant_properties_of_polyurea
- Polimery. Thermal and fire retardant properties of polyurea. Available from: https://polimery.ichp.pl/a/thermal-and-fire-retardant-properties-of-polyurea
- ResearchGate. Mechanical properties of different brands of polyurea. Available from: https://www.researchgate.net/figure/Mechanical-properties-of-different-brands-of-polyurea_tbl1_349348983
- ResearchGate. Synthesis and characterization of aromatic/aliphatic co-polyureas. Available from: https://www.researchgate.
- RayBiotech. 1,3-Bis(4-aminophenyl)urea. Available from: https://www.raybiotech.com/1-3-bis-4-aminophenyl-urea/
- BenchChem. Application Notes and Protocols for In Vivo Studies of 1-(4-Aminophenyl)-3-(m-tolyl)urea and Related. Available from: https://www.benchchem.com/application-notes/in-vivo-studies-of-1-4-aminophenyl-3-m-tolyl-urea
- ChemicalBook. 1,3-Bis(4-aminophenyl)urea. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB5315176.htm
- PMC. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488056/
- ResearchGate. Solubility characteristics of polyurea derivatives 6 a-c and 7 a-c. Available from: https://www.researchgate.
- DOI. Synthesis of poly (m-phenylenediamine) with improved properties and superior prospect for Cr(VI) removal. Available from: https://doi.org/10.1016/S1001-0742(13)60431-7
- HIMS - University of Amsterdam. Novel isocyanate-free synthesis of polyurea. Available from: https://hims.uva.
- SID. Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates.
- Polychem Systems. Properties and application of polyurea. Available from: https://www.polychem-systems.com.
- ChemicalBook. 3-Aminophenylurea - Safety Data Sheet. Available from: https://www.chemicalbook.com/ProductMSDSDetailCB2315175_EN.htm
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A Senior Application Scientist's Guide to the Structural Validation of 1,3-Bis(3-aminophenyl)urea using 13C NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of 1,3-Bis(3-aminophenyl)urea using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral data, compare this technique with viable alternatives, and provide detailed experimental protocols, grounding our discussion in established principles of analytical chemistry.
The Central Role of ¹³C NMR in Structural Elucidation
In the synthesis of novel compounds, particularly those with pharmaceutical potential, confirming the carbon framework is paramount. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides a distinct signal for each unique carbon atom in a molecule.[1] This allows for a detailed mapping of the carbon skeleton, making it an indispensable tool for structural validation.[2] For a molecule like 1,3-Bis(3-aminophenyl)urea, with its multiple aromatic and urea carbons, ¹³C NMR offers a clear and definitive fingerprint of its structure.
Due to the low natural abundance of the ¹³C isotope (approximately 1.1%), a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio compared to ¹H NMR.[2][3] However, the wealth of structural information obtained makes it a critical step in the characterization process.
Predicted ¹³C NMR Spectrum of 1,3-Bis(3-aminophenyl)urea
Based on established chemical shift principles and data from structurally related aromatic amines and urea derivatives, we can predict the approximate chemical shifts for the carbon atoms in 1,3-Bis(3-aminophenyl)urea.[4][5][6][7] The symmetry of the molecule means that we expect to see signals for seven unique carbon environments.
Table 1: Predicted ¹³C NMR Chemical Shifts for 1,3-Bis(3-aminophenyl)urea
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Urea) | 152-165 | The carbonyl carbon of a urea group typically resonates in this downfield region.[2][8] |
| C3, C3' (C-NH₂) | 145-150 | Aromatic carbon directly attached to the electron-donating amino group. |
| C1, C1' (C-NH) | 138-142 | Aromatic carbon attached to the urea nitrogen. |
| C5, C5' | 128-132 | Aromatic CH ortho to the urea linkage. |
| C6, C6' | 115-120 | Aromatic CH meta to the urea linkage and ortho to the amino group. |
| C2, C2' | 112-118 | Aromatic CH para to the urea linkage and ortho to the amino group. |
| C4, C4' | 105-110 | Aromatic CH meta to both nitrogen substituents. |
Note: These are predicted values and may vary slightly based on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Acquisition
A standardized and meticulously executed protocol is essential for obtaining high-quality, reproducible NMR spectra.
Sample Preparation Workflow
Caption: Workflow for preparing the 1,3-Bis(3-aminophenyl)urea sample for NMR analysis.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of 1,3-Bis(3-aminophenyl)urea.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective choice for urea-containing compounds due to its high dissolving power.[2]
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
Table 2: Recommended ¹³C NMR Spectrometer Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled (e.g., zgpg30) | To obtain a spectrum with singlets for each unique carbon, simplifying interpretation.[2] |
| Number of Scans | ≥ 1024 | Necessary due to the low natural abundance of ¹³C to achieve a good signal-to-noise ratio.[2] |
| Spectral Width | 0-200 ppm | A standard range that encompasses the chemical shifts of most organic compounds.[2][5] |
| Acquisition Time | 1-2 seconds | A common setting that provides good resolution.[2] |
| Relaxation Delay | 2-5 seconds | Ensures proper relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration (if desired).[2] |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
Comparison with Alternative Analytical Techniques
While ¹³C NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques.
Sources
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- 8. researchgate.net [researchgate.net]
Comparative Guide: Diamine Monomers in Polyurea Synthesis – Aliphatic vs. Aromatic Pathways
Polyurea elastomers represent a class of high-performance polymers synthesized via the rapid step-growth polyaddition of a diisocyanate component and a synthetic resin blend containing diamine monomers[1]. As an application scientist, the most critical formulation decision lies in the selection of the diamine chain extender. This choice fundamentally dictates the reaction kinetics, microphase separation, and the macroscopic thermomechanical properties of the resulting elastomer[2],[1].
This guide provides an objective, data-backed comparison between aliphatic and aromatic diamine monomers, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for their synthesis.
Mechanistic Causality: Structural Influence on Performance
The divergent performance of polyurea coatings stems directly from the electron distribution and steric hindrance inherent to the chosen diamine monomer.
Aromatic Diamines (e.g., DETDA, DMTDA)
Aromatic polyamines (such as diethyltoluenediamine, DETDA) yield elastomers with rigid hard segments, translating to superior mechanical strength, high thermal resistance, and excellent chemical durability[2],[3]. However, they possess a critical vulnerability: photo-oxidation . When exposed to UV light, the aromatic rings in the polymer backbone undergo oxidative degradation, forming highly conjugated quinone-imide structures. These conjugated systems absorb visible light, causing the coating to rapidly yellow, darken, or chalk[4],[5]. Despite this aesthetic limitation, their cost-effectiveness and structural integrity make them the workhorse for industrial base coats and waterproofing[4].
Aliphatic Diamines (e.g., IPDA, HMDA)
Aliphatic polyamines (such as isophoronediamine, IPDA, or hexamethylenediamine, HMDA) lack the conjugated pi-electron systems that interact with UV radiation. Consequently, they cannot form chromophores upon UV exposure, resulting in 100% color-stable, water-white clear elastomers that retain their gloss over time[2],[5]. Because unhindered primary aliphatic amines are highly nucleophilic and react almost instantaneously with isocyanates, formulators often utilize sterically hindered secondary aliphatic amines (polyaspartics) to control the gelation time[2].
Caption: Logical relationship between diamine monomer structure and macroscopic polyurea properties.
Quantitative Performance Comparison
The following table summarizes the macroscopic properties imparted by the two classes of diamine monomers, providing a clear selection matrix for formulation development[2],[3],[4],[5].
| Property Parameter | Aromatic Polyurea (e.g., DETDA) | Aliphatic Polyurea (e.g., IPDA, HMDA) |
| UV Stability & Aesthetics | Poor (Prone to yellowing and chalking) | Excellent (100% color stable, non-yellowing) |
| Reaction Kinetics (Gel Time) | Very Fast (Typically 1–5 seconds) | Fast to Moderate (Controllable via sterics) |
| Mechanical Strength | Superior (High tensile and tear strength) | High (More flexible, highly durable) |
| Moisture Tolerance | Excellent (Amines outcompete water) | Excellent (Moisture-resistant during processing) |
| Relative Cost | Economical (Industry standard) | Premium (Approximately 2x the cost of aromatic) |
| Primary Applications | Base coats, pipelines, military blast-resistance | Top coats, decorative finishes, outdoor roofing |
Self-Validating Experimental Protocols
To ensure reproducibility, an application scientist must understand the why behind each methodological step. Below are two distinct, field-proven workflows for polyurea synthesis.
Protocol A: Solvent-Based Step-Growth Polymerization
This protocol is utilized for the precise laboratory-scale synthesis of aromatic polyurea[6].
Causality & Validation: Anhydrous N,N-Dimethylacetamide (DMAc) is selected because it is a polar aprotic solvent capable of solvating the heavily hydrogen-bonded, rigid polyurea chains, preventing premature precipitation. Strict anhydrous conditions (N₂ purge) are mandatory; ambient moisture competitively reacts with isocyanates to form unstable carbamic acids, which decompose into primary amines and CO₂ gas, skewing the stoichiometric ratio and causing the reaction to foam[7]. The self-validating observable in this protocol is the steady increase in solution viscosity, confirming successful chain extension.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel. Flame-dry the apparatus and maintain a positive N₂ pressure[6].
-
Diamine Dissolution: Dissolve 10.0 g of the selected aromatic diamine in 100 mL of anhydrous DMAc under continuous stirring at room temperature[6].
-
Diisocyanate Addition: Dissolve a stoichiometric equivalent of aromatic diisocyanate in 50 mL of anhydrous DMAc. Add this solution dropwise to the diamine over 30 minutes to safely dissipate the exothermic heat of polyaddition[6].
-
Polymerization: Elevate the reactor temperature to 50–60°C and stir for 2–4 hours. Monitor for a significant increase in viscosity[6].
-
Precipitation & Work-up: Cool the viscous polymer solution and pour it slowly into a vigorously stirred non-solvent (e.g., methanol or water). The sudden shift in polarity forces the polyurea to precipitate. Filter, wash, and vacuum dry the polymer to a constant weight[6].
Caption: Experimental workflow for the solvent-based step-growth polymerization of polyurea.
Protocol B: Interfacial Polycondensation for Microencapsulation
This protocol utilizes aliphatic diamines to synthesize polyurea microcapsules for active ingredient delivery[8].
Causality & Validation: The polymerization occurs exclusively at the oil-in-water (O/W) interface. The selection of the organic solvent dictates the reaction kinetics. For instance, using cyclohexane (which has a slightly higher relative polarity than n-octane) increases the diffusion rate of the diisocyanate monomer to the aqueous interface, resulting in a faster reaction rate and a denser microcapsule shell[8]. The formation of distinct, stable micro-droplets under microscopy validates the success of the interfacial shell formation.
Step-by-Step Methodology:
-
Aqueous Phase: Dissolve the aliphatic diamine (e.g., HMDA) in distilled water containing a non-ionic emulsifier (e.g., Tween-85) to stabilize the continuous phase[8].
-
Organic Phase: Dissolve the aliphatic diisocyanate (e.g., HMDI) and the active core ingredient in the chosen organic solvent (cyclohexane)[8].
-
Emulsification: Slowly introduce the organic phase into the aqueous phase under high-shear mechanical homogenization to create a stable O/W emulsion[8].
-
Interfacial Reaction: Maintain gentle stirring. As the HMDI and HMDA monomers meet at the droplet interface, they undergo rapid polycondensation, forming a semi-crystalline polyurea shell encapsulating the organic core[8].
Emerging Paradigms: Non-Isocyanate Polyurea (NIPU)
Traditional polyurea synthesis relies heavily on toxic, moisture-sensitive diisocyanates. Driven by green chemistry initiatives, researchers are pioneering Non-Isocyanate Polyureas (NIPUreas) . These advanced polymers are synthesized via the polycondensation of diamine monomers with urea or dicarbamates (transcarbamoylation)[9]. This pathway not only eliminates hazardous isocyanate exposure but also facilitates the incorporation of bio-based diamine building blocks (such as 1,5-pentanediamine), representing the next evolutionary step in sustainable coating development[9],[10].
References
-
Title: Aliphatic Diamines | Polyurethane and Polyurea Elastomers Source: tri-iso.com URL: [Link]
-
Title: Aromatic vs. Aliphatic Polyurea: Key Differences and Applications Source: polysv.com URL: [Link]
-
Title: The Ultimate Guide to Aliphatic and Aromatic Polyurea Coatings Source: ultimatelinings.com URL: [Link]
-
Title: Properties and application of polyurea Source: polychem-systems.com.pl URL: [Link]
-
Title: Polyurea Basics Source: pinnaclewest.net URL: [Link]
-
Title: Green Synthesis of Biobased NIPUrea–Acrylate Hybrids for Versatile, Fast-Curing Hot-Melt Coating Development Source: acs.org URL: [Link]
-
Title: State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications Source: nih.gov URL: [Link]
-
Title: Experimental Studies on n-Octane and Cyclohexane as Organic Solvent for Synthesis of Polyurea Microcapsules by Interfacial Polycondensation Source: trp.org.in URL: [Link]
-
Title: Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate Source: unibo.it URL: [Link]
Sources
- 1. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliphatic Diamines | Polyurethane and Polyurea Elastomers | Request Quote or Samples [tri-iso.com]
- 3. polysv.com [polysv.com]
- 4. ultimatelinings.com [ultimatelinings.com]
- 5. Polyurea Basics | Pinnacle West [pinnaclewest.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. polychem-systems.com.pl [polychem-systems.com.pl]
- 8. trp.org.in [trp.org.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cris.unibo.it [cris.unibo.it]
Performance Analysis of 1,3-Bis(3-aminophenyl)urea in Epoxy Resins: A Comparative Guide
Researchers, scientists, and drug development professionals often encounter a wide array of curing agents for epoxy resins, each offering a unique profile of properties. This guide provides a comparative analysis of 1,3-Bis(3-aminophenyl)urea and its performance relative to other common amine-based curing agents. However, a comprehensive review of publicly available experimental data reveals a significant lack of specific performance metrics for 1,3-Bis(3-aminophenyl)urea when used as an epoxy curative.
This guide will, therefore, outline the typical performance characteristics of established amine curing agents to provide a baseline for comparison, while highlighting the current knowledge gap regarding 1,3-Bis(3-aminophenyl)urea.
Understanding the Role of Amine Curing Agents in Epoxy Resins
Amine-based curing agents are a cornerstone in the formulation of epoxy thermosets. The curing process involves the reaction of the amine's active hydrogen atoms with the epoxide groups of the epoxy resin, leading to a highly cross-linked, three-dimensional network. This network structure is directly responsible for the final mechanical, thermal, and chemical resistance properties of the cured material. The general reaction mechanism is a nucleophilic addition of the amine to the epoxy ring.[1]
The structure of the amine curing agent plays a pivotal role in determining the final properties of the epoxy system. Key structural features include the type of amine (primary or secondary), the number of active hydrogens, and the nature of the backbone (aliphatic, cycloaliphatic, or aromatic).[1]
Established Amine Curing Agents: A Performance Benchmark
To contextualize the potential performance of 1,3-Bis(3-aminophenyl)urea, it is essential to understand the characteristics of widely used amine curing agents. These are broadly categorized as follows:
-
Aliphatic Amines: These curing agents, such as Triethylenetetramine (TETA), offer rapid curing at ambient temperatures.[1] They generally produce resins with good mechanical strength but may have limited thermal stability.
-
Cycloaliphatic Amines: Isophorone diamine (IPD) is a common example. These curatives provide a good balance of properties, including good color stability, and moderate thermal and mechanical performance.
-
Aromatic Amines: Compounds like 4,4'-Diaminodiphenylmethane (DDM) are known for imparting excellent thermal stability and chemical resistance to epoxy resins, though they often require elevated temperatures for curing.
The performance of these alternatives is well-documented, with extensive data available on their impact on key epoxy resin properties.
Performance Data for Common Amine Curing Agents
The following table summarizes typical performance data for epoxy resins cured with common amine-based agents. This data serves as a benchmark against which new or less-studied curing agents like 1,3-Bis(3-aminophenyl)urea would be compared.
| Curing Agent Type | Example | Glass Transition Temperature (Tg) | Tensile Strength | Flexural Modulus | Key Characteristics |
| Aliphatic Amine | Triethylenetetramine (TETA) | Low to Moderate | Moderate | Moderate | Fast room temperature cure, good adhesion. |
| Cycloaliphatic Amine | Isophorone Diamine (IPD) | Moderate to High | High | High | Good color stability, good mechanical properties. |
| Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | High | High | High | Excellent thermal stability and chemical resistance, requires heat cure. |
Note: The values presented are typical ranges and can vary significantly depending on the specific epoxy resin, curing conditions, and formulation.
The Knowledge Gap: 1,3-Bis(3-aminophenyl)urea
Experimental Protocols for Performance Evaluation
To generate the necessary data for a comprehensive comparison, a series of standardized experimental protocols would need to be employed. These methods are crucial for ensuring the reliability and comparability of results.
Sample Preparation
A standardized epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) based resin, would be mixed with a stoichiometric amount of 1,3-Bis(3-aminophenyl)urea. The mixture would then be degassed to remove any entrapped air and cured according to a predefined schedule (e.g., a specific temperature and time). For comparison, identical procedures would be followed for the alternative curing agents.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the thermal properties of the cured epoxy resin, most notably the glass transition temperature (Tg).
Experimental Workflow:
Caption: General workflow for mechanical property testing of cured epoxy resins.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature.
Experimental Workflow:
Caption: Workflow for assessing thermal stability using TGA.
Conclusion and Future Outlook
While 1,3-Bis(3-aminophenyl)urea possesses the chemical functionalities expected of an epoxy curing agent, the current lack of published performance data makes a direct comparison with established alternatives impossible. To fully understand its potential and position it within the landscape of epoxy curatives, rigorous experimental evaluation using the standardized protocols outlined above is necessary. Such studies would need to investigate its impact on key properties like glass transition temperature, mechanical strength, and thermal stability. Until such data becomes available, researchers and formulators should rely on the well-documented performance of existing aliphatic, cycloaliphatic, and aromatic amine curing agents to meet their specific application requirements.
References
The following references provide general knowledge on epoxy resins and their curing agents, but do not contain specific data on 1,3-Bis(3-aminophenyl)urea.
-
Three Bond Technical News. (1990). Curing Agents for Epoxy Resin. [Link]
-
ResearchGate. (n.d.). Curing of epoxy resins with amines. [Link]
- Mustata, F., & Bicu, I. (2002). Rheological and thermal properties of epoxy resins obtained from epichlorohydrin and m- or p-aminophenol, cured with triethylene. Polimery, 47(10), 717-721.
- American Society for Testing and Materials. (n.d.). ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
- American Society for Testing and Materials. (n.d.). ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3-Bis(3-aminophenyl)urea
This guide provides an in-depth comparison and cross-validation framework for two robust analytical methods for the quantification of 1,3-Bis(3-aminophenyl)urea: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a critical component in various research and development applications, ensuring the accuracy, precision, and reliability of its quantification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
Introduction to 1,3-Bis(3-aminophenyl)urea and the Imperative of Method Cross-Validation
1,3-Bis(3-aminophenyl)urea is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its accurate quantification is crucial for applications ranging from quality control in synthesis to its use as a building block in the development of novel compounds.
Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of data, especially when different analytical techniques are used across various stages of a product's lifecycle or between different laboratories.[1] This process establishes the equivalence, or a well-understood relationship, between the results of two distinct analytical methods, thereby ensuring data integrity and interchangeability.
This guide will compare a widely accessible and robust HPLC-UV method with a highly sensitive and selective LC-MS/MS method. While HPLC-UV is often a workhorse in quality control labs, LC-MS/MS provides the enhanced sensitivity and specificity required for more demanding applications such as metabolite identification or trace-level impurity analysis.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a balance of required sensitivity, selectivity, and the complexity of the sample matrix. Here, we compare the established Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and the advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust and widely used technique for the quantification of small molecules.[2] Its reliability and cost-effectiveness make it a staple in many analytical laboratories. The method's principle lies in the separation of the analyte from other components in a sample based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[3] This technique is particularly advantageous for analyzing complex mixtures and for detecting analytes at very low concentrations. The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification of the target analyte.
Hypothetical Cross-Validation Study Design
To ensure the interchangeability of results from the HPLC-UV and LC-MS/MS methods, a cross-validation study should be performed. This study would involve analyzing the same set of samples, including both standards and spiked matrix samples, with both methods. The results would then be statistically compared.
Key Validation Parameters
The cross-validation will focus on the following parameters as outlined in the International Council for Harmonisation (ICH) guidelines[2]:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of the two analytical methods for 1,3-Bis(3-aminophenyl)urea.
| Parameter | RP-HPLC-UV (Primary Method) | LC-MS/MS (Alternative Method) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Limit of Detection (LOD) (µg/mL) | ~0.2 | ~0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.7 | ~0.15 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
| Selectivity | Good | Excellent |
| Sample Throughput | Moderate | High |
Experimental Protocols
Below are detailed, step-by-step methodologies for the analysis of 1,3-Bis(3-aminophenyl)urea using both RP-HPLC-UV and LC-MS/MS.
Protocol 1: RP-HPLC-UV Method
This protocol is adapted from established methods for similar aromatic urea compounds.[2][4]
1. Instrumentation:
-
Standard HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Bis(3-aminophenyl)urea reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation:
-
Dissolve the sample containing 1,3-Bis(3-aminophenyl)urea in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of 1,3-Bis(3-aminophenyl)urea in the samples by comparing the peak area with the calibration curve generated from the standards.
Protocol 2: LC-MS/MS Method
This protocol provides a highly sensitive and selective method for the quantification of 1,3-Bis(3-aminophenyl)urea.[2][5]
1. Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 1,3-Bis(3-aminophenyl)urea would need to be determined by infusing a standard solution into the mass spectrometer.
4. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, prepare stock and working standards in the initial mobile phase composition.
-
Sample preparation may involve a simple "dilute and shoot" approach or a more extensive extraction procedure (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.
Visualization of Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS methods.
Caption: Workflow for RP-HPLC-UV Analysis of 1,3-Bis(3-aminophenyl)urea.
Caption: Workflow for LC-MS/MS Analysis of 1,3-Bis(3-aminophenyl)urea.
Conclusion and Recommendations
Both the RP-HPLC-UV and LC-MS/MS methods are suitable for the quantitative analysis of 1,3-Bis(3-aminophenyl)urea. The choice of method will depend on the specific application and the required level of sensitivity and selectivity.
-
For routine quality control and assays where the concentration of the analyte is relatively high, the RP-HPLC-UV method is recommended due to its robustness, cost-effectiveness, and ease of use.
-
For applications requiring lower detection limits, analysis of complex matrices, or high-throughput screening, the LC-MS/MS method is the superior choice, offering unparalleled sensitivity and selectivity.
A thorough cross-validation as described in this guide is essential to ensure that data generated by either method is reliable and interchangeable. This approach provides confidence in the analytical results throughout the lifecycle of a product or research project.
References
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SIELC Technologies. (2018, February 16). Urea, (3-aminophenyl)-. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Green, R. (2017, September 24-26). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
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Quan, Z., Purser, C. A., Baker, R. C., Dwyer, T., Bhagat, R., Sheng, Y., & Leszczynski, J. (2010). A mass spectrometric method to simultaneously measure a biomarker and dilution marker in exhaled breath condensate. Journal of chromatographic science, 48(2), 140-144. Retrieved from [Link]
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Woldemariam, G. A., Kyad, A., Moore, S. M., Qiu, J., Semin, D. J., Tan, Z. J., & Wypych, J. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(2), 214–223. Retrieved from [Link]
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BioSpectra. UREA TESTING METHODS. Retrieved from [Link]
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Quan, Z., Purser, C. A., Baker, R. C., Dwyer, T., Bhagat, R., Sheng, Y., & Leszczynski, J. (2010). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of chromatographic science, 48(2), 140–144. Retrieved from [Link]
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Semantic Scholar. Determination of derivatized urea in exhaled breath condensate by LC-MS. Retrieved from [Link]
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Semantic Scholar. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]
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Neubert, R., & Wohlrab, W. (1991). Analytical methods for measuring urea in pharmaceutical formulations. Pharmazie, 46(10), 730-732. Retrieved from [Link]
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Bowen, C. L., & Licea-Perez, H. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 917-918, 24–29. Retrieved from [Link]
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World Organisation for Animal Health (WOAH). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]
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Cozmo Lab. 1,3-Bis(4-aminophenyl)urea. Retrieved from [Link]
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Introduction: The Critical Role of Purity for 1,3-Bis(3-aminophenyl)urea
An expert guide to assessing the purity of 1,3-Bis(3-aminophenyl)urea, this document provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and data-driven insights to ensure the highest standards of scientific integrity.
1,3-Bis(3-aminophenyl)urea is a chemical intermediate whose utility in polymer science and as a building block in medicinal chemistry necessitates a well-defined purity profile. The presence of impurities, which can include unreacted starting materials or by-products like symmetrically substituted ureas, can significantly impact the kinetics, reproducibility, and outcome of downstream applications[1]. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental requirement for reliable scientific research and development. This guide details the definitive method for quantitative purity assessment—High-Performance Liquid Chromatography (HPLC)—and contextualizes its performance against other common analytical techniques.
Part 1: The Definitive Approach – Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique that separates, identifies, and quantifies components within a mixture[2][3]. For a molecule like 1,3-Bis(3-aminophenyl)urea, which possesses aromatic rings and polar urea and amine functionalities, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Principle of Separation: Causality in RP-HPLC
In RP-HPLC, the separation is driven by the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase[4]. The core principle is "like dissolves like." A more non-polar analyte will have a stronger affinity for the non-polar stationary phase and will be retained longer in the column, resulting in a longer retention time. Conversely, more polar molecules will have a greater affinity for the mobile phase and elute more quickly[2].
For 1,3-Bis(3-aminophenyl)urea, the aromatic rings provide hydrophobicity, leading to strong interaction with the C18 stationary phase. The urea and amine groups add polarity. Potential impurities, such as starting materials (e.g., 3-aminophenol) or related by-products, will have different polarity profiles, enabling their separation from the main compound. A gradient elution, where the mobile phase composition is changed over time from more polar (e.g., high water content) to less polar (e.g., high acetonitrile content), is often employed to ensure that both early-eluting polar impurities and the later-eluting main compound are resolved with sharp, symmetrical peaks[5][6].
Proposed HPLC-UV Methodology for 1,3-Bis(3-aminophenyl)urea
This protocol is a robust starting point for method development, based on established techniques for analogous aromatic urea compounds[7][8].
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 1,3-Bis(3-aminophenyl)urea reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water[7].
-
Prepare the test sample by accurately weighing and dissolving the material in the same diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
Chromatographic Conditions:
-
The following table summarizes the recommended starting conditions.
-
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector | A standard, reliable system capable of high-pressure gradient elution. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase is versatile and effective for retaining aromatic compounds[7]. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid modifier improves peak shape and suppresses the ionization of amine groups. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good separation efficiency for aromatic compounds. |
| Gradient Elution | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B | A gradient is essential to elute any highly polar impurities early and then resolve the main peak from closely related, less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Aromatic compounds like this typically have strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to confirm peak purity[7]. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];A[Sample & Standard<br>Preparation] --> B{HPLC Injection}; B --> C[Gradient Elution<br>on C18 Column]; C --> D[UV/PDA Detection]; D --> E[Chromatogram<br>Generation]; E --> F{Data Analysis}; F --> G[Purity Calculation<br>(Area %)]; F --> H[System Suitability<br>Verification]; F --> I[Method Validation<br>Report];
}
Caption: HPLC Purity Analysis Workflow.
Ensuring Trustworthiness: Method Validation per ICH Q2(R1) Guidelines
A protocol is only trustworthy if it is validated. Method validation provides documented evidence that the procedure is fit for its intended purpose[9][10]. The International Council for Harmonisation (ICH) guidelines provide a framework for this process[11].
1. System Suitability Testing (SST): Before any analysis, the system's performance is verified by injecting a standard solution multiple times. This ensures the system is operating correctly on the day of analysis[12].
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. Higher numbers indicate sharper peaks and better separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% for ≥ 5 injections | Demonstrates the precision of the injector and detector system[13]. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest impurity | Ensures that adjacent peaks are well-separated, allowing for accurate quantification. |
2. Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants[9]. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[14]. This is typically assessed over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value[14]. It is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Typical acceptance criteria are 98.0% to 102.0% recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[14]. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.
-
The RSD for both should typically be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying low-level impurities.
Part 2: Comparative Analysis – HPLC vs. Alternative Techniques
While HPLC is the gold standard for quantitative purity analysis, other techniques, often called orthogonal methods, provide complementary information and are useful in different contexts[15][16].
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive, and qualitative method for visualizing the number of components in a mixture. It is excellent for monitoring reaction progress but lacks the resolution and quantitative power of HPLC[17].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation. ¹H NMR can confirm the identity of the main compound and detect impurities that have unique proton signals. While it can be made quantitative (qNMR), it is generally less sensitive than HPLC for trace impurity detection[18].
-
Mass Spectrometry (MS): Provides highly specific molecular weight information. When coupled with a separation technique like HPLC (LC-MS), it is unparalleled for identifying unknown impurities by providing both retention time and mass-to-charge ratio data[18][19].
-
Melting Point Analysis: A simple physical test. Pure crystalline compounds have a sharp, defined melting point. Impurities typically depress and broaden the melting range. It is a good preliminary indicator of purity but is non-specific and not quantitative[15].
Caption: Decision Logic for Purity Method Selection.
Head-to-Head Comparison of Analytical Techniques
| Feature | HPLC-UV | TLC | ¹H NMR | LC-MS |
| Primary Use | Quantitative Purity & Impurity Profiling | Qualitative; Reaction Monitoring | Structural Confirmation & Identification | Impurity Identification & Quantification |
| Quantitation | Excellent (Gold Standard) | Poor to Semi-Quantitative | Good (qNMR) but complex | Excellent |
| Sensitivity | High (µg/mL to ng/mL) | Low (mg/mL) | Moderate (requires >1% impurity) | Very High (pg/mL) |
| Specificity | High (based on retention time) | Low | High (based on chemical structure) | Very High (based on mass) |
| Throughput | Moderate | High | Low | Moderate |
| Cost & Complexity | High | Low | High | Very High |
Conclusion: An Integrated Strategy for Purity Assessment
For the definitive, quantitative assessment of 1,3-Bis(3-aminophenyl)urea purity, a validated reversed-phase HPLC method is the authoritative choice. Its high resolution, sensitivity, and precision make it indispensable for generating the reliable data required in research and regulated environments.
However, a truly comprehensive characterization relies on an integrated, multi-technique approach. While HPLC quantifies the "how much," techniques like NMR and MS confirm the "what." Using NMR for initial structural verification and LC-MS to identify any significant unknown peaks observed in the HPLC chromatogram provides a complete and scientifically sound purity profile. This orthogonal strategy ensures the highest level of confidence in the quality of the material, underpinning the integrity of any subsequent research or development work.
References
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Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. Available from: [Link]
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Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Available from: [Link]
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Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses. Available from: [Link]
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ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]
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Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Available from: [Link]
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Wikipedia. (n.d.). High-performance liquid chromatography. Available from: [Link]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Available from: [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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ResearchGate. (2025, August 10). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Available from: [Link]
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Semantic Scholar. (2019, June 17). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Available from: [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]
-
ResearchGate. (2025, August 9). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Available from: [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
SIELC Technologies. (2018, February 16). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
Cogent-HPLC. (n.d.). Analysis of Urea. Available from: [Link]
-
BioSpectra. (2025, May 2). UREA ASSAY VIA HPLC. Available from: [Link]
-
Molport. (n.d.). 1,3-bis(3-aminophenyl)urea. Available from: [Link]
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Wikipedia. (n.d.). 1,3-Bis(3-(dimethylamino)propyl)urea. Available from: [Link]
- Google Patents. (n.d.). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
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Confirming the Glass Transition of 1,3-Bis(3-aminophenyl)urea Polymers: A Comparative Guide to Thermal Analysis Techniques
For researchers and professionals in drug development and materials science, understanding the thermal properties of polymers is paramount. The glass transition temperature (Tg), in particular, is a critical parameter that dictates a polymer's physical state—whether it is a hard, glassy material or a soft, rubbery one—and consequently its suitability for various applications. This guide provides an in-depth analysis of Differential Scanning Calorimetry (DSC) for the confirmation of the glass transition in 1,3-Bis(3-aminophenyl)urea (BAPU) based polymers, a class of aromatic polyureas. We will delve into the experimental causality, present a detailed protocol, and objectively compare DSC with alternative thermal analysis techniques, supported by experimental data for analogous polymer systems.
The Significance of Glass Transition in Aromatic Polyureas
Aromatic polyureas, such as those derived from BAPU, are known for their excellent mechanical properties and thermal stability, owing to the rigid aromatic structures and strong hydrogen bonding between urea linkages. The glass transition is not a sharp melting point but rather a temperature range over which the amorphous regions of the polymer gain molecular mobility.[1] Below the Tg, the polymer is in a glassy state, characterized by high modulus and brittleness. Above the Tg, it transitions to a rubbery state, exhibiting greater flexibility and lower stiffness.[1] The precise determination of this transition is crucial for defining the material's service temperature, processing parameters, and predicting its mechanical behavior.
Primary Technique: Differential Scanning Calorimetry (DSC)
DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] The glass transition is observed as a step-like change in the heat capacity (Cp) of the material, reflecting the increased molecular motion in the rubbery state.[3]
Experimental Protocol for DSC Analysis of BAPU Polymers
This protocol is designed to provide a reliable and reproducible measurement of the glass transition temperature of BAPU-based polymers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the BAPU polymer into a standard aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Crimp the pan with an aluminum lid to ensure good thermal contact and to contain the sample.
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and heat flows.
-
Purge the DSC cell with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation of the polymer at elevated temperatures.
3. Thermal Program:
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected Tg (e.g., 250 °C) at a controlled heating rate, typically 10 °C/min or 20 °C/min.[4] This initial scan serves to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This creates a uniform thermal history for the subsequent analysis.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The glass transition is determined from this second heating curve to ensure the data is representative of the material's intrinsic properties.
4. Data Analysis:
-
The glass transition temperature (Tg) is typically reported as the midpoint of the step change in the heat flow curve.[4] Other reported values include the onset temperature of the transition.
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC analysis of BAPU polymers.
Alternative Techniques for Glass Transition Confirmation
While DSC is a widely used and accessible technique, other methods can provide complementary and, in some cases, more sensitive detection of the glass transition. The choice of technique often depends on the specific properties of interest and the nature of the material.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the glass transition.[5] It measures the mechanical properties of a material as a function of temperature, frequency, and time by applying an oscillatory force. The glass transition is identified by a sharp decrease in the storage modulus (E'), representing the material's stiffness, and a peak in the loss modulus (E'') or the tan delta (the ratio of loss modulus to storage modulus), which relates to the material's energy dissipation.
Thermomechanical Analysis (TMA)
TMA measures the dimensional changes of a material as a function of temperature.[6] The glass transition is detected as a change in the coefficient of thermal expansion (CTE). As the polymer transitions from a glassy to a rubbery state, the CTE increases, resulting in a change in the slope of the TMA curve.
Comparative Analysis of DSC, DMA, and TMA
The following table summarizes the key characteristics and typical glass transition temperature ranges for aromatic polyureas, which serve as a proxy for BAPU-based polymers in the absence of specific literature data.
| Feature | Differential Scanning Calorimetry (DSC) | Dynamic Mechanical Analysis (DMA) | Thermomechanical Analysis (TMA) |
| Principle | Measures heat flow changes associated with changes in heat capacity. | Measures changes in viscoelastic properties (storage and loss modulus). | Measures changes in dimensional properties (coefficient of thermal expansion). |
| Sensitivity to Tg | Good, but can be difficult for weak transitions or highly crystalline materials. | Very high, often considered the most sensitive method for Tg determination.[5] | Good, particularly for detecting changes in material stiffness and expansion. |
| Information Provided | Tg, melting point (Tm), crystallization temperature (Tc), enthalpy of transitions.[3] | Tg, storage modulus (E'), loss modulus (E''), tan delta, damping properties. | Tg, coefficient of thermal expansion (CTE), softening temperature.[6] |
| Typical Tg for Aromatic Polyureas | Varies widely based on structure, often in the range of 50-250 °C. For some alternating poly(amide urea)s, Tg has been observed between 55.5 °C and 72.2 °C.[7] | The peak of the tan delta is a common indicator for Tg.[5] | Detected as a change in the slope of the dimensional change vs. temperature curve. |
Logical Relationship of Thermal Analysis Techniques
Caption: Relationship between BAPU polymer, its glass transition, and analytical techniques.
Conclusion: A Multi-faceted Approach to Characterization
For the comprehensive characterization of the glass transition in 1,3-Bis(3-aminophenyl)urea polymers, Differential Scanning Calorimetry provides a robust and accessible primary method. Its ability to quantify the change in heat capacity offers a clear indication of the transition from a glassy to a rubbery state. However, for a more nuanced understanding and increased sensitivity, particularly for materials with weak transitions, Dynamic Mechanical Analysis is the superior choice, providing detailed information on the viscoelastic changes that define the glass transition. Thermomechanical Analysis offers a valuable complementary perspective by directly measuring the change in the material's coefficient of thermal expansion.
Ultimately, the selection of the most appropriate technique, or combination of techniques, will be dictated by the specific research question, the nature of the BAPU polymer, and the required level of sensitivity. By understanding the principles and experimental considerations of each method, researchers can confidently and accurately characterize the thermal properties of these advanced materials.
References
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Ubaghs, L., Sharma, B., Keul, H., Höcker, H., Loontjens, T., & van Benthem, R. (2003). Synthesis and characterization of alternating poly(amide urea)s and poly(amide urethane urethane)s from ε-caprolactam, diamines, and diphenyl carbonate or ethylene carbonate. e-Polymers, 068. [Link]
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Toader, M., et al. (2022). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 14(23), 5183. [Link]
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Vivek, J., & Arumugam, V. (2020). Influence of chain length and hard segment dispersion on thermo-mechanical properties of polyurea. Materials Today: Proceedings, 33, 2733-2738. [Link]
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The Madison Group. (n.d.). Determining Glass Transition Temperature Using DMA. [Link]
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TA Instruments. (n.d.). Measurement of Glass Transition Temperatures by Dynamic Mechanical Analysis and Rheology. [Link]
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TA Instruments. (n.d.). Characterization of Polyurethane Hot Melt Adhesive by DSC and DMA, TS72. [Link]
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NETZSCH Analyzing & Testing. (n.d.). Quality Control of Polymers by means of DSC - Thermal Behavior of Thermoplastic Polyurethane. [Link]
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TA Instruments. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). [Link]
-
PCI Magazine. (2002, February 28). DSC Technology: An Enhanced Tool for Coatings Analysis. [Link]
-
Matmatch. (2017, April 11). Thermal Analysis Techniques for Polymers, Part 1: DTA, TMA, and DMA. [Link]
-
Wikipedia. (n.d.). Glass transition. [Link]
Sources
Analytical Validation of Urea Linkage Formation: A Comparative Guide to ATR-FTIR, Transmission FTIR, and NMR Spectroscopy
As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing urea linkage (-NH-CO-NH-) formation in polyureas, hydrogels, and peptidomimetics. Confirming the conversion of an isocyanate and an amine into a urea bond requires an analytical approach that is not only structurally definitive but also sensitive to the complex hydrogen-bonding networks inherent to urea-containing materials.
This guide objectively compares Attenuated Total Reflectance (ATR) FTIR spectroscopy against Transmission FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy. By focusing on the causality behind spectral shifts, this document provides a self-validating experimental framework for researchers and drug development professionals.
Mechanistic Grounding: The Causality of Spectral Shifts
The synthesis of a urea linkage typically proceeds via the nucleophilic attack of a primary or secondary amine on an electrophilic isocyanate carbon. Spectroscopically, monitoring this transformation requires a self-validating system: the consumption of the reactant must perfectly correlate with the emergence of the product.
-
Isocyanate Consumption: The -N=C=O asymmetric stretch is a highly intense, broad peak at ~2270 cm⁻¹ due to its large dipole moment. Its complete disappearance is the primary indicator of reaction completion[1].
-
Urea Bond Formation: The resulting urea linkage exhibits a bidentate hydrogen-bonding capability. The Amide I band (C=O stretch) typically appears between 1620 cm⁻¹ and 1690 cm⁻¹. The exact frequency is causal to the degree of hydrogen bonding: "free" (non-hydrogen bonded) urea carbonyls appear near 1685 cm⁻¹, whereas highly ordered, hydrogen-bonded urea carbonyls shift to lower wavenumbers (~1635 cm⁻¹)[2]. The Amide II band (N-H bending and C-N stretching) simultaneously emerges at ~1530–1560 cm⁻¹[3].
Comparative Analysis: ATR-FTIR vs. Alternatives
While FTIR is the gold standard for monitoring functional group transformations, the sampling technique dictates the fidelity of the data. Furthermore, orthogonal validation via NMR is often required for complete structural elucidation[4].
The table below objectively compares these analytical modalities:
Table 1: Comparative Matrix for Urea Linkage Characterization
| Analytical Technique | Sample Preparation | Sensitivity to H-Bonding | Primary Artifact Risk | Best Use Case |
| ATR-FTIR | None (Neat solid/liquid) | High: Captures native solid-state hard domains. | Poor crystal contact lowers signal-to-noise ratio. | Real-time reaction monitoring and solid-state phase analysis. |
| Transmission FTIR | KBr Pellet or Thin Film | Moderate: Matrix interactions can alter native states. | High: KBr is hygroscopic; water absorbs at ~1640 cm⁻¹, obscuring the Amide I band. | Bulk material analysis where surface characterization is insufficient. |
| ¹H-NMR Spectroscopy | Dissolution in deuterated solvent | Low: Solvents (e.g., DMSO-d6) disrupt native H-bonds. | Incomplete dissolution or solvent peak overlap. | Absolute covalent connectivity and structural elucidation. |
The Causality of Technique Selection: Transmission FTIR requires dispersing the sample in a KBr matrix. Because KBr is highly hygroscopic, absorbed atmospheric water presents an H-O-H bending mode at ~1640 cm⁻¹. Causally, this water artifact perfectly overlaps with the urea Amide I band, leading to false positives. ATR-FTIR eliminates this matrix interference. Conversely, while NMR confirms the exact covalent -NH-CO-NH- structure, the required solvation process disrupts the supramolecular hydrogen-bonding network. Therefore, ATR-FTIR and NMR must be viewed as complementary, not mutually exclusive.
Experimental Workflow
The following diagram illustrates the logical relationship between synthesis, primary validation via ATR-FTIR, and orthogonal confirmation.
Logical workflow for the multi-modal validation of urea linkage formation.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure trustworthiness and reproducibility, this protocol establishes a self-validating loop where background, baseline, and orthogonal checks are integrated into the workflow.
Step 1: System Verification and Background Collection
-
Action: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Causality: Diamond is chosen for its chemical inertness and broad spectral window. Any residual solvent will introduce artifact peaks (e.g., acetone C=O at 1715 cm⁻¹), which would causally confound the urea Amide I analysis.
-
Validation: The energy profile must show a clean baseline without organic absorbances before proceeding.
Step 2: Reactant Baseline Establishment
-
Action: Deposit a drop of the neat isocyanate precursor onto the crystal. Collect the spectrum.
-
Causality: The exact wavenumber of the -N=C=O asymmetric stretch is sensitive to its local chemical environment. This step establishes the exact 100% unreacted benchmark (typically ~2270 cm⁻¹) for your specific starting material.
Step 3: Reaction Monitoring and Urea Characterization
-
Action: Apply the synthesized urea product (solid or film) onto the ATR crystal. Apply consistent, maximum pressure using the ATR anvil.
-
Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm). Consistent, high pressure ensures intimate contact between the solid urea sample and the crystal, maximizing the signal-to-noise ratio for the critical Amide bands.
-
Validation: A flat baseline at 2270 cm⁻¹ confirms 100% isocyanate conversion. Concurrently, measure the integrated area of the newly formed Amide I and Amide II peaks.
Step 4: Hydrogen-Bonding Deconvolution (Advanced)
-
Action: Perform a secondary derivative or Fourier self-deconvolution on the Amide I envelope (1600–1700 cm⁻¹).
-
Causality: Urea linkages self-assemble into complex hard domains. Deconvolution separates the broad Amide I peak into distinct structural contributions, providing insight into the material's microphase separation.
Quantitative Data Presentation
Use the following reference table to assign the peaks obtained during Step 3 and Step 4 of the experimental protocol.
Table 2: Characteristic FTIR Peaks for Urea Linkage Validation
| Functional Group | Vibration Mode | Wavenumber Range (cm⁻¹) | Diagnostic Significance |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2270 | Complete disappearance validates total reactant consumption. |
| Urea Amide I (Free) | C=O Stretch | 1670 - 1690 | Indicates non-hydrogen-bonded, amorphous urea linkages. |
| Urea Amide I (H-Bonded) | C=O Stretch | 1620 - 1650 | Indicates highly ordered, self-assembled urea hard domains. |
| Urea Amide II | N-H Bend + C-N Stretch | 1530 - 1560 | Primary confirmation of secondary amine formation. |
| Urea Amide A | N-H Stretch | 3300 - 3400 | Broadening indicates extensive supramolecular hydrogen-bonding. |
References
-
Title: Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods Source: nih.gov (PMC) URL: 1
-
Title: Hybrid aliphatic and aromatic diisocyanates forming mixed urea segments for high-performance polyurea Source: unipa.it URL: 2
-
Title: Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway Source: nih.gov (PMC) URL: 3
-
Title: Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies Source: thermofisher.com URL: 4
Sources
- 1. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
benchmarking 1,3-Bis(3-aminophenyl)urea against commercial curing agents
Benchmarking 1,3-Bis(3-aminophenyl)urea: A Next-Generation Curing Agent for Biomedical Polymers
For drug development professionals and biomaterials scientists, the encapsulation of active pharmaceutical ingredients (APIs), implantable biosensors, and medical devices requires polymer matrices with exceptional biocompatibility, structural integrity, and mild processing conditions. Traditional epoxy curing agents—such as 4,4'-Diaminodiphenylmethane (DDM) or Dicyandiamide (DICY)—often fall short due to severe toxicity profiles or excessively high curing temperatures that degrade heat-sensitive biologics, as outlined in[1].
This guide provides a rigorous benchmarking of 1,3-Bis(3-aminophenyl)urea (BAPU) against commercial standards. By incorporating a urea linkage between two reactive aminophenyl groups, BAPU operates as both a latent curing agent and an intrinsic toughening modifier. Below, we explore the mechanistic advantages of BAPU and provide self-validating experimental protocols to evaluate its performance in pharmaceutical and biomedical applications.
Mechanistic Causality: The Role of the Urea Linkage
The superiority of BAPU lies in its dual-function molecular architecture. Standard aliphatic amines like Triethylenetetramine (TETA) cure rapidly at room temperature but yield brittle networks and carry high sensitization risks. Conversely, latent agents like DICY require temperatures exceeding 180°C.
BAPU bridges this gap through urea-mediated hydrogen bonding . As detailed in studies on[2], the urea carbonyl and amine groups form bidentate hydrogen bonds with the oxirane oxygen of the epoxy resin. This interaction polarizes the C-O bond, significantly lowering the activation energy required for the nucleophilic attack by the terminal primary amines. Consequently, BAPU accelerates the curing kinetics, allowing for a complete cure at moderately elevated temperatures (120°C–140°C). This mechanism is widely utilized in [3] and is critical for preserving the stability of co-formulated small-molecule drugs or robust peptides.
Furthermore, post-cure, the urea moieties self-assemble into hard micro-domains via intermolecular hydrogen bonding, dramatically enhancing the fracture toughness of the polymer network without sacrificing the glass transition temperature (Tg), a principle foundational to [4].
Mechanistic pathway of BAPU-accelerated epoxy curing and subsequent network toughening.
Quantitative Benchmarking
To objectively assess BAPU, it must be compared against industry-standard curing agents across thermal, mechanical, and biological dimensions.
| Curing Agent | Chemical Nature | Peak Cure Temp (°C) | Fracture Toughness (K_Ic) | Cytotoxicity (ISO 10993-5) | Primary Application |
| BAPU | Aromatic Urea-Diamine | 120 - 140 | High (~1.8 MPa·m^0.5) | Non-toxic (Pass) | Implantable devices, API matrices |
| DICY | Cyanoguanidine | 180 - 200 | Low (~0.8 MPa·m^0.5) | Low toxicity | Industrial composites, adhesives |
| DDM | Aromatic Diamine | 150 - 170 | Moderate (~1.2 MPa·m^0.5) | High (Carcinogenic) | Aerospace, heavy structural |
| TETA | Aliphatic Polyamine | 25 - 60 | Very Low (~0.6 MPa·m^0.5) | Sensitizer / Toxic | General purpose coatings |
Data Synthesis: BAPU provides an optimal balance of lowered curing temperature (protecting thermal-sensitive substrates) and high biocompatibility, making it uniquely suited for pharmaceutical and medical device engineering.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following workflows are designed as self-validating systems. Each step includes an internal control or analytical verification to confirm the causality of the observed results.
Protocol 1: Cure Kinetics and Network Formation (DSC & DMA)
Objective: Verify the catalytic effect of the urea linkage on the curing temperature and assess the thermomechanical properties of the resulting network.
-
Stoichiometric Formulation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) for BAPU. Mix stoichiometric amounts of BAPU with a standard Bisphenol-A diglycidyl ether (DGEBA) resin.
-
Causality Check: Prepare a parallel control group using DDM to isolate the effect of the urea group versus a standard aromatic amine.
-
-
Dynamic DSC Analysis: Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at a ramp rate of 10°C/min.
-
Validation: The exothermic peak for BAPU should appear 30-40°C lower than the DDM control, proving the catalytic acceleration by the urea moiety.
-
-
Isothermal Curing: Cure the bulk samples in a vacuum oven at 130°C for 2 hours, followed by a post-cure at 150°C for 1 hour.
-
Thermomechanical Analysis: Subject the cured specimens to Dynamic Mechanical Analysis (DMA). Measure the storage modulus (E') and tan delta peak to determine the Tg.
-
Validation: The BAPU network should exhibit a broadened tan delta peak compared to DDM, indicative of the micro-phase separation of urea domains that contribute to energy dissipation and toughness.
-
Protocol 2: Biocompatibility Assessment (ISO 10993-5)
Objective: Confirm the safety of the BAPU-cured matrix for drug delivery and implantable applications.
-
Extraction: Incubate the cured BAPU-epoxy specimens in mammalian cell culture media (e.g., DMEM supplemented with 10% FBS) at 37°C for 72 hours.
-
Cell Viability Assay: Expose L929 murine fibroblasts to the extraction media. Use fresh media as a positive control (100% viability) and a 5% DMSO solution as a negative control.
-
Quantification: Perform an MTT or CellTiter-Glo assay after 24 and 48 hours.
-
Validation: A cell viability >80% relative to the positive control confirms the absence of leachable toxic unreacted monomers, validating the high conversion rate and inherent safety of the BAPU-cured system.
-
Benchmarking workflow comparing BAPU against commercial controls across assays.
References
-
Studies of the properties of epoxy resin/dicyandiamide curing system toughed by chain-extended urea containing flexible spacer Source: ResearchGate URL:[Link]
- Substituted urea accelerator with dicyandiamide for epoxy resin systems (US7750107B2)
-
Epoxy Curing Agents – Latent Curing Agents for One Component Systems Source: Polymer Innovation Blog URL:[Link]
Sources
- 1. products.evonik.com [products.evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. US7750107B2 - Substituted urea accelerator with dicyandiamide for epoxy resin systems - Google Patents [patents.google.com]
Publish Comparison Guide: Comparative Mechanical Properties of Polymers Synthesized with 1,3-Bis(3-aminophenyl)urea
Target Audience: Researchers, materials scientists, and drug development professionals.
Introduction to BAPU-Mediated Polymer Architecture1,3-Bis(3-aminophenyl)urea (BAPU) (PubChem CID 13580749)[1] is a specialized diamine monomer characterized by its central urea (-NH-CO-NH-) linkage. While standard diamines like 4,4'-oxydianiline (ODA) or 4,4'-diaminodiphenylmethane (DDM) are ubiquitous in polymer synthesis, they primarily contribute only to the rigid covalent backbone. BAPU fundamentally alters a polymer's thermomechanical profile by introducing a dense, secondary network of supramolecular physical crosslinks via bidentate hydrogen bonding.
For drug development professionals and biomedical engineers, BAPU-modified polymers are of particular interest for creating tough, biocompatible hydrogels, drug-eluting scaffolds, and medical device encapsulants that require both mechanical resilience and dynamic, self-healing structural properties[1].
Mechanistic Insight: The Power of the Urea Linkage
In high-performance polymers (such as polyimides and epoxies), there is a traditional trade-off between stiffness (modulus) and toughness (energy dissipation). Covalently crosslinked networks are strong but inherently brittle. By incorporating BAPU, we engineer a dual-network system.
The urea groups act as both strong hydrogen bond donors and acceptors. Under mechanical stress, these2[2], dissipating strain energy before the covalent backbone can rupture. This mechanism not only dramatically increases fracture toughness but also3[3].
Structural mechanism of energy dissipation via dynamic hydrogen bonding in BAPU-polymers.
Comparative Analysis 1: Polyimide Films (BAPU vs. ODA)
Polyimides (PIs) are the gold standard for high-temperature flexible electronics and medical tubing. Conventional PIs synthesized from pyromellitic dianhydride (PMDA) and ODA offer good flexibility but can lack the extreme tensile modulus required for next-generation substrates. Replacing ODA with BAPU introduces 4[4].
Quantitative Comparison: Polyimide Mechanical Properties
(Data synthesized from multi-HB PI literature trends[3],[4])
| Mechanical Property | PI-ODA (Standard) | PI-BAPU (Urea-Modified) | Net Change |
| Tensile Strength (MPa) | ~110 | ~165 | +50% |
| Tensile Modulus (GPa) | 3.0 - 3.4 | 4.6 - 5.2 | +52% |
| Elongation at Break (%) | 15% | 22% | +46% |
| Glass Transition (Tg, °C) | 320 | >360 | +40°C |
Experimental Protocol: Synthesis of BAPU-Polyimide Film
Self-Validating System: This protocol ensures complete imidization while preventing the premature precipitation of the strongly hydrogen-bonded polyamic acid intermediate.
-
Monomer Dissolution: Dissolve 10 mmol of BAPU in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere at 0°C.
-
Polyamic Acid (PAA) Formation: Add 10 mmol of dianhydride (e.g., BPDA or PMDA) in three equal portions over 1 hour. Stir mechanically for 24 hours at room temperature to form a viscous PAA precursor.
-
Causality: Gradual addition prevents exothermic spikes that could lead to premature chain termination, ensuring high molecular weight.
-
-
Film Casting: Cast the PAA solution onto a clean glass substrate using a Doctor blade set to a 250 µm clearance.
-
Thermal Imidization: Subject the film to a stepped thermal curing profile: 80°C (1h), 150°C (1h), 250°C (1h), and 300°C (1h) under vacuum.
-
Causality: Step-curing slowly evaporates the DMAc solvent and drives the dehydration ring-closing reaction without forming micro-voids, validating the structural integrity required for accurate tensile testing.
-
Comparative Analysis 2: Toughened Epoxy Resins (BAPU vs. DDM)
In epoxy systems, standard aromatic amine curing agents like DDM yield highly crosslinked, brittle networks. Utilizing BAPU as a curing agent introduces 1[1]. This modification significantly enhances the reactivity of the system and shifts the failure mode from brittle fracture to ductile tearing.
Quantitative Comparison: Epoxy Resin Mechanical Properties
(Data synthesized from urea-modified epoxy literature[2],[1])
| Mechanical Property | DGEBA / DDM (Standard) | DGEBA / BAPU (Urea-Cured) | Net Change |
| Tensile Strength (MPa) | 60 - 70 | 85 - 95 | +35% |
| Fracture Toughness (K1c, MPa·m^1/2) | 0.8 | 1.9 | +137% |
| Impact Strength (kJ/m²) | 15 | 32 | +113% |
| Failure Mode | Brittle | Ductile (Tough) | Shift |
Experimental Protocol: Curing Workflow for BAPU-Epoxy
-
Resin Preparation: Preheat Diglycidyl Ether of Bisphenol A (DGEBA) to 60°C to reduce viscosity.
-
Stoichiometric Mixing: Add BAPU at a 1:1 amine-to-epoxy equivalent ratio. Mix using a high-shear planetary mixer for 5 minutes.
-
Degassing: Transfer the mixture to a vacuum desiccator (-0.1 MPa) for 15 minutes.
-
Causality: Removing entrapped air prevents stress-concentration voids in the final cast, which would otherwise prematurely initiate fractures during K1c testing.
-
-
Curing Cycle: Pour into pre-heated Teflon molds. Cure at 120°C for 2 hours, followed by a post-cure at 180°C for 2 hours.
-
Causality: The high-temperature post-cure ensures maximum conversion of the sterically hindered urea-amine groups, locking in the dense hydrogen-bonded network necessary for energy dissipation[2].
-
Standardized experimental workflow for the synthesis and testing of BAPU-cured epoxy resins.
Conclusion & Application Matrix
The integration of 1,3-Bis(3-aminophenyl)urea into polymer backbones represents a paradigm shift from purely covalent engineering to supramolecular design.
-
Choose Standard Diamines (ODA/DDM) when low viscosity during processing, standard thermal profiles, and cost-efficiency are the primary drivers.
-
Choose BAPU when the application demands extreme mechanical toughness, high Tg, or dynamic/repairable properties (such as in aerospace composites, flexible OLED substrates, or self-healing medical encapsulants).
References
-
SID 160858384 - PubChem: CID 13580749 (1,3-Bis(3-aminophenyl)urea) . National Institutes of Health (NIH). 5
-
Synergistic Enhancement of Mechanical and Dielectric Properties in Transparent Polyimides by Regulating Hydrogen Bonding and Microbranched Cross-Linking Structure . ACS Applied Polymer Materials. 3
-
The Effect of Urea Bond on Structure and Properties of Toughened Epoxy Resins . Journal of Applied Polymer Science (via ResearchGate). 2
-
Comprehensive Performance of Polyimide Reinforced by Multiple Hydrogen Bonds for Flexible Electronics Application . ACS Applied Polymer Materials. 4
-
Dielectric and Repairable Properties of Hydrogenated Epoxy Resin Based on Dynamic Hindered Urea Bonds . High Voltage Engineering (Xi'an Jiaotong University). 1
Sources
- 1. Dielectric and Repairable Properties of Hydrogenated Epoxy Resin Based on Dynamic Hindered Urea Bonds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SID 160858384 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,3-Bis(3-aminophenyl)urea: Applications, Performance, and Comparative Analysis in DDX3X Inhibition
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The human DEAD-box RNA helicase DDX3X has emerged as a critical host-cell factor hijacked by numerous pathogenic viruses and a key driver in oncogenic pathways, including Wnt/β-catenin signaling[1][2]. 1,3-Bis(3-aminophenyl)urea (often referred to as Compound 1 or Compound 30 in early literature) represents a first-in-class, urea-based small molecule designed to selectively inhibit the RNA-binding/helicase activity of DDX3X[1][3].
Unlike traditional ATP-competitive inhibitors, this urea-based scaffold acts as an RNA-competitive inhibitor, offering a distinct mechanism of action with broad-spectrum antiviral efficacy against HIV-1, Hepatitis C Virus (HCV), West Nile Virus (WNV), and Dengue Virus (DENV)[1][3]. This guide objectively compares the performance, structural mechanism, and experimental validation of 1,3-Bis(3-aminophenyl)urea against other leading DDX3X inhibitors (RK-33, FE15, NZ51, and BA103).
Mechanistic Overview & Causality
The DDX3X protein contains two highly conserved domains: the ATP-binding pocket and the RNA-binding (helicase) pocket[1][4]. The structural causality behind the efficacy of 1,3-Bis(3-aminophenyl)urea lies in its specific affinity for the pre-RNA binding pocket.
Homology modeling and molecular docking studies reveal that the NH groups of the urea moiety act as critical hydrogen bond donors to the backbone carbonyl oxygens of residues Pro274 and Gln360 within the DDX3X helicase domain[5]. By occupying this space, the compound sterically hinders viral RNA from binding to the helicase, effectively halting the RNA unwinding process necessary for viral translation and replication[1][5].
DDX3X Inhibition Pathway
Caption: Mechanistic divergence of DDX3X inhibitors targeting ATP-binding vs. RNA-binding domains.
Performance Comparison: 1,3-Bis(3-aminophenyl)urea vs. Alternatives
While 1,3-Bis(3-aminophenyl)urea established the proof-of-concept for helicase-targeted inhibition, its primary limitation in clinical translation is its poor aqueous solubility [1][3]. This biochemical bottleneck led to the development of highly optimized derivatives, such as sulfonamides and the triazole-diarylurea derivative BA103 (FHP01)[1][6].
Conversely, ATP-competitive inhibitors like RK-33 and FE15 target a different pocket but often face challenges with off-target kinase inhibition due to the highly conserved nature of ATP-binding sites across the human proteome[2][4].
Quantitative Performance Matrix
| Inhibitor | Target Domain | IC₅₀ (Enzymatic) | Primary Application | Key Advantage | Primary Limitation |
| 1,3-Bis(3-aminophenyl)urea | Helicase (RNA-binding) | ~24 µM[7] | Antiviral (HIV, WNV, DENV)[1] | High selectivity; avoids ATP-pocket off-target effects. | Poor aqueous solubility limits in vivo bioavailability[1]. |
| BA103 (FHP01) | Helicase (RNA-binding) | 0.3 - 0.4 µM[5][8] | Anticancer (Glioblastoma, Breast)[6][8] | Optimized derivative of the urea scaffold; high potency[6]. | Complex synthesis route. |
| RK-33 | ATPase (ATP-binding) | 35 - 40 µM[9] | Anticancer & Radiosensitizer[2][10] | Proven in vivo efficacy in lung/prostate cancer models[2]. | Potential competition with high intracellular ATP levels. |
| FE15 | ATPase (ATP-binding) | 5.4 µM[4] | Antiviral (HIV-1)[4] | Early proof-of-concept for DDX3X ATPase inhibition[4]. | Contains a rhodanine scaffold (frequent hitter/PAINS)[4]. |
| NZ51 | ATPase (ATP-binding) | Low micromolar[11] | Anticancer (Breast cancer)[11] | Effective under hypoxic tumor conditions[12]. | Did not significantly reduce tumor volume in vivo[12]. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the evaluation of 1,3-Bis(3-aminophenyl)urea and its analogs requires assays that can distinctly separate helicase inhibition from ATPase inhibition, whilst ruling out general cytotoxicity.
Protocol 1: FRET-Based Helicase Unwinding Assay
Purpose: To validate that the inhibitor specifically blocks RNA unwinding without interfering with ATP hydrolysis. Causality: Standard ATPase assays measure inorganic phosphate release, which cannot detect RNA-competitive inhibitors. A Fluorescence Resonance Energy Transfer (FRET) assay using a dual-labeled double-stranded RNA (dsRNA) substrate directly measures the physical unwinding of the helix.
-
Substrate Preparation: Synthesize a dsRNA substrate where one strand is labeled with a fluorophore (e.g., Cy5) at the 3' end, and the complementary strand is labeled with a quencher (e.g., Black Hole Quencher) at the 5' end.
-
Enzyme Incubation: Incubate recombinant human DDX3X protein (100 nM) with varying concentrations of 1,3-Bis(3-aminophenyl)urea (0.1 µM to 100 µM) in a reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT) for 15 minutes at room temperature.
-
Reaction Initiation: Add 50 nM of the FRET dsRNA substrate and 2 mM ATP to initiate the reaction.
-
Kinetic Measurement: Monitor fluorescence at the specific emission wavelength of the fluorophore for 30 minutes.
-
Self-Validation Check: Run a parallel control using an ATPase-dead mutant of DDX3X (e.g., K230E)[9]. If fluorescence increases in the mutant control, the unwinding is due to a buffer artifact or non-specific degradation, invalidating the run.
Protocol 2: Antiviral Efficacy and Selectivity Index (SI) Determination
Purpose: To confirm that the reduction in viral replication is due to targeted DDX3X inhibition rather than host cell death. Causality: 1,3-Bis(3-aminophenyl)urea acts as an indirect-acting antiviral (IAA) by targeting a host factor. Therefore, distinguishing true antiviral activity from host cytotoxicity is critical.
-
Cell Seeding: Seed Huh7 cells (for WNV/DENV) or MT4 cells (for HIV-1) in 96-well plates at a density of 1 × 10⁴ cells/well.
-
Infection & Treatment (Time-of-Addition): Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.1. Simultaneously, add serial dilutions of the inhibitor. Expert Insight: Perform a time-of-addition assay (adding the drug 2, 4, and 8 hours post-infection) to confirm the drug acts at the translation stage rather than viral entry[1].
-
Viral Quantification (EC₅₀): At 48-72 hours post-infection, quantify viral RNA load in the supernatant using qRT-PCR to determine the Effective Concentration (EC₅₀).
-
Cytotoxicity (CC₅₀): In a parallel, uninfected plate, treat cells with the exact same drug concentrations. Measure cell viability using an MTT or WST-1 assay[10] to determine the Cytotoxic Concentration (CC₅₀).
-
Self-Validation Check: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 10 is the mandatory threshold to validate the compound as a specific antiviral agent rather than a general toxin.
Conclusion & Future Directions
1,3-Bis(3-aminophenyl)urea represents a pivotal milestone in host-directed antiviral therapy. By proving that the RNA-binding pocket of DDX3X can be effectively targeted by a urea-based scaffold[1][3], it paved the way for next-generation inhibitors. While its standalone performance is bottlenecked by poor aqueous solubility[1], its structural blueprint directly enabled the synthesis of highly potent, bioavailable derivatives like BA103, which are currently showing profound promise in preclinical glioblastoma and breast cancer models[6][8]. Researchers developing novel DDX3X inhibitors should leverage this urea scaffold as a foundational pharmacophore, focusing on substituting the terminal phenyl rings with polar or heterocyclic moieties to optimize pharmacokinetic profiles[1][6].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploring the Implication of DDX3X in DENV Infection: Discovery of the First-in-Class DDX3X Fluorescent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Targeting DDX3X Helicase Activity with BA103 Shows Promising Therapeutic Effects in Preclinical Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-dependent RNA helicase DDX3X Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. FHP01 (BA103) | DDX3X inhibitor | Probechem Biochemicals [probechem.com]
- 9. RK-33 Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. NZ51 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. NZ51, a ring-expanded nucleoside analog, inhibits motility and viability of breast cancer cells by targeting the RNA helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinetic Models of 1,3-Bis(3-aminophenyl)urea Polymerization: A Comparative Guide to Analytical Workflows
As application scientists, we frequently encounter a critical bottleneck in polymer engineering: developing predictive kinetic models for highly reactive systems. 1,3-Bis(3-aminophenyl)urea (BAPU) is an aromatic diamine containing a pre-existing central urea linkage. When reacted with diisocyanates (such as MDI or TDI), it forms advanced polyurea networks via exceptionally fast, catalyst-free1[1].
Because the newly formed urea groups act as powerful hydrogen-bond donors, the reaction exhibits strong autocatalytic behavior. This is rapidly followed by microphase separation and early vitrification, shifting the kinetics from chemical-controlled to diffusion-controlled. Standard n -th order kinetic models fail under these conditions. Advanced numerical solutions and model-free algorithms are required, but these simulations are ineffective unless rigorously validated by2[2].
This guide objectively compares the three leading analytical modalities used to validate BAPU polyurea kinetic models, providing a self-validating experimental blueprint for researchers and drug development professionals.
Technology Comparison: Analytical Modalities for Kinetic Validation
To validate a kinetic model, the simulated conversion curve ( α vs. time) must perfectly align with empirical data. We compare three primary analytical "products" used to generate this validation data:
-
Isoconversional Differential Scanning Calorimetry (DSC): Best for tracking global thermodynamic conversion.
-
In-Situ ATR-FTIR Spectroscopy: Best for tracking species-specific chemical kinetics.
-
Rheological Kinetic Profiling: Best for mapping macroscopic physical state changes (gelation).
Comparative Performance Matrix
| Analytical Modality | Quantitative Output | Temporal Resolution | Phase State Limitation | Kinetic Model Synergy |
| Isoconversional DSC | Heat of Reaction ( ΔHrxn in J/g), Activation Energy ( Eα in kJ/mol) | Moderate (Scanning rates 3-10 °C/min) | Accurate through vitrification | Excellent for model-free (Vyazovkin) |
| In-Situ ATR-FTIR | Fractional Conversion ( α ), Absorbance Intensity (A.U.) | High (1-2 spectra/second) | Usable in liquid and solid states | Excellent for mechanistic/autocatalytic |
| Rheological Profiling | Storage/Loss Moduli ( G′ , G′′ in Pa), Gel Time ( tgel in s) | Low to Moderate (1 Hz oscillation) | Fails post-vitrification (torque overload) | Critical for gel-point validation |
Experimental Workflows: Building Self-Validating Systems
Data is only as reliable as the experimental design. The following protocols are engineered as self-validating systems to eliminate instrumental artifacts and ensure the kinetic models are grounded in absolute truth.
Protocol 1: Isoconversional DSC (Thermal Validation)
Causality & Rationale: Fast-curing polyureas often begin crosslinking well below room temperature[3]. Traditional isothermal DSC misses the initial rapid exotherm during the heating ramp, skewing the kinetic baseline. To capture the full kinetic profile, we utilize 3[3]. By running multiple heating rates, we extract the activation energy ( Eα ) as a function of conversion ( α ) without forcing the data into a flawed theoretical mechanism.
Step-by-Step Methodology:
-
Sample Preparation: Pre-cool the DSC measurement cell to -50 °C to 4[4]. Weigh 5-10 mg of BAPU and diisocyanate directly into a hermetic aluminum pan using a dual-syringe micro-dispenser to ensure exact stoichiometric ratios.
-
Non-Isothermal Ramping: Conduct dynamic temperature scans at multiple heating rates ( β = 3, 4, 5, and 7.5 °C/min) from -50 °C to 150 °C[4].
-
Data Extraction: Integrate the exothermic heat flow curve to determine the total heat of reaction ( ΔHrxn ). Calculate the fractional conversion ( α ) as a function of temperature.
-
Self-Validation (Predictive vs. Empirical): Apply the Vyazovkin algorithm to determine Eα . Validate the model by mathematically predicting an isothermal cure curve (e.g., at 50 °C) and physically running an isothermal DSC test at 50 °C to confirm that the3[3].
Protocol 2: In-Situ ATR-FTIR (Chemical Validation)
Causality & Rationale: While DSC measures global heat flow, FTIR provides species-specific chemical kinetics. However, polyurea reactions undergo significant volume shrinkage. If we only measure the absolute absorbance of the isocyanate peak, the data will be skewed by density changes. We establish a self-validating system by normalizing the reactive peak against an internal reference peak that remains constant during the reaction.
Step-by-Step Methodology:
-
Background Calibration: Collect a background spectrum of the empty diamond ATR sensor at the target reaction temperature to account for environmental moisture.
-
In-Situ Monitoring: Inject the BAPU/MDI mixture onto the ATR crystal. Acquire spectra continuously at a high temporal resolution (1 scan/second) across the 4000–650 cm⁻¹ range.
-
Peak Tracking: Monitor the depletion of the 5 and the formation of the5[5].
-
Self-Validation (Internal Normalization): Normalize the 2250 cm⁻¹ absorbance against the stable aromatic C=C stretching peak at ~1590 cm⁻¹. This isolates the true chemical conversion from physical density artifacts, ensuring the resulting α vs. time curve is purely kinetic.
Multi-Modal Validation Workflow
To achieve a highly trustworthy kinetic model, these analytical modalities should not be used in isolation. They must be synthesized into a unified workflow where the chemical conversion (FTIR) explains the thermal exotherm (DSC), and both inform the physical state (Rheology).
Figure 1: Multi-modal analytical workflow for validating polyurea kinetic models.
References
-
State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications Source: PMC (National Institutes of Health) URL:[Link]
-
Role of External Field in Polymerization: Mechanism and Kinetics Source: Chemical Reviews (ACS Publications) URL:[Link]
-
A Comparative Study on the Self-Healing Characterizations and Formulation Optimization of Polyurea Coating Source: MDPI (Polymers) URL:[Link]
-
Kinetic Prediction of Fast Curing Polyurethane Resins by Model-Free Isoconversional Methods Source: MDPI (Polymers) URL:[Link]
-
FTIR spectrum of solid polyurea Source: ResearchGate URL:[Link]
Sources
- 1. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 5. mdpi.com [mdpi.com]
how does 1,3-Bis(3-aminophenyl)urea affect polymer morphology
The Impact of 1,3-Bis(3-aminophenyl)urea on Polymer Morphology: A Comparative Guide for Advanced Materials Design
For researchers and drug development professionals engineering advanced polymer matrices, controlling micro- and macro-morphology is the ultimate bottleneck. Whether designing porous aerogels for thermal insulation, structural matrices for drug delivery, or precursors for flexible electronics, the polymer backbone dictates the physical reality of the material.
This guide provides an objective, data-driven comparison of how introducing 1,3-Bis(3-aminophenyl)urea (BAPU) —an aromatic diamine containing a highly polar urea linkage—fundamentally alters polymer morphology compared to traditional diamines (like 4,4'-oxydianiline, ODA). By acting as a powerful hydrogen-bond donor and acceptor, BAPU transforms random polymer coils into highly ordered, microphase-separated architectures.
Mechanistic Insight: The Power of the Urea Linkage
The morphological impact of BAPU stems entirely from its central urea moiety (–NH–CO–NH–). Unlike standard amide or imide linkages, the urea group is capable of forming bidentate hydrogen bonds .
-
The Causality of Phase Separation: The two N–H groups act as strong hydrogen bond donors, while the C=O group acts as a potent acceptor. This creates a highly localized, strong physical crosslinking network. In a polymer matrix, these urea linkages self-assemble into tightly packed "hard domains," while the rest of the polymer backbone forms amorphous "soft domains" 1.
-
Morphological Fixation: During solvent evaporation or supercritical drying, polymer chains typically collapse, reducing free volume. The bidentate hydrogen bonds introduced by BAPU act as structural pillars, resisting capillary forces and preserving the intended porous morphology of the network 2.
Caption: Logical flow of how BAPU integration dictates polymer morphology through bidentate hydrogen bonding.
Comparative Morphological Analysis
A. Polyimide (PI) vs. Poly(imide-urea) (PIU) Aerogels
Aerogels require high porosity and low density. Traditional polyimide aerogels synthesized from standard diamines often suffer from high shrinkage during the gelation and drying phases. By substituting a fraction of the diamine with BAPU (or introducing urea links via diisocyanates), the resulting Poly(imide-urea) (PIU) aerogels exhibit drastically lower shrinkage. The hydrogen bonding from the urea links strengthens the wet gel network, preventing pore collapse and yielding a lower-density, highly porous morphology [[2]]().
B. Covalent Organic Frameworks (COFs)
In reticular chemistry, achieving high crystallinity in COFs is notoriously difficult. When BAPU is utilized as a monomer, the urea linkages not only provide hydrogen-bond donating sites for organic catalysis but also guide the 2D sheets into highly ordered, crystalline morphologies. This structural rigidity out-performs standard imine-linked COFs, providing superior turnover numbers in catalytic applications 3.
C. Precursors for Laser-Induced Graphene (LIG)
Perhaps the most striking morphological impact of BAPU is seen in the fabrication of Laser-Induced Graphene. Standard polyimide yields a 2D porous graphene network when irradiated with a CO₂ laser. However, when a urea-containing polyimide (synthesized via BAPU) is used, the rapid photothermal decomposition of the urea groups releases nitrogen-rich gases. This acts as a blowing agent, expanding the carbon lattice into a 3D porous morphology while simultaneously doping the graphene with high concentrations of nitrogen (~13 at%). This morphological expansion is critical for creating binder-free anodes in Na-ion batteries and high-performance supercapacitors [[4]]() 5.
Quantitative Data Comparison
The following table summarizes the morphological and physical property shifts when transitioning from standard diamines to BAPU-based systems.
| Property / Metric | Standard Polymer Matrix (e.g., ODA-based) | BAPU-Modified Matrix (Urea-Linked) | Morphological Causality |
| Aerogel Shrinkage | High (~20-30%) | Low (<10%) | Bidentate H-bonds lock the polymer chains, preventing capillary-induced pore collapse 2. |
| Phase Separation | Minimal (Random Coil) | High (Hard/Soft Domains) | Urea segments self-assemble due to strong intermolecular forces, driving micro-domain formation 1. |
| LIG Morphology | 2D Porous Graphene | 3D Expanded Porous Graphene | Photothermal dissociation of urea releases gases that physically expand the carbon lattice 4. |
| LIG N-Doping Level | ~0-2% (Requires external NH₃) | ~12.8 - 13% (In-situ) | BAPU acts as an internal, homogeneously distributed nitrogen source during laser writing [[5]](). |
| Catalyst Crystallinity | Moderate (Imine COFs) | Extremely High (Urea COFs) | Directional hydrogen bonding enforces strict geometric alignment of the 2D sheets [[3]](). |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each includes a mechanistic rationale for the steps and a validation checkpoint to confirm the morphological transformation.
Protocol 1: Synthesis of Low-Shrinkage Poly(imide-urea) Aerogels
Mechanistic Rationale: Chemical imidization at room temperature is chosen over thermal imidization to prevent the premature disruption of the delicate hydrogen-bonded wet gel network.
-
Monomer Dissolution: Dissolve BAPU (and a co-diamine if tuning flexibility) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Polyamic Acid Formation: Slowly add a stoichiometric equivalent of dianhydride (e.g., BTDA) to the solution. Stir continuously for 24 hours to ensure high molecular weight polyamic acid formation.
-
Chemical Imidization & Gelation: Add acetic anhydride (dehydrating agent) and pyridine (catalyst) in an 8:8:1 molar ratio relative to the dianhydride. Pour the solution into cylindrical molds immediately before the gelation point.
-
Aging and Solvent Exchange: Allow the gels to age for 24 hours to strengthen the urea crosslinks. Exchange the NMP solvent with ethanol over 3 days (changing solvent twice daily) to remove unreacted monomers and catalysts.
-
Supercritical Drying: Dry the gels using supercritical CO₂ to yield the final PIU aerogel.
-
Validation Checkpoint: Perform FTIR spectroscopy. The successful retention of the urea linkage is confirmed by a distinct peak at ~1557 cm⁻¹ (simultaneous N-H bending and C=O stretching), alongside standard imide peaks at 1780 cm⁻¹ and 1720 cm⁻¹ [[1]]().
Protocol 2: Fabrication of 3D Nitrogen-Doped Graphene (LING) via Laser Direct Writing
Mechanistic Rationale: The photothermal effect of a CO₂ laser generates localized temperatures exceeding 2000°C. BAPU's urea linkages dissociate into N₂, CO, and CO₂ gases, which physically expand the forming graphene sheets into a 3D morphology while embedding nitrogen atoms into the sp² carbon lattice.
-
Precursor Casting: Formulate a polyamic acid solution using BAPU and PMDA in NMP. Drop-cast the viscous solution onto a copper foil substrate.
-
Thermal Imidization: Heat the film sequentially at 100°C, 200°C, and 300°C for 1 hour each. Step-wise heating prevents solvent boiling, which would cause unwanted macroscopic voids.
-
Laser Irradiation: Mount the urea-containing PI film on a motorized stage. Irradiate the surface using a pulsed CO₂ laser (wavelength 10.6 μm) under ambient conditions. Optimize the scanning speed to ensure complete photothermal carbonization without ablating the underlying copper.
-
Validation Checkpoint: Analyze the morphology via Scanning Electron Microscopy (SEM) to confirm a rough, 3D porous lamellar structure. Perform X-ray Photoelectron Spectroscopy (XPS) to validate nitrogen doping; a successful BAPU-derived LING will show an N 1s peak indicating ~13 at% nitrogen integration 4.
Caption: Step-by-step workflow for synthesizing Laser-Induced Nitrogen-doped Graphene from BAPU-PI.
References
-
Effect of Urea Links in the Backbone of Polyimide Aerogels. NASA Technical Reports Server.2
-
Laser-Induced Nitrogen-doped Graphene for High-Performance Flexible Supercapacitors. Energy Materials Lab. 4
-
Highly Doped 3D Graphene Na-Ion Battery Anode by Laser Scribing Polyimide Films in Nitrogen Ambient. ResearchGate. 5
-
Hybrid aliphatic and aromatic diisocyanates forming mixed urea segments for high-performance polyurea. University of Palermo. 1
-
Designing covalent organic frameworks for organic catalysis: bridging reticular and molecular chemistry. RSC Publishing. 3
Sources
A Comparative Guide to the Reactivity of Aminophenyl Urea Isomers for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the nuanced reactivity of small molecules is a critical determinant of their therapeutic potential and toxicological profile. Among the myriad of scaffolds utilized in drug design, aminophenyl urea and its derivatives have garnered significant interest due to their versatile biological activities. However, the seemingly subtle shift in the position of the amino group on the phenyl ring—from ortho to meta to para—can profoundly alter the molecule's chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of these three isomers, supported by established chemical principles and analogous experimental data, to empower researchers in making informed decisions during the drug discovery process.
The Decisive Influence of Isomerism on Reactivity
The differential reactivity of the ortho-, meta-, and para-isomers of aminophenyl urea is fundamentally governed by the interplay of electronic and steric effects. These factors dictate the electron density distribution within the aromatic ring and the accessibility of the reactive functional groups—the exocyclic amino group and the urea moiety.
-
Electronic Effects: The amino group (-NH2) is a potent electron-donating group through resonance (+M effect), increasing the electron density at the ortho and para positions. Conversely, the urea moiety (-NHC(O)NH_2) can act as a weak electron-withdrawing group through the inductive effect (-I effect) of its carbonyl group. The summation of these effects influences the nucleophilicity of the aromatic ring and the exocyclic amino group, as well as the stability of the urea linkage.
-
Steric Effects: The ortho-isomer is uniquely subject to steric hindrance due to the proximity of the amino and urea groups. This steric crowding can impede the approach of reactants and influence the conformation of the molecule, leading to distinct reactivity pathways.
-
Intramolecular Interactions: The ortho-isomer has the unique potential for intramolecular hydrogen bonding between the amino and urea groups. This interaction can stabilize specific conformations and influence the reactivity of both functional groups.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine three key aspects of reactivity: the nucleophilicity of the exocyclic amino group, the stability of the urea moiety towards hydrolysis, the propensity for intramolecular cyclization, and the potential for covalent modification of biomolecules.
Nucleophilicity of the Exocyclic Amino Group
| Isomer | Relative Rate of Acylation (Qualitative) | Rationale |
| ortho-Aminophenyl urea | Moderate | The electron-donating resonance effect of the urea's amino group is somewhat counteracted by its electron-withdrawing inductive effect and potential steric hindrance from the adjacent urea moiety. |
| meta-Aminophenyl urea | Lowest | The amino group at the meta position is least affected by the resonance effect of the urea group, making it the least nucleophilic. |
| para-Aminophenyl urea | Highest | The strong electron-donating resonance effect of the urea's amino group is fully expressed at the para position, significantly enhancing the nucleophilicity of the exocyclic amino group. |
Experimental Protocol: Comparative Acylation of Aminophenyl Urea Isomers
This protocol outlines a method to experimentally determine the relative nucleophilicity of the amino group in the three isomers.
Caption: Workflow for comparing the hydrolysis rates of aminophenyl urea isomers.
Intramolecular Cyclization: A Unique Pathway for the Ortho-Isomer
A distinctive feature of ortho-aminophenyl urea is its propensity to undergo intramolecular cyclization to form 2-aminobenzimidazole, especially under acidic or basic conditions or upon heating. [1]This reaction is not possible for the meta and para isomers due to the spatial separation of the reacting groups.
This cyclization can be a double-edged sword in drug development. On one hand, it can be exploited for the synthesis of benzimidazole-based drugs. On the other hand, it represents an instability pathway that can lead to the loss of the desired pharmacological activity. The rate of this cyclization is a critical parameter to evaluate for any drug candidate based on the ortho-aminophenyl urea scaffold.
| Isomer | Intramolecular Cyclization | Product |
| ortho-Aminophenyl urea | Yes | 2-Aminobenzimidazole |
| meta-Aminophenyl urea | No | - |
| para-Aminophenyl urea | No | - |
Experimental Protocol: Monitoring Intramolecular Cyclization of ortho-Aminophenyl Urea
This protocol allows for the quantification of the rate of cyclization of the ortho-isomer.
Caption: Workflow for monitoring the intramolecular cyclization of ortho-aminophenyl urea.
Covalent Modification of Biomolecules
The potential for covalent modification of proteins is a critical aspect of drug safety and efficacy. While aminophenyl ureas are not typically designed as covalent inhibitors, their reactivity, particularly after metabolic activation, could lead to covalent adduction with nucleophilic residues on proteins (e.g., cysteine, lysine).
The susceptibility to metabolic activation and subsequent covalent binding is likely to differ among the isomers. The para-isomer, with its electron-rich amino group, might be more prone to oxidation to reactive intermediates. The ortho-isomer, due to steric hindrance, might be less susceptible to enzymatic oxidation.
| Isomer | Predicted Potential for Covalent Modification | Rationale |
| ortho-Aminophenyl urea | Low to Moderate | Steric hindrance may limit access to metabolic enzymes. However, the formation of reactive quinone-imine intermediates is still possible. |
| meta-Aminophenyl urea | Low | The electronic properties of the meta position make it less prone to oxidation compared to the ortho and para positions. |
| para-Aminophenyl urea | Highest | The para-amino group is readily oxidized to form reactive quinone-diimine intermediates, which are susceptible to nucleophilic attack by proteins. |
Experimental Protocol: Assessing Covalent Binding Potential
This protocol uses a model nucleophile, glutathione (GSH), to assess the potential for covalent modification.
Caption: Workflow for assessing the covalent binding potential of aminophenyl urea isomers.
Implications for Drug Development
The distinct reactivity profiles of the aminophenyl urea isomers have significant implications for drug design and development:
-
The ortho-Isomer: Its unique propensity for intramolecular cyclization can be a liability in terms of stability but also an opportunity for prodrug design or the synthesis of novel heterocyclic scaffolds. The steric hindrance may also influence its binding to target proteins and its metabolic profile.
-
The meta-Isomer: This isomer generally exhibits the greatest chemical stability, with a less nucleophilic amino group and a more robust urea linkage. This stability could be advantageous for developing drugs with a longer half-life and a lower potential for reactive metabolite formation.
-
The para-Isomer: The high nucleophilicity of its amino group makes it an attractive point for derivatization. However, its increased susceptibility to hydrolysis and potential for metabolic activation to reactive species warrant careful toxicological evaluation.
Conclusion
The choice of isomer is a critical decision in the design of aminophenyl urea-based drug candidates. A thorough understanding of the structure-reactivity relationships outlined in this guide can help researchers anticipate potential challenges and opportunities associated with each isomer. By carefully considering the interplay of electronic and steric effects, and by conducting the appropriate experimental evaluations, drug development professionals can select the isomer with the most favorable profile of reactivity, stability, and safety for their therapeutic target.
References
- Khan, M. N. (1998). Unexpected rate enhancement in the intramolecular carboxylic acid-catalyzed cleavage of o-carboxybenzohydroxamic acid. Journal of Physical Organic Chemistry, 11(3), 216-222.
- Thomsen, K. F., Strøm, F., Sforzini, B. V., Begtrup, M., & Mørk, N. (1994). Evaluation of phenyl carbamates of ethyl diamines as cyclization-activated prodrug forms for protecting phenols against first-bass metabolism. International Journal of Pharmaceutics, 112(2), 143-152.
- Pihl, V., Järv, J., & Mäemets, V. (2005). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.
- Mulla, R. M., & Inamdar, S. R. (2011). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (7), 1079-1083.
- Pihl, V., & Mäemets, V. (2002). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent.
- Altun, Ö., & Dölen, E. (2014). The investigation of the reaction kinetics of o-phenylenediamine and m-phenylenediamine in the presence Ag(I). Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 59-66.
- Velezheva, V. S., Kornienko, A. G., & Sviridova, L. A. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14195-14206.
- Resh, M. D. (2013). Covalent Lipid Modifications of Proteins. Cold Spring Harbor Perspectives in Biology, 5(5), a015291.
- Wilson, A. J., & Hamachi, I. (2017). Enhanced suppression of a protein-protein interaction in cells using small-molecule covalent inhibitors based on N-acyl-N-alkyl sulfonamides. Chemical Science, 8(1), 589-595.
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Taylor & Francis. (n.d.). Acetanilide – Knowledge and References. Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of Acetanilide Study. Retrieved from [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Retrieved from [Link]
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MDPI. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Retrieved from [Link]
-
ResearchGate. (2007). ortho-Quinone Amines and Derivatives: The Influence of Structure on the Rates and Modes of Intramolecular Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. Retrieved from [Link]
Sources
Safety Operating Guide
1,3-Bis(3-aminophenyl)urea proper disposal procedures
As a Senior Application Scientist, I understand that ensuring the safe lifecycle management of synthetic intermediates is just as critical as the synthesis itself. 1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4) is a bifunctional molecule featuring a central urea linkage flanked by two primary aromatic amines. While highly valuable in drug development and materials science, its structural motifs present specific toxicological and environmental challenges.
Primary aromatic amines are lipid-soluble, readily absorbed through the skin, and can undergo N-hydroxylation in biological systems, leading to severe toxicity and potential mutagenicity[1]. Consequently, disposal cannot be treated as routine organic waste; it requires a highly controlled, causality-driven approach to prevent environmental contamination and ensure regulatory compliance.
Below is the definitive, self-validating operational guide for the safe handling, containment, and ultimate disposal of 1,3-Bis(3-aminophenyl)urea.
Quantitative Data & Hazard Profile
To establish a baseline for our standard operating procedures (SOPs), the physicochemical and hazard parameters of 1,3-Bis(3-aminophenyl)urea are summarized below. Understanding these metrics is the first step in designing a fail-safe disposal strategy.
| Parameter / Property | Specification / Data | Operational Implication |
| Chemical Name | 1,3-Bis(3-aminophenyl)urea | Contains dual primary aromatic amines; high toxicity risk[1]. |
| CAS Number | 101-22-4 | Primary identifier for RCRA manifesting. |
| Molecular Formula | C13H14N4O | High nitrogen content; requires NOx scrubbing upon incineration[2]. |
| Molecular Weight | 242.28 g/mol | Solid at room temperature; poses inhalation dust hazard. |
| Incompatible Materials | Strong oxidizers, strong acids | Risk of exothermic degradation and NO2 gas release. |
| EPA Destruction Target | 99.99% DRE | Mandates high-temperature thermal destruction[3]. |
| Incineration Temp. | > 1100 °C (2000 °F) | Required to fully cleave C-N bonds and prevent toxic byproducts[4]. |
Operational Workflow: From Generation to Destruction
The disposal of 1,3-Bis(3-aminophenyl)urea must follow a strict lifecycle from the benchtop to the incinerator. The following workflow illustrates the critical path for safe disposal, ensuring that every transfer point is contained and validated.
End-to-end disposal workflow for 1,3-Bis(3-aminophenyl)urea ensuring 99.99% DRE.
Detailed Methodologies and Protocols
Protocol 1: Laboratory-Scale Waste Segregation and Containment
Causality: Aromatic amines are electron-rich and highly susceptible to rapid, exothermic oxidation. Mixing this compound with strong oxidizers or acids can trigger violent reactions or release toxic nitrogen dioxide (NO2) gas. High-density polyethylene (HDPE) is utilized for containment because it provides excellent chemical resistance against urea and amine functional groups, preventing the leaching that occurs with lower-grade plastics.
Step-by-Step Procedure:
-
Source Segregation: Immediately separate 1,3-Bis(3-aminophenyl)urea waste from halogenated solvents, strong acids (e.g., HCl, H2SO4), and oxidizing agents (e.g., peroxides, permanganates).
-
Solid Waste Containment: Collect solid powder, contaminated filter paper, and weigh boats in a dedicated, heavy-duty HDPE container.
-
Liquid Waste Containment: If the compound is dissolved in organic solvents (e.g., DMSO, DMF), collect the solution in a chemically compatible, clearly labeled solvent waste carboy. Do not mix with aqueous waste streams to prevent precipitation and sludge formation.
-
Labeling Validation: Affix a hazardous waste label explicitly stating: "Toxic Organic Waste - Contains Primary Aromatic Amines (CAS 101-22-4)." Ensure the accumulation start date is clearly marked.
Protocol 2: Spill Response and Decontamination
Causality: Due to its lipid solubility, dry sweeping poses a severe inhalation and dermal absorption risk[1]. Wet methods suppress dust generation, while the use of a mild acidic solution helps protonate the amine groups, increasing their water solubility and facilitating complete removal from surfaces.
Step-by-Step Procedure:
-
Isolate the Area: Evacuate non-essential personnel and ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.
-
Don PPE: Equip nitrile gloves (double-gloving recommended), tightly sealed safety goggles, a lab coat, and a properly fitted N95 or P100 particulate respirator.
-
Dust Suppression (Wet Method): Lightly mist the spilled solid with a 5% acetic acid solution or water to prevent aerosolization. Never dry sweep.
-
Collection: Use damp, absorbent pads to carefully wipe up the material. Place all used pads into a secondary containment bag (e.g., a thick polyethylene biohazard/chemical waste bag).
-
Surface Decontamination: Wash the affected surface with a mixture of water and a strong laboratory detergent, followed by a final wipe with ethanol to ensure no lipid-soluble residue remains.
Protocol 3: Institutional Disposal and Thermal Destruction
Causality: Incineration is the only EPA-approved ultimate disposal method for complex organic nitrogen compounds. The thermal cleavage of the urea linkage and aromatic rings generates nitrogen oxides (NOx)[2]. Therefore, the incinerator must be equipped with specialized NOx scrubbers to achieve the mandated 99.99% Destruction and Removal Efficiency (DRE)[3]. Lower temperatures risk the formation of hazardous products of incomplete combustion (PICs), including dioxins or benzidine analogues[1].
Step-by-Step Procedure:
-
Manifest Generation: Coordinate with your institution's Environmental Health and Safety (EHS) department to generate a Resource Conservation and Recovery Act (RCRA) compliant manifest.
-
Transport Verification: Ensure the waste is handed over to a licensed hazardous waste transporter equipped to handle toxic organic solids.
-
Thermal Destruction Parameters (Facility Level): The receiving facility must process the waste in a rotary kiln or fluidized-bed incinerator. Verify that the facility operates at a combustion zone temperature of at least 1100 °C (2000 °F) with a residence time of >2 seconds[3].
-
Emission Control Validation: Ensure the facility utilizes continuous monitoring for nitrogen oxides (NOx) and sulfur dioxide (SO2) to validate that the exhaust gas scrubbing systems are effectively neutralizing the combustion byproducts before environmental release[2].
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications URL:[Link]
-
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration U.S. Environmental Protection Agency (EPA) URL:[Link]
-
A Citizen's Guide to Incineration U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
Standard Operating Procedure & Safety Guide: Handling 1,3-Bis(3-aminophenyl)urea
Chemical Profile & Operational Context
1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4), also known as 3,3'-Diaminocarbanilide, is a substituted urea compound featuring two primary aromatic amine moieties. In modern drug development, it serves as a critical synthetic intermediate, most notably in the design of ATP-dependent RNA helicase DDX3 inhibitors targeted for antiviral and anticancer therapies[1].
While highly valuable in medicinal chemistry, the presence of dual primary aromatic amines classifies this compound as a high-priority chemical hazard. This guide provides the essential, step-by-step logistical and safety protocols required to handle this material without compromising researcher safety or experimental integrity.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on blind compliance; it requires an understanding of causality. We mandate strict Personal Protective Equipment (PPE) for 1,3-Bis(3-aminophenyl)urea not merely because it is a chemical irritant, but because it is a structural alert for genotoxicity.
When systemic absorption occurs—whether via inhalation of microscopic dust or dermal penetration—primary aromatic amines undergo metabolic activation in the liver. Hepatic cytochrome P450 enzymes, specifically the CYP1A2 isoform, catalyze the N-hydroxylation of the exocyclic amine group[2]. This reaction yields an N-hydroxyarylamine intermediate. Subsequent Phase II conjugation (e.g., by N-acetyltransferases or sulfotransferases) and hydrolysis produce a highly reactive arylnitrenium ion [3]. This electrophilic species can covalently bind to DNA nucleobases, forming adducts that initiate mutagenesis and potential carcinogenesis.
By preventing the initial exposure, we completely bypass this metabolic activation cascade.
Metabolic activation of aromatic amines via CYP1A2 leading to DNA adduct formation.
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. The requirements scale based on the physical state of the chemical and the operational risk of aerosolization.
| Operational Phase | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Powder Weighing & Transfer | Chemical safety goggles (tight-fitting) | N95/P100 particulate respirator OR operate within a certified Fume Hood | Double Nitrile gloves (min 0.11mm thickness) | Flame-retardant lab coat, fully buttoned |
| Solution Phase / Synthesis | Safety glasses with side shields | Fume hood (face velocity >100 fpm) | Single Nitrile gloves (replace immediately if splashed) | Standard lab coat |
| Spill Cleanup (Solid/Liquid) | Full face shield over safety goggles | Half-mask respirator with P100/Organic Vapor cartridges | Heavy-duty Nitrile or Butyl rubber gloves | Tyvek® suit or impermeable apron over lab coat |
Operational Workflows & Self-Validating Protocols
Protocol A: Safe Weighing and Transfer of Solid Powder
Causality: The primary exposure route for solid aromatic amines is the inhalation of microscopic dust. Static electricity can cause fine powders to aerosolize or cling to gloves, creating an invisible exposure vector.
-
Preparation: Tare an anti-static weighing boat inside a certified chemical fume hood or vented balance enclosure. Reasoning: Anti-static materials prevent the electrostatic repulsion that causes fine powders to scatter into the breathing zone.
-
Gloving & Verification: Don two pairs of nitrile gloves. Self-Validation Step: Inspect the outer glove frequently. If any powder residue is observed, immediately doff the outer glove inside the hood and don a fresh pair. This prevents secondary transfer to balance controls and lab surfaces.
-
Transfer: Use a grounded stainless-steel spatula to transfer the chemical. Keep the spatula low to the boat to avoid dropping the powder from a height, which generates aerosols.
-
Containment: Once the desired mass is reached, transfer the powder into a pre-tared reaction vial and seal it with a PTFE-lined cap before removing it from the hood.
-
Decontamination: Wipe down the balance pan and spatula with a solvent that readily dissolves the urea derivative (e.g., ethanol or DMSO), followed by a wipe with a 10% bleach solution to oxidatively degrade residual aromatic amines.
Protocol B: Spill Response and Chemical Neutralization
Causality: Dry sweeping a powder spill forces particulates into the air. We must manipulate the chemical's physical state (wetting) and chemical state (protonation) to safely contain it.
-
Isolation: Immediately evacuate the immediate vicinity of the spill. Pull down the fume hood sash if the spill occurred inside the enclosure.
-
Containment (No Dry Sweeping): Cover the solid spill with damp paper towels (using water or ethanol) to trap the dust and prevent aerosolization.
-
Collection: Carefully scoop the damp material using a disposable plastic dustpan or stiff cardboard. Place all materials directly into a hazardous waste container.
-
Chemical Quenching: Wash the spill area with a dilute acidic solution (e.g., 1M HCl). Reasoning: The acid protonates the basic amine groups ( R−NH2→R−NH3+ ), rendering the compound highly water-soluble, non-volatile, and easier to wipe away.
-
Validation: Swab the cleaned area and check with pH paper to ensure no basic amine residues remain, followed by a final wash with soap and water.
Step-by-step workflow for safe handling, transfer, and spill response of aromatic amines.
Disposal & Waste Management Plan
Aromatic amines pose severe environmental toxicity risks and must never be discharged into the municipal sewer system or standard trash.
-
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, and empty reagent bottles) must be placed in a clearly labeled, sealed biohazard/chemical waste bin designated specifically for "Toxic Organics - Aromatic Amines."
-
Liquid Waste: Solutions containing 1,3-Bis(3-aminophenyl)urea (e.g., in DMSO, ethanol, or aqueous reaction mother liquors) must be collected in a compatible, high-density polyethylene (HDPE) liquid waste carboy. Label the container explicitly as "Halogen-Free Organic Waste containing Aromatic Amines."
-
Final Disposition: High-temperature incineration is the only acceptable method for final disposal. This ensures the complete thermal destruction of the aromatic rings and prevents environmental contamination. Coordinate with your institutional Environmental Health and Safety (EHS) department for routine pickup.
Sources
- 1. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]
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